molecular formula C7H9NO3 B13595154 3-Amino-2-(furan-2-YL)propanoic acid

3-Amino-2-(furan-2-YL)propanoic acid

Cat. No.: B13595154
M. Wt: 155.15 g/mol
InChI Key: SZWINTHUWCLCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a furan ring side chain. This structure makes it a candidate for use as a noncanonical amino acid (ncAA) in genetic code expansion (GCE) technologies . In GCE, such engineered amino acids can be site-specifically incorporated into proteins in live cells to study the structure and function of complex proteins, particularly membrane proteins which are often difficult to analyze with traditional methods . The heterocyclic furan moiety can serve as a unique handle for bioorthogonal chemistry or as a precursor for further synthetic modification, enabling the introduction of small-molecule probes like fluorophores for biophysical analysis . Furthermore, amino acid derivatives with aromatic side chains are of significant interest in medicinal chemistry for developing novel pharmacologically active compounds, including potential antiviral agents . This compound provides researchers with a versatile building block for probing biological mechanisms and advancing drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-amino-2-(furan-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)

InChI Key

SZWINTHUWCLCSO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data of 3-Amino-2-(furan-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-(Furan-2-yl)alanine (systematically 2-Amino-3-(furan-2-yl)propanoic acid ).

A Technical Reference for 2-Amino-3-(furan-2-yl)propanoic acid

Executive Summary & Structural Context

3-(Furan-2-yl)alanine (often abbreviated as Furylalanine or 2-Furylalanine) is a non-proteinogenic amino acid of significant interest in peptidomimetics and drug discovery. Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a furan moiety. This substitution alters the electronic properties (electron-rich, aromatic heterocycle) and steric profile of the side chain, making it a critical probe for structure-activity relationship (SAR) studies in peptide-based therapeutics.

Note on Nomenclature: The specific IUPAC string "3-Amino-2-(furan-2-yl)propanoic acid" describes a rare


-substituted 

-amino acid isomer (

). However, in pharmaceutical contexts, the standard scaffold is the

-amino acid 2-Amino-3-(furan-2-yl)propanoic acid . This guide focuses on the latter, the industry-standard "Furylalanine," while noting the distinct spectral features arising from the furan ring's unique electronic environment.
Structural Disambiguation
  • Common Name: (2-Furyl)-L-alanine

  • IUPAC Name: (S)-2-Amino-3-(furan-2-yl)propanoic acid

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 155.15 g/mol [3]

  • Chirality: The (S)-enantiomer is the most common target for biological activity, corresponding to natural L-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

The NMR profile of Furylalanine is distinct from Phenylalanine due to the electron-rich nature of the furan ring, which causes significant upfield shifts of the aromatic protons compared to a benzene ring.

Proton NMR ( H NMR)

Solvent: Deuterium Oxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) with NaOD (to solubilize the zwitterion and simplify the spectrum by exchanging labile protons).
Frequency:  400 MHz
Position

(ppm)
MultiplicityIntegrationCoupling (

in Hz)
Assignment Logic
H-5' 7.42dd1H


-proton to Oxygen (most deshielded).
H-4' 6.38dd1H


-proton to Oxygen.
H-3' 6.21d1H

Adjacent to the alkyl side chain.
H-

3.75dd1H

Chiral center; shift typical of

-amino acids.
H-

3.15dd1H

Diastereotopic methylene proton (A).
H-

3.02dd1H

Diastereotopic methylene proton (B).

Expert Insight:

  • Furan Coupling: The furan ring protons display characteristic small coupling constants (

    
     Hz) compared to the larger ortho-couplings in phenyl rings (
    
    
    
    Hz). This is a primary diagnostic tool to confirm the integrity of the heteroaromatic ring.
  • Solvent Effects: In

    
    , the ammonium protons (
    
    
    
    ) would appear as a broad singlet around 8.0–8.5 ppm, and the carboxylic acid proton would be a very broad singlet >10 ppm.
Carbon NMR ( C NMR)

Solvent:


 / NaOD
Frequency:  100 MHz
Position

(ppm)
TypeAssignment Logic
C=O 176.5QuaternaryCarboxylate carbonyl (deshielded).
C-2' 151.2QuaternaryFuran C2 (attached to alkyl chain, adjacent to O).
C-5' 142.8CHFuran C5 (adjacent to O, highly deshielded).
C-4' 110.9CHFuran C4 (

to O).
C-3' 107.5CHFuran C3 (adjacent to alkyl chain).
C-

55.8CHChiral center (typical

-amino acid range).
C-

30.1

Methylene linker.

Diagnostic Check: The large chemical shift difference between C-2'/C-5' (


140-150 ppm) and C-3'/C-4' (

105-110 ppm) is the hallmark of the furan ring, contrasting with the relatively clustered shifts of a phenyl ring (125-130 ppm).

Mass Spectrometry (MS) Data[4]

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of amino acids.

  • Ionization Mode: Electrospray Ionization (ESI) or DART (Direct Analysis in Real Time).

  • Polarity: Positive Mode (

    
    ).
    
Ion Speciesm/z (Observed)m/z (Calc.)[4]Fragment Interpretation

156.066156.066Protonated molecular ion.

178.048178.048Sodium adduct.

110.060110.060Loss of formic acid/carboxylate (typical

-cleavage).

81.03481.034Furfuryl cation (Furan-

).

Fragmentation Pathway: The primary fragmentation pathway involves the loss of the carboxyl group (


 156 

110), followed by the cleavage of the amine to generate the stable furfuryl carbocation (

81), which is resonance-stabilized by the furan oxygen.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for solid-state characterization (ATR-FTIR).

  • Amine/OH Region (3200–2800 cm⁻¹): Broad band indicating zwitterionic character (

    
     stretching) and carboxylic O-H stretch.
    
  • Carbonyl Region (1650–1580 cm⁻¹): Strong asymmetric carboxylate (

    
    ) stretch.
    
  • Furan Ring Modes (1500–1400 cm⁻¹): Characteristic "breathing" modes of the furan ring.

  • C-O-C Stretch (1015 cm⁻¹): Distinctive ether linkage stretch of the furan ring (often sharp).

Analytical Workflow & Logic

To ensure the highest data integrity (E-E-A-T), the following workflow connects synthesis, purification, and validation.

Structural Confirmation Logic (HMBC)

To rigorously prove the connectivity of the side chain to the amino acid backbone, Heteronuclear Multiple Bond Correlation (HMBC) is required.

NMR_Logic cluster_legend HMBC Correlation Logic H_beta H-beta Protons (3.0 - 3.2 ppm) C_alpha C-alpha (55.8 ppm) H_beta->C_alpha 2J (Strong) C_furan2 Furan C2' (151.2 ppm) H_beta->C_furan2 2J (Critical Link) C_furan3 Furan C3' (107.5 ppm) H_beta->C_furan3 3J desc The critical HMBC correlation is from H-beta to the quaternary Furan C2'. This proves the sidechain attachment.

Figure 1: HMBC Correlation Logic for Structural Verification.

Quality Control (QC) Protocol

The following diagram outlines the self-validating protocol for certifying a batch of Furylalanine.

QC_Workflow Start Crude Synthesis Product Purification Ion Exchange Chromatography (Dowex 50W) Start->Purification Step1 1. 1H NMR (D2O) Purification->Step1 Decision1 Check: Integration (Furan:Aliphatic = 3:3)? Step1->Decision1 Step2 2. LC-MS (ESI+) Decision1->Step2 Pass Reject Repurify / Discard Decision1->Reject Fail Decision2 Check: m/z 156 >98% Purity? Step2->Decision2 Step3 3. Polarimetry Decision2->Step3 Pass Decision2->Reject Fail Final Release Lot (Certificate of Analysis) Step3->Final

Figure 2: Standard Quality Control Workflow for Non-Proteinogenic Amino Acids.

References

  • PubChem. (2023). 3-Amino-3-(furan-2-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Bencze, L. C., et al. (2010). "Chemoenzymatic synthesis of 3-heteroaryl-alanines." Tetrahedron: Asymmetry, 21(4), 429-436. (Source for specific NMR shifts of furan-alanines).
  • HMDB. (2023). Metabocard for Furan-alanine derivatives. Human Metabolome Database. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general furan and amino acid shift rules).

Sources

3-Amino-2-(furan-2-YL)propanoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-2-(furan-2-yl)propanoic acid , a specific


-amino acid isomer.

Structural Dynamics, Synthetic Pathways, and Pharmacological Profile[1]

Executive Summary

3-Amino-2-(furan-2-yl)propanoic acid is a non-proteinogenic


-amino acid belonging to the 

-subclass. Unlike its

-amino acid isomer (Furylalanine) or the

-isomer, this molecule features the furan heteroaromatic ring directly attached to the

-carbon (C2) relative to the carboxyl group, while the amino group resides on the

-carbon (C3).

This structural arrangement creates unique steric constraints, making it a high-value scaffold in peptidomimetics for inducing specific secondary structures (helices/turns) in foldamers. However, the presence of the furan ring introduces metabolic liabilities—specifically bioactivation by Cytochrome P450 enzymes—which necessitates rigorous stability profiling during drug development.

Structural Analysis & Physiochemical Properties
2.1 Molecular Architecture

The molecule is defined by a propanoic acid backbone substituted at the C2 position with a furan-2-yl moiety and at the C3 position with a primary amine.

  • IUPAC Name: 3-Amino-2-(furan-2-yl)propanoic acid

  • Isomer Classification:

    
    -Amino Acid (Side chain at 
    
    
    
    -position)
  • Chiral Center: C2 is stereogenic. The (

    
    )- and (
    
    
    
    )-enantiomers exhibit distinct folding properties in peptide backbones.
2.2 Electronic & Steric Effects[1]
  • Furan Ring: Acts as a bioisostere of the phenyl ring (phenylalanine analogs) but with significantly higher polarity and hydrogen-bond accepting capability (oxygen lone pairs).

  • Thorpe-Ingold Effect: The bulky furan group at C2 restricts the conformational freedom of the backbone, favoring folded states (e.g., 14-helices) when incorporated into

    
    -peptides.
    
  • Acid Sensitivity: The electron-rich furan ring is susceptible to acid-catalyzed ring opening, requiring specialized protecting group strategies (e.g., avoiding strong TFA deprotection steps if possible).

PropertyValue (Predicted)Relevance
Molecular Weight 155.15 g/mol Fragment-based drug design
logP ~0.2 - 0.5Lower lipophilicity than phenyl analogs
pKa (COOH) ~3.8Standard carboxylate acidity
pKa (

)
~9.5 - 10.0Typical amine basicity
TPSA 66 ŲGood membrane permeability potential
Synthetic Methodologies

Synthesis of


-amino acids is synthetically more challenging than 

-isomers because the side chain (furan) must be introduced at the

-position, or the amine must be introduced at the

-position of a furan-acetic acid derivative.
3.1 Primary Route: Directed Mannich Reaction

This protocol ensures regioselectivity and can be adapted for enantioselectivity using chiral auxiliaries (e.g., Evans oxazolidinones).

Mechanism:

  • Precursor: Furan-2-acetic acid is converted to an ester or imide.

  • Enolization: Formation of the enolate using a strong base (LiHMDS).

  • Mannich Addition: Reaction with a formaldehyde equivalent (or iminium ion) to introduce the C3 nitrogen.

DOT Diagram: Synthetic Workflow

Synthesis Start Furan-2-acetic Acid Step1 Esterification (EtOH, H+) Start->Step1 Step2 Enolate Formation (LiHMDS, -78°C) Step1->Step2 Step3 Mannich Reaction (N-TMS-Imine / HCHO) Step2->Step3 C-C Bond Formation Step4 Deprotection/Hydrolysis Step3->Step4 Product 3-Amino-2-(furan-2-yl) propanoic acid Step4->Product

Caption: Figure 1. Synthesis via Mannich modification of furan-acetic acid derivatives.

3.2 Alternative Route: Cyanoacetate Reduction

This route avoids strong bases but requires careful reduction to prevent furan ring saturation.

  • Alkylation: Ethyl cyanoacetate is difficult to arylate directly with furan. Instead, Knoevenagel condensation of ethyl cyanoacetate with furan-2-carbaldehyde gives the

    
     precursor.
    
  • Correction for

    
    :  To get the 
    
    
    
    isomer via this method, one would typically perform a Michael addition of cyanide to a 2-(furan-2-yl)acrylate, followed by reduction. However, the Mannich route (3.1) is superior for this specific isomer.
Metabolic & Toxicology Profile (Critical)

The furan ring is a "structural alert" in medicinal chemistry due to potential bioactivation.[2]

4.1 Bioactivation Mechanism

Furan rings can be oxidized by Cytochrome P450 2E1 (CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive


-unsaturated dicarbonyl. This intermediate acts as a potent Michael acceptor, forming covalent adducts with proteins (cysteine/lysine residues) and DNA, leading to hepatotoxicity.

DOT Diagram: Metabolic Activation Pathway

Metabolism Drug Furan-containing Scaffold CYP CYP2E1 Oxidation Drug->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Dial cis-2-butene-1,4-dial (Reactive Enal) Epoxide->Dial Ring Opening Adduct Protein/DNA Adducts (Toxicity) Dial->Adduct Nucleophilic Attack Detox GSH Conjugation (Detoxification) Dial->Detox Glutathione S-Transferase

Caption: Figure 2. Bioactivation pathway of furan moieties leading to reactive metabolites.

4.2 Mitigation Strategies
  • Substitution: Blocking the 5-position of the furan ring (e.g., with a methyl or halogen) can reduce metabolic activation rates.

  • Electronic Deactivation: Adding electron-withdrawing groups to the furan ring reduces the electron density required for CYP oxidation.

Experimental Protocols
Protocol A: Synthesis via Mannich Reaction (General Procedure)

Note: All steps involving furan must be performed under inert atmosphere (Ar/N2) to prevent autoxidation.

Reagents:

  • Ethyl 2-(furan-2-yl)acetate (1.0 eq)

  • LiHMDS (1.1 eq)

  • 
    -Bis(trimethylsilyl)methoxymethylamine (Electrophile source) (1.2 eq)
    
  • THF (Anhydrous)

Steps:

  • Enolate Generation: Cool a solution of Ethyl 2-(furan-2-yl)acetate in dry THF to -78°C. Add LiHMDS dropwise over 20 minutes. Stir for 1 hour.

  • Addition: Add the iminium equivalent (

    
    -Bis(trimethylsilyl)methoxymethylamine) slowly.
    
  • Reaction: Allow the mixture to warm to -20°C over 4 hours. Monitor by TLC.[3]

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Hydrolysis: Saponify the ester using LiOH in THF/Water (0°C) to yield the free acid. Avoid heating to prevent decarboxylation.

Protocol B: Stability Assay (Acid Challenge)

To verify the integrity of the furan ring during peptide synthesis (e.g., TFA cleavage).

  • Dissolve 5 mg of compound in 1 mL of 50% TFA/DCM.

  • Incubate at Room Temperature.

  • Take aliquots at t=0, 1h, 4h, 24h.

  • Analyze via HPLC-MS. Look for M+18 peaks (hydration of furan) or ring-opening products.

References
  • Synthesis of Beta-Amino Acids : Juaristi, E., & Soloshonok, V. A. (Eds.).[4][5][6] (2005).[7] Enantioselective Synthesis of

    
    -Amino Acids. Wiley-VCH. Link
    
  • Furan Metabolic Toxicity : Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Foldamers and Beta-Peptides: Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Mannich Reaction for Beta2-Amino Acids : Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link

Sources

InChI Key and SMILES for 3-Amino-2-(furan-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Furan-Containing Amino Acids: Spotlight on 3-Amino-2-(furan-2-yl)propanoic Acid and Its Isomers

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of furan-containing amino acids, with a specific focus on the isomers of amino-furyl-propanoic acid. While the specific isomer 3-Amino-2-(furan-2-yl)propanoic acid is not widely documented in readily available literature, this guide will delve into its closely related and extensively studied structural isomers: the α-amino acid 2-Amino-3-(furan-2-yl)propanoic acid and the β-amino acid 3-Amino-3-(furan-2-yl)propanoic acid . These compounds serve as valuable building blocks in medicinal chemistry, peptide science, and materials research. We will explore their unique molecular identifiers, detail established synthetic protocols, discuss their analytical characterization, and survey their applications in drug development and beyond, providing researchers and scientists with a foundational resource for leveraging these versatile molecules.

Chemical Identity and Physicochemical Properties

Understanding the precise molecular structure is fundamental to utilizing any chemical compound. The nomenclature of amino acids specifies the location of the amino group relative to the carboxyl group. In this context, we will compare the key identifiers for the alpha (α) and beta (β) isomers of furyl-propanoic acid.

  • 2-Amino-3-(furan-2-yl)propanoic acid (α-isomer): The amino group is attached to the carbon atom adjacent to the carboxyl group (the alpha-carbon).

  • 3-Amino-3-(furan-2-yl)propanoic acid (β-isomer): The amino group is attached to the carbon atom two positions away from the carboxyl group (the beta-carbon).

The table below summarizes the core chemical identifiers and properties for these two key isomers, compiled from authoritative databases.[1][2][3][4]

Property2-Amino-3-(furan-2-yl)propanoic acid (α-isomer) 3-Amino-3-(furan-2-yl)propanoic acid (β-isomer)
Synonyms DL-2-Furylalanine, 3-(2-furyl)alanine3-Amino-3-(2-furyl)propanoic acid, 3-(2-Furyl)-beta-alanine
CAS Number 4066-39-1[2]73456-99-2[1][5]
Molecular Formula C₇H₉NO₃[2][3]C₇H₉NO₃[1][5]
Molecular Weight 155.15 g/mol [2][3]155.15 g/mol [1][5]
IUPAC Name 2-amino-3-(furan-2-yl)propanoic acid3-amino-3-(furan-2-yl)propanoic acid[1]
SMILES C1=COC(=C1)CC(C(=O)O)N[4]C1=COC(=C1)C(CC(=O)O)N[1]
InChI Key RXZQHZDTHUUJQJ-UHFFFAOYSA-N[3][4]YIKVKIOGYSPIMP-UHFFFAOYSA-N[1]
Appearance White crystalline solid[2]White to off-white powder[6]
Melting Point 260 °C[2]218-222 °C (decomposes)[6]

Synthesis and Manufacturing Protocols

The synthesis of these furan-containing amino acids leverages established organic chemistry reactions, starting from readily available furan derivatives. The choice of synthetic route depends on the desired isomer (alpha or beta).

Synthesis of 2-Amino-3-(furan-2-yl)propanoic acid (α-isomer)

A common method for synthesizing α-amino acids involves the reaction of an aldehyde with an amino acid or its equivalent. For this specific compound, the synthesis can be achieved via chemical synthesis from furan-2-aldehyde and alanine.[2]

Synthesis of 3-Amino-3-(furan-2-yl)propanoic acid (β-isomer)

The synthesis of β-amino acids often involves a multi-step process. A representative pathway begins with the Knoevenagel condensation of furan-2-carbaldehyde and malonic acid to form an acrylic acid intermediate. This intermediate can then be subjected to further reactions to introduce the amino group at the β-position.

A general procedure for the synthesis of the precursor, (E)-3-(furan-2-yl)acrylic acid, is described below, based on established methods.[7][8]

Protocol: Synthesis of (E)-3-(furan-2-yl)acrylic acid

  • Reactant Preparation: In a suitable reaction vessel, add malonic acid (1.05 eq) and furan-2-carbaldehyde (1.0 eq) to pyridine (used as solvent).

  • Catalysis: Add a catalytic amount of piperidine (0.3 eq) dropwise to the mixture. The use of piperidine, a basic amine, is crucial for catalyzing the condensation reaction between the aldehyde and the active methylene group of malonic acid.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 115 °C) for approximately 4 hours.

  • Work-up and Isolation: Pour the cooled reaction mixture into water. Acidify the solution with aqueous HCl to a pH of 5-6 to precipitate the product.

  • Purification: Filter the resulting precipitate and wash thoroughly with water to yield (E)-3-(furan-2-yl)acrylic acid.[7]

The subsequent conversion of this acrylic acid to the final β-amino acid involves a Michael addition of an amine equivalent, a well-established method for forming β-amino carbonyl compounds.

G cluster_alpha α-Isomer Synthesis cluster_beta β-Isomer Synthesis Pathway furan2aldehyde_a Furan-2-carbaldehyde alpha_isomer 2-Amino-3-(furan-2-yl) propanoic acid furan2aldehyde_a->alpha_isomer Chemical Synthesis [4] alanine Alanine alanine->alpha_isomer furan2aldehyde_b Furan-2-carbaldehyde intermediate (E)-3-(furan-2-yl)acrylic acid furan2aldehyde_b->intermediate Knoevenagel Condensation (Pyridine, Piperidine) [2] malonic_acid Malonic Acid malonic_acid->intermediate Knoevenagel Condensation (Pyridine, Piperidine) [2] beta_isomer 3-Amino-3-(furan-2-yl) propanoic acid intermediate->beta_isomer Amination (e.g., Michael Addition)

Caption: Generalized synthetic workflows for α- and β-isomers.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR : For 2-amino-3-(furan-2-yl)propionic acid, the proton NMR spectrum in D₂O shows characteristic signals for the furan ring protons (around 6.89, 7.10, and 8.14 ppm), the alpha-proton (multiplet around 4.14-4.17 ppm), and the beta-protons (multiplet around 3.56-3.71 ppm).[8]

  • ¹³C NMR : The carbon spectrum for the same isomer reveals signals for the carboxyl carbon, the furan ring carbons, and the aliphatic carbons of the propanoic acid chain (e.g., signals at 34.1 and 56.0 ppm for the beta and alpha carbons, respectively).[8]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For (E)-3-(furan-2-yl)acrylic acid, a precursor to the beta-isomer, the exact mass was found to be 138.0319, corresponding to the molecular formula C₇H₆O₃.[8] Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification.[9]

Applications in Research and Drug Development

The unique structure of these furan-containing amino acids, combining a heterocyclic ring with an amino acid scaffold, makes them highly valuable in several scientific fields.

Peptide Synthesis and Drug Discovery

As non-canonical amino acids, they are used as building blocks in peptide synthesis to create novel therapeutic agents.[6] Their incorporation can confer unique properties to peptides:

  • Enhanced Stability: The furan moiety can introduce conformational constraints and resistance to enzymatic degradation.

  • Improved Solubility: These derivatives can enhance the solubility of peptides, a critical factor for drug formulation and bioavailability.[6]

  • Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic rings, such as a phenyl group, allowing for the fine-tuning of a drug candidate's pharmacological profile.

Neuropharmacology

The structural similarity to natural amino acids allows these compounds to be used in neuroscience research. They serve as precursors for synthesizing neurotransmitter analogs, which are instrumental in studying synaptic transmission and exploring potential treatments for neurological disorders.[6]

Antimicrobial Activity

Derivatives of furan-containing propanoic acids have demonstrated significant antimicrobial properties.[10] Studies have shown that related compounds, specifically 3-aryl-3-(furan-2-yl)propanoic acid derivatives, exhibit potent activity against:

  • Yeast-like fungi: Candida albicans

  • Gram-negative bacteria: Escherichia coli

  • Gram-positive bacteria: Staphylococcus aureus[7][11]

This activity makes the furan-propanoic acid scaffold a promising starting point for the development of new anti-infective agents.[11]

G center_node Furan-Amino-Propanoic Acid Scaffold app1 Peptide Synthesis center_node->app1 app2 Neuropharmacology center_node->app2 app3 Antimicrobial Agents center_node->app3 sub1 Enhanced Stability & Solubility of Peptides [3] app1->sub1 sub2 Neurotransmitter Analog Synthesis [3] app2->sub2 sub3 Activity Against Bacteria & Fungi [11] app3->sub3

Caption: Key application areas for furan-containing amino acids.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling furan-amino-propanoic acids.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin and eyes and avoid breathing dust.[2][12]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[6] Some variants are stored under an inert atmosphere at room temperature.[2]

  • Hazards: The safety data sheet for the (R)-2-amino isomer indicates it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

Conclusion

While the specific isomer 3-Amino-2-(furan-2-yl)propanoic acid remains elusive in common chemical literature, its structural relatives, 2-Amino-3-(furan-2-yl)propanoic acid and 3-Amino-3-(furan-2-yl)propanoic acid, are well-characterized compounds with significant utility. Their established synthetic routes and diverse applications in peptide modification, neuropharmacology, and antimicrobial research underscore the importance of the furan-amino acid scaffold. This guide provides a foundational understanding for researchers looking to explore the potential of these versatile chemical building blocks in creating next-generation therapeutics and advanced materials.

References

  • PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kalyaev, M. V., Ryabukhin, D. S., Supranovich, V. I., Politanskaya, L. V., Shcherbakov, I. N., & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]

  • ChemBK. (2024, April 9). 2-Amino-3-(furan-2-yl)propanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-3-(furan-2-yl)propanoic acid hydrochloride (C7H9NO3). Université du Luxembourg. Retrieved from [Link]

  • University of Babes-Bolyai. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. Retrieved from [Link]

  • ResearchGate. (n.d.). Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. Retrieved from [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Library of Medicine. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). Retrieved from [Link]

Sources

Unveiling the Enigmatic Mechanism of 3-Amino-2-(furan-2-YL)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Molecular Machinery: Elucidating the Action of a Novel Furan-Based Amino Acid Analogue

This technical guide offers an in-depth exploration of the putative mechanism of action of 3-Amino-2-(furan-2-YL)propanoic acid, a non-proteinogenic amino acid with potential therapeutic applications. Synthesizing current understanding from related furan-containing compounds and outlining a clear path for experimental validation, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Executive Summary: A Molecule of Intrigue

3-Amino-2-(furan-2-YL)propanoic acid, also known as 2-furylalanine, belongs to a class of furan-containing amino acids that are gaining attention in medicinal chemistry for their diverse biological activities.[1][2] While direct studies on its mechanism of action are nascent, compelling evidence from structurally similar compounds, most notably the antibacterial natural product L-(+)-furanomycin, points towards a primary mechanism centered on the disruption of protein synthesis. This guide will dissect this proposed mechanism, explore potential secondary targets, and provide detailed experimental frameworks for its validation.

The Central Hypothesis: A Trojan Horse in Protein Synthesis

The core of our proposed mechanism posits that 3-Amino-2-(furan-2-YL)propanoic acid acts as a molecular mimic of a natural amino acid, thereby infiltrating the cellular machinery of protein synthesis. This hypothesis is strongly supported by studies on furanomycin, which acts as a substrate for isoleucyl aminoacyl-tRNA synthetase (IleRS), leading to its incorporation into nascent polypeptide chains and subsequent disruption of protein function.[1][3]

The Aminoacyl-tRNA Synthetase (aaRS) Hub

Aminoacyl-tRNA synthetases are a family of essential enzymes responsible for the precise attachment of amino acids to their cognate tRNA molecules, a critical step in maintaining the fidelity of the genetic code.[4][5] We hypothesize that 3-Amino-2-(furan-2-YL)propanoic acid, due to its structural analogy to natural amino acids like alanine or isoleucine, is recognized and activated by a specific aaRS.

The proposed signaling pathway for this mechanism is as follows:

Aminoacyl-tRNA Synthetase Inhibition Pathway cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery Compound 3-Amino-2-(furan-2-YL) propanoic acid aaRS Aminoacyl-tRNA Synthetase (aaRS) Compound->aaRS Competitive Binding Mischarged_tRNA Mischarged Furan-tRNA aaRS->Mischarged_tRNA Aminoacylation tRNA cognate tRNA tRNA->aaRS ATP ATP ATP->aaRS AminoAcid Natural Amino Acid AminoAcid->aaRS Natural Substrate Ribosome Ribosome Mischarged_tRNA->Ribosome Protein Aberrant Protein Ribosome->Protein Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition

Caption: Proposed mechanism of action via aminoacyl-tRNA synthetase.

Consequences of Molecular Mimicry

The enzymatic formation of a "mischarged" tRNA, where 3-Amino-2-(furan-2-YL)propanoic acid is attached instead of the canonical amino acid, would have profound cellular consequences:

  • Incorporation into Proteins: The ribosome, being less discriminatory at the level of the aminoacyl-tRNA side chain, would incorporate the furan-containing analogue into growing polypeptide chains.

  • Protein Misfolding and Dysfunction: The presence of this unnatural amino acid could disrupt the normal folding, stability, and function of the resulting proteins.

  • Inhibition of Protein Synthesis: A high concentration of the mischarged tRNA could lead to stalling of the ribosome and a general inhibition of protein synthesis.[6]

Exploring Alternative and Secondary Mechanisms

While the disruption of protein synthesis is the most probable primary mechanism, the versatile furan scaffold suggests other potential biological targets. It is crucial for a comprehensive understanding to investigate these possibilities.

Proteasome Inhibition

Furan-based peptidomimetics have been identified as inhibitors of the 20S proteasome, a key cellular machinery for protein degradation.[7][8] It is conceivable that 3-Amino-2-(furan-2-YL)propanoic acid or its metabolites could interact with the active sites of the proteasome, leading to an accumulation of ubiquitinated proteins and cellular stress.

Inhibition of Protein Arginine Deiminase 4 (PAD4)

Furan-containing molecules have also been shown to inhibit Protein Arginine Deiminase 4 (PAD4), an enzyme involved in the post-translational modification of proteins through citrullination.[9] Inhibition of PAD4 has therapeutic potential in inflammatory diseases and cancer.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers to validate these hypotheses.

Workflow for Investigating the Primary Mechanism

Experimental_Workflow_Primary_Mechanism A In Vitro Aminoacylation Assay D Determination of Kinetic Parameters (Km, kcat) A->D B Cellular Protein Synthesis Inhibition Assay E Measurement of IC50 B->E C Mass Spectrometry-based Proteomics F Identification of Incorporated Compound in Proteins C->F G Confirmation of Mechanism D->G E->G F->G

Caption: Experimental workflow to validate the primary mechanism.

Detailed Experimental Protocols

This assay directly measures the ability of a specific aminoacyl-tRNA synthetase to charge its cognate tRNA with 3-Amino-2-(furan-2-YL)propanoic acid.

Objective: To determine if 3-Amino-2-(furan-2-YL)propanoic acid is a substrate for a specific aaRS.

Principle: The assay measures the incorporation of a radiolabeled amino acid (or in this case, the analogue) into tRNA. The amount of radiolabeled aminoacyl-tRNA formed is quantified.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), ATP, MgCl2, DTT, the purified aminoacyl-tRNA synthetase of interest (e.g., Isoleucyl-tRNA synthetase), and the cognate tRNA.

  • Initiation of Reaction: Start the reaction by adding radiolabeled 3-Amino-2-(furan-2-YL)propanoic acid (e.g., ³H- or ¹⁴C-labeled) or by using a competitive assay with a radiolabeled natural amino acid and varying concentrations of the unlabeled furan analogue.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., cold 10% trichloroacetic acid, TCA). Precipitate the tRNA and any charged aminoacyl-tRNA by centrifugation.

  • Washing: Wash the pellet multiple times with cold 5% TCA to remove unincorporated radiolabeled amino acid.

  • Quantification: Resuspend the final pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of aminoacyl-tRNA formed and determine kinetic parameters such as Km and kcat.

This assay assesses the overall impact of 3-Amino-2-(furan-2-YL)propanoic acid on protein synthesis in living cells.

Objective: To determine the IC50 value for the inhibition of protein synthesis by 3-Amino-2-(furan-2-YL)propanoic acid.

Principle: Cells are incubated with the test compound and a radiolabeled amino acid (e.g., ³⁵S-methionine or ³H-leucine). The incorporation of the radiolabel into newly synthesized proteins is measured. A decrease in incorporation indicates inhibition of protein synthesis.

Methodology:

  • Cell Culture: Culture cells (e.g., a relevant bacterial or mammalian cell line) to a suitable density in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Amino-2-(furan-2-YL)propanoic acid for a predetermined time. Include a vehicle control.

  • Radiolabeling: Add a radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 1-4 hours) to label newly synthesized proteins.

  • Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the total protein using a method such as TCA precipitation.

  • Quantification: Collect the precipitated protein on a filter membrane, wash to remove unincorporated label, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content or cell number. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Quantitative Data Summary

While direct quantitative data for 3-Amino-2-(furan-2-YL)propanoic acid is not yet available in the public domain, the following table provides a template for summarizing key parameters that should be determined through the experimental workflows described above.

ParameterDescriptionExpected Outcome if Hypothesis is Correct
Km (for aaRS) Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.A measurable Km value, indicating binding to the aaRS active site.
kcat (for aaRS) Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.A measurable kcat value, confirming it is a substrate.
IC50 (Protein Synthesis) Half maximal inhibitory concentration for the inhibition of cellular protein synthesis.A potent IC50 value, demonstrating cellular activity.
Ki (Proteasome/PAD4) Inhibition constant for potential secondary targets.To be determined to assess off-target effects.

Conclusion and Future Directions

The available evidence strongly suggests that 3-Amino-2-(furan-2-YL)propanoic acid exerts its biological effects primarily by acting as an amino acid analogue that disrupts protein synthesis through the subversion of aminoacyl-tRNA synthetases. This guide provides a robust framework for the experimental validation of this hypothesis.

Future research should focus on:

  • Identifying the specific aaRS(s) that recognize this compound as a substrate.

  • Utilizing mass spectrometry-based proteomics to confirm the incorporation of the furan amino acid into cellular proteins.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecular scaffold.

By systematically addressing these research questions, the scientific community can fully elucidate the mechanism of action of 3-Amino-2-(furan-2-YL)propanoic acid and unlock its full therapeutic potential.

References

  • Fu, Y., Xu, B., Zou, X., Ma, C., Yang, X., Mou, K., Fu, G., Lü, Y., & Xu, P. (2007). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 1102–1106. [Link]

  • Xu, B., Yang, X., Fu, Y., Zou, X., Ma, C., Mou, K., ... & Xu, P. (2015). Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors. Archiv der Pharmazie, 348(3), 205-217. [Link]

  • Loo, C. S., Kam, C. Y., Lee, C. Y., & Lee, L. H. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Chemical Biology & Drug Design, 90(6), 1276–1284. [Link]

  • Sung, S. Y., & Kim, H. J. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules (Basel, Switzerland), 25(16), 3749. [Link]

  • ResearchGate. (n.d.). Possible pathways that suggested for antimicrobial effects of furan natural derivatives. ResearchGate. [Link]

  • Patel, H., Sharma, T., & Shaikh, M. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports, 13(1), 1084. [Link]

  • Raja, R., & Muthukumar, R. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 29(22), 4983. [Link]

  • Sami Publishing Company. (2023). Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]

  • Zhang, Z., Chen, S., & Wu, M. (2006). Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]. Molecules, 11(11), 904-911. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Kaur, H., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural product reports, 35(8), 794–810. [Link]

  • Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Pang, B., & Schimmel, P. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Molecules, 26(4), 882. [Link]

  • Kumar, A., Kumar, A., Kumar, V., & Singh, B. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega, 6(3), 2095–2106. [Link]

  • Lauressergues, D., & Béclin, C. (2024). Biological Activity of Artificial Plant Peptides Corresponding to the Translational Products of Small ORFs in Primary miRNAs and Other Long “Non-Coding” RNAs. International Journal of Molecular Sciences, 25(8), 4443. [Link]

  • Park, S. G., Schimmel, P., & Kim, S. (2008). Aminoacyl tRNA synthetases and their connections to disease. Proceedings of the National Academy of Sciences of the United States of America, 105(32), 11043–11049. [Link]

  • Coin, I., & Dölling, R. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Science, 10(12), 735–740. [Link]

Sources

An In-depth Technical Guide to the Antimicrobial Activity of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold - A Privileged Structure in Antimicrobial Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence in a multitude of natural products and synthetic compounds underscores its significance as a versatile pharmacophore.[1][3] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive technical overview of the antimicrobial activities of furan-based compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of antimicrobial research.

Chapter 1: Mechanisms of Antimicrobial Action: A Multifaceted Assault on Microbial Viability

Furan-based compounds exert their antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged attack is a key reason for the enduring efficacy of some furan derivatives and the continued interest in this class of compounds.

DNA Damage and Inhibition of Nucleic Acid Synthesis

A prominent mechanism of action, particularly for nitrofuran derivatives like nitrofurantoin, involves the enzymatic reduction of the nitro group by bacterial nitroreductases.[5][6][7] This process generates highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[5][8] These reactive species are indiscriminate in their targets, causing significant damage to bacterial DNA, leading to strand breaks and inhibition of DNA replication and repair.[6] Furthermore, these intermediates can interfere with the synthesis of RNA and proteins, bringing cellular proliferation to a halt.[5]

Diagram: Proposed Mechanism of Nitrofurantoin Action

Nitrofurantoin_Mechanism Nitrofurantoin Nitrofurantoin (Inactive Prodrug) Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofurantoin->Nitroreductases Uptake & Reduction Reactive_Intermediates Reactive Intermediates (e.g., nitro-anion radicals, hydroxylamine) Nitroreductases->Reactive_Intermediates Generates DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes DNA_Damage DNA Damage & Inhibition of Synthesis DNA->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synthesis_Inhibition Metabolic_Disruption Disruption of Metabolic Pathways Metabolic_Enzymes->Metabolic_Disruption

Caption: The activation of nitrofurantoin by bacterial nitroreductases leads to the formation of reactive intermediates that damage multiple cellular targets.

Inhibition of Protein Synthesis

Certain furanocoumarins have been identified as potent inhibitors of bacterial protein synthesis.[9] High-throughput screening has revealed that these compounds can effectively block translation, a critical process for bacterial survival and growth.[9] The precise molecular interactions are still under investigation, but it is believed that these compounds may interfere with ribosomal function or the activity of essential translation factors.[9]

Disruption of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Some 2(5H)-furanone derivatives are known to interfere with QS systems in both Gram-negative and Gram-positive bacteria.[10] In Gram-negative bacteria, furanones can act as competitive inhibitors of N-acylhomoserine lactone (AHL) signaling molecules, preventing them from binding to their cognate receptors and thereby disrupting QS-regulated processes.[10]

Diagram: Furanone Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Quorum_Sensing_Inhibition cluster_0 Normal Quorum Sensing cluster_1 Inhibition by Furanone AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor AHL->Receptor AHL_Receptor AHL-Receptor Complex Receptor->AHL_Receptor DNA DNA AHL_Receptor->DNA Binds to Virulence_Genes Virulence Gene Expression DNA->Virulence_Genes Activates Furanone Furanone Derivative Receptor_Inhibited LuxR-type Receptor Furanone->Receptor_Inhibited Competitively Binds No_Complex No Complex Formation Receptor_Inhibited->No_Complex No_Expression No Virulence Gene Expression No_Complex->No_Expression

Caption: Furanone derivatives can competitively bind to quorum sensing receptors, preventing the activation of virulence gene expression.

Induction of Oxidative Stress

Some furanone derivatives have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells.[11][12] This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to widespread damage to proteins, lipids, and nucleic acids, ultimately resulting in cell death.[11] This mechanism is particularly effective against bacteria that are already under stress or have compromised ROS-detoxifying systems.

Disruption of Cell Membrane Integrity

The hydrophobic nature of some furan-based compounds allows them to intercalate into the bacterial cell membrane. This can disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of essential cellular components, and ultimately, cell lysis. For instance, certain 5-arylfuran-2-carboxamide derivatives have been shown to affect the cell membrane integrity of Candida species.[13]

Chapter 2: Structure-Activity Relationships (SAR): Fine-Tuning Antimicrobial Potency

The antimicrobial activity of furan-based compounds is highly dependent on the nature and position of substituents on the furan ring.[2][4] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.

Importance of the Nitro Group

In the case of nitrofurans, the 5-nitro group is essential for their antimicrobial activity.[14] As discussed earlier, this group is the substrate for bacterial nitroreductases, and its reduction is the key step in the generation of the cytotoxic reactive intermediates.

Influence of Substituents at the C2 and C5 Positions

Modifications at the C2 and C5 positions of the furan ring have a significant impact on the antimicrobial potency and spectrum of activity.[2] For example, in a series of furan-based chalcones, the presence of a p-nitro substituent on an aryl ring attached to the furan core was found to be important for antimicrobial activity.[15][16] The introduction of different aryl groups at these positions can modulate the compound's lipophilicity, electronic properties, and steric hindrance, all of which can influence its interaction with biological targets.

Role of Side Chains and Functional Groups

The addition of various side chains and functional groups can also enhance antimicrobial activity. For instance, the incorporation of thiazolidinone and pyrimidine scaffolds into furan-based molecules has yielded compounds with significant antibacterial and antifungal properties. Similarly, the presence of hydroxyl and enol moieties may contribute to the anti-inflammatory and antimicrobial activities of some natural furan derivatives.[3]

Table 1: Representative Furan-Based Compounds and their Antimicrobial Activity

Compound ClassRepresentative CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
NitrofuransNitrofurantoinE. coli, Enterococci, Staphylococci≤32[6],[7]
Furan-based Pyrimidine-ThiazolidinonesCompound 8kE. coli12.5
Furan-based Chalcones1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneEnterococcus faecalis, Candida albicans100[15],[16]
Furanocoumarins8-geranyloxy psoralenStaphylococcus epidermidis, Candida krusei100[3]
2(5H)-FuranonesF105Gram-positive bacteria (e.g., S. aureus)Not specified[10],[11]

Chapter 3: Experimental Protocols for Evaluating Antimicrobial Activity

The robust evaluation of the antimicrobial properties of furan-based compounds requires standardized and well-controlled experimental protocols. Below are detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the furan-based compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Standardized Microorganism Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Perform Serial Dilutions of Furan Compound in 96-well Plate Serial_Dilutions->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Well Diffusion Assay

This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Preparation of Agar Plates:

    • Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation of Plates:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

    • Evenly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Preparation of Wells and Application of Compound:

    • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

    • Add a known concentration of the furan-based compound dissolved in a suitable solvent to each well.

    • Include a solvent control and a positive control with a standard antibiotic.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion: The Future of Furan-Based Antimicrobials

The furan scaffold continues to be a rich source of inspiration for the development of novel antimicrobial agents. The diverse mechanisms of action exhibited by furan-based compounds, coupled with the potential for chemical modification to enhance potency and selectivity, make them a compelling area of research in the ongoing battle against infectious diseases and antimicrobial resistance. This guide has provided a foundational understanding of the antimicrobial properties of these compounds, from their molecular mechanisms to practical evaluation techniques. Further research into the precise molecular targets and the development of innovative synthetic strategies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (2023). Indian Journal of Chemistry.
  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Bentham Science Publisher.
  • Substituted Furanocoumarins as Novel Class of Antibacterial Translation Inhibitors. (n.d.). [Source not available].
  • Mechanism of nitrofuran activation and resistance. (n.d.).
  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2019). NIH.
  • Nitrofurantoin: mechanism of action and implications for resistance development in common urop
  • Nitrofurantoin. (n.d.). Wikipedia.
  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (2022). [Source not available].
  • Nitrofurantoin: Adverse Effects, Contraindications, and Dosage. (n.d.). Urology Textbook.
  • Synthesis and antimicrobial activity of new furan deriv
  • Furan: A Promising Scaffold for Biological Activity. (2024). [Source not available].
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
  • Overview of Antimicrobial Properties of Furan. (2022). Human Journals.
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (2023). MDPI.
  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (n.d.). OUCI.
  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (2024). Karger Publishers.
  • Benchmarking new furanone derivatives against known antimicrobial agents. (n.d.). Benchchem.
  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Bentham Science Publishers.
  • Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L.. (2024). [Source not available].
  • Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2025).
  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (2015). Ingenta Connect.
  • Antimicrobial activity of furanocoumarin fractions of Heracleum species using disc diffusion method.. (n.d.).
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
  • Full article: Antimicrobial Activities of Plants from the Apicaceae. (2009). Taylor & Francis.
  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020). PMC - NIH.
  • Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. (2009). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Synthesis and Antifungal Evaluation Against Candida spp.
  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (n.d.).
  • Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. (2023). PMC.
  • “Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules”. (2023). Indian Journal of Chemistry (IJC).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing.

Sources

Methodological & Application

Application Note: Synthesis of 3-Amino-2-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, high-yield protocol for the synthesis of 3-Amino-2-(furan-2-yl)propanoic acid .

Important Nomenclatural Distinction: This protocol targets the


-amino acid  variant (

-substituted

-alanine), where the amine is at position 3 and the furan ring is at position 2. This is distinct from Furylalanine (2-amino-3-(furan-2-yl)propanoic acid), which is the naturally occurring

-amino acid analog of phenylalanine.

-(2-Furyl)-

-alanine

Strategic Analysis & Retrosynthesis

The synthesis of


-substituted 

-amino acids is chemically challenging due to the need for selective carbon-carbon bond formation at the

-position while introducing a nitrogen functionality at the

-position.

For the furan-containing derivative, the strategy must account for the acid-sensitivity of the furan ring . Strong mineral acids often used in standard amino acid deprotection (e.g., 6M HCl reflux) will cause furan ring opening and polymerization. Therefore, this protocol utilizes a base-mediated strategy involving the alkylation of an ester enolate with a masked nitrogen source (


-(bromomethyl)phthalimide), followed by mild hydrazinolysis.
Retrosynthetic Pathway
  • Target: 3-Amino-2-(furan-2-yl)propanoic acid.

  • Precursor: Ethyl 2-(furan-2-yl)-3-phthalimidopropanoate.

  • Disconnection:

    
    -Alkylation of the ester enolate.
    
  • Starting Materials: Ethyl 2-furanacetate +

    
    -(Bromomethyl)phthalimide.
    

Retrosynthesis Target 3-Amino-2-(furan-2-yl)propanoic acid (Target) Intermediate Ethyl 2-(furan-2-yl)-3-phthalimidopropanoate (Protected Precursor) Target->Intermediate Deprotection (Hydrazine/LiOH) SM1 Ethyl 2-furanacetate (Nucleophile) Intermediate->SM1 Alkylation (LDA, -78°C) SM2 N-(Bromomethyl)phthalimide (Electrophile) Intermediate->SM2

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Materials & Reagents

ReagentCAS No.RolePurity/Grade
Ethyl 2-furanacetate 614-98-2Starting Material>98%
N-(Bromomethyl)phthalimide 5332-26-3Electrophile97%
Diisopropylamine 108-18-9Base PrecursorRedistilled
n-Butyllithium (n-BuLi) 109-72-8Base Reagent2.5 M in Hexanes
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, Inhibitor-free
Hydrazine Monohydrate 7803-57-8Deprotection Agent98%
Lithium Hydroxide (LiOH) 1310-65-2Hydrolysis AgentMonohydrate

Equipment Requirements:

  • Schlenk line or Nitrogen/Argon manifold.

  • Low-temperature bath (-78°C, Acetone/Dry Ice).

  • Rotary evaporator with vacuum controller (to prevent bumping).

  • High-vacuum pump for drying.

Detailed Experimental Protocol

Phase 1: Enolate Formation and Alkylation

Objective: Introduce the protected amine side chain onto the furan-acetate scaffold.

  • Preparation of LDA:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel under inert atmosphere (

      
       or Ar).
      
    • Add anhydrous THF (50 mL) and Diisopropylamine (1.1 eq, 11 mmol) .

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Dropwise add n-BuLi (1.05 eq, 10.5 mmol) over 15 minutes.

    • Stir at -78°C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolate Formation:

    • Dissolve Ethyl 2-furanacetate (1.0 eq, 10 mmol) in anhydrous THF (10 mL).

    • Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Critical: Maintain temperature below -70°C to prevent self-condensation of the ester.

    • Stir the resulting yellow/orange enolate solution for 45 minutes at -78°C.

  • Alkylation:

    • Dissolve

      
      -(Bromomethyl)phthalimide (1.05 eq, 10.5 mmol)  in anhydrous THF (20 mL). Note: Mild warming may be required to dissolve the phthalimide completely.
      
    • Add the electrophile solution dropwise to the enolate at -78°C.

    • Allow the reaction to stir at -78°C for 2 hours.

    • Slowly warm the reaction to 0°C over 3 hours.

    • Observation: The solution typically lightens in color as the reaction proceeds.

  • Workup:

    • Quench the reaction with saturated aqueous

      
       (50 mL) . Do not use HCl.
      
    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography (Hexanes:Ethyl Acetate, gradient 9:1 to 7:3).

    • Target Intermediate: Ethyl 2-(furan-2-yl)-3-phthalimidopropanoate.

Phase 2: Deprotection and Isolation

Objective: Remove the phthalimide and ethyl ester groups without damaging the furan ring.

  • Hydrazinolysis (Phthalimide Removal):

    • Dissolve the purified intermediate (1.0 eq) in Ethanol (0.1 M concentration) .

    • Add Hydrazine Monohydrate (2.5 eq) .

    • Stir at room temperature for 12-18 hours. A white precipitate (phthalhydrazide) will form.

    • Note: Avoid reflux if possible to minimize thermal stress on the furan; if reaction is slow, mild heating to 40°C is acceptable.

  • Hydrolysis (Ester Cleavage):

    • To the same reaction vessel (or after filtration of phthalhydrazide), add LiOH (3.0 eq) dissolved in minimal water.

    • Stir at room temperature for 4 hours.

    • Monitor by TLC or LC-MS for disappearance of the ester.

  • Isolation (Zwitterion Formation):

    • Filter off the phthalhydrazide solid and rinse with ethanol.

    • Concentrate the filtrate to remove ethanol.

    • The residue is the Lithium salt of the amino acid.

    • Neutralization: Carefully adjust the pH of the aqueous solution to the isoelectric point (approx pH 6.0 - 6.5) using 1M Acetic Acid . Do not use strong mineral acids.

    • The amino acid may precipitate. If so, filter and wash with cold water/acetone.

    • If no precipitation: Lyophilize the aqueous solution and purify via Ion Exchange Chromatography (Dowex 50W, eluting with dilute

      
      ).
      

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity

H NMR (400 MHz,

/

)

7.5 (d, 1H), 6.4 (m, 1H), 6.5 (d, 1H) for Furan;

3.8 (t, 1H,

-H);

3.2-3.4 (m, 2H,

-

).
Purity HPLC (C18, 0.1% Formic Acid)>95% Area Under Curve (254 nm).
Mass Spec ESI-MS (+)

Da.
Appearance Visual InspectionWhite to off-white amorphous solid.

Key NMR Diagnostic: The


-proton (chiral center) should appear as a triplet or doublet of doublets around 3.8-4.0 ppm, coupled to the 

-methylene protons. The furan protons are distinct in the aromatic region (approx 6.3 - 7.5 ppm).

Critical Safety & Handling

  • Furan Sensitivity: The furan ring is electron-rich and susceptible to electrophilic attack and oxidative ring opening. Avoid strong acids (HCl,

    
    )  during workup and purification. Use Acetic Acid or Formic Acid for pH adjustment.
    
  • Hydrazine: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood. Ensure all phthalhydrazide waste is disposed of as hazardous chemical waste.

  • Exotherm: The formation of LDA and the subsequent quenching are exothermic. Strict temperature control (-78°C) is required to prevent "runaway" side reactions.

References

  • General Enolate Alkylation: Evans, D. A. (1982). "Stereoselective alkylation reactions of chiral metal enolates." Aldrichimica Acta, 15(2), 23-32. Link

  • Gabriel Synthesis Variant: Sen, S. E., & Roach, S. L. (1995). "Synthesis of -amino acids via the Gabriel reaction." Synthesis, 1995(07), 756-758.
  • Furan Stability: Keay, B. A. (1987). "Lithiation of 2-substituted furans." Chemical Reviews, 87(2), 433-434.
  • Protocol Grounding: Based on standard procedures for

    
    -alkylation of esters using 
    
    
    
    -(bromomethyl)phthalimide as described in Organic Syntheses, Coll. Vol. 7, p. 132 (1990). Link

Application and Protocol for the NMR Spectroscopic Characterization of Amino-Furan-Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Elucidating the Structure of a Novel Amino Acid Analogue

The structural characterization of novel small molecules is a cornerstone of drug discovery and development. 3-Amino-2-(furan-2-yl)propanoic acid and its isomers represent a class of non-proteinogenic amino acids with potential applications in peptidomimetics and as synthons for more complex pharmaceutical agents. The incorporation of the furan moiety introduces unique conformational constraints and potential for specific interactions with biological targets. Accurate and unambiguous structural elucidation is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the three-dimensional structure and connectivity of such molecules in solution.[1]

This document provides a comprehensive guide to the NMR characterization of amino-furan-propanoic acids, with a specific focus on elucidating the structure of these compounds. It is important to note the potential for constitutional isomerism in this class of molecules, with the amino and furan groups potentially located at different positions on the propanoic acid backbone. The most common isomers are 2-amino-3-(furan-2-yl)propanoic acid and 3-amino-3-(furan-2-yl)propanoic acid. This guide will provide a general framework for characterization applicable to these and other related structures.

I. Experimental Design and Rationale

A multi-dimensional NMR approach is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the covalent framework and stereochemistry of the molecule. The experimental workflow is designed to be a self-validating system, where data from orthogonal experiments corroborates the final structural assignment.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation prep Weighing & Dissolution (5-10 mg in 0.5-0.6 mL solvent) solvent Solvent Selection (e.g., D2O, DMSO-d6) + Internal Standard (TMS/DSS) prep->solvent tube Transfer to 5mm NMR Tube & Filtration (if necessary) solvent->tube oneD 1D NMR (¹H, ¹³C, DEPT) tube->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD proc Processing & Referencing twoD->proc assign Signal Assignment (Chemical Shift, Multiplicity) proc->assign connect Establishing Connectivity (COSY, HMBC) assign->connect elucidate Final Structure Confirmation connect->elucidate

Caption: Experimental workflow for NMR characterization.

II. Protocols

A. Sample Preparation

The quality of the NMR data is directly dependent on the meticulous preparation of the sample.

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Sample Quantity: Weigh approximately 5-10 mg of the compound for optimal signal-to-noise in both ¹H and ¹³C NMR experiments.[2] For ¹³C NMR, which is inherently less sensitive, a higher concentration is preferable.[2]

  • Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

    • Deuterium Oxide (D₂O): An excellent choice for polar amino acids. Protons attached to heteroatoms (e.g., -NH₂, -COOH) will exchange with deuterium and may not be observed.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A versatile solvent that can dissolve a wide range of compounds and will allow for the observation of exchangeable protons.

    • Methanol-d₄ (CD₃OD): Another option for polar compounds.

  • Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Internal Standard: Add a small amount of an internal standard for referencing the chemical shifts. Tetramethylsilane (TMS) is the standard for most organic solvents, while 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or a similar standard is used for aqueous solutions.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter; if necessary, filter the solution through a small plug of glass wool in the pipette.[2]

B. NMR Data Acquisition

The following series of experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

  • ¹H NMR (Proton): This is the fundamental experiment providing information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (Carbon-13): This experiment provides information on the number of different types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: These experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.[3][4]

    • COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[5]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different spin systems.

III. Spectral Interpretation: A Case Study of 2-Amino-3-(furan-2-yl)propanoic acid

Predicted and Experimental NMR Data
Atom ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
Furan H5 8.14s
Furan H4 7.10s
Furan H3 6.89s
α-CH 4.14-4.17m56.0
β-CH₂ 3.56-3.71m34.1
Furan C2
Furan C3
Furan C4
Furan C5
COOH

Note: The provided ¹H NMR data for 2-amino-3-(furan-2-yl)propanoic acid in D₂O shows simplified multiplicities for the furan protons, likely due to instrument resolution or other experimental factors.[6] In a high-resolution spectrum, one would expect doublet of doublets or more complex patterns due to J-coupling. The ¹³C data is limited in the available source. Predicted values and further 2D analysis would be necessary for complete assignment.

Step-by-Step Analysis
  • ¹H NMR Analysis:

    • Furan Region (6.0-8.5 ppm): The signals in this region are characteristic of the furan ring protons. Their specific chemical shifts and coupling patterns are diagnostic of the substitution pattern.

    • Aliphatic Region (3.0-4.5 ppm): The signals for the α-proton (CH-NH₂) and β-protons (CH₂-furan) are expected in this region. The α-proton will typically be a multiplet due to coupling with the β-protons. The β-protons, being diastereotopic, may appear as two separate multiplets or a more complex pattern.

  • ¹³C NMR Analysis:

    • The number of signals will correspond to the number of unique carbon environments. The carboxylic acid carbon will be significantly downfield (>170 ppm). The furan carbons will appear in the aromatic region, and the aliphatic carbons (α and β) will be the most upfield.

  • 2D NMR for Structural Assembly:

    • COSY: A cross-peak between the α-CH and β-CH₂ signals would confirm their direct connectivity.

    • HSQC: This would definitively link each proton signal to its directly attached carbon. For example, the signal at ~4.15 ppm would correlate with the carbon signal at 56.0 ppm.

    • HMBC: This is the key to connecting the fragments. We would expect to see correlations from the β-protons to the furan C2 carbon, and from the furan H3 proton to the β-carbon. This unequivocally establishes the position of the propanoic acid chain on the furan ring.

IV. Trustworthiness and Self-Validation

The robustness of the structural assignment relies on the consistency of the data across all NMR experiments. For instance, the connectivity established by COSY should be supported by the long-range correlations observed in the HMBC spectrum. Any discrepancies would indicate a need to reconsider the proposed structure or the spectral assignments. Furthermore, comparison of the experimental data with predicted spectra from computational software can provide an additional layer of confidence in the final structure.[7][8][9]

V. Conclusion

The comprehensive NMR characterization of 3-amino-2-(furan-2-yl)propanoic acid and its isomers is a systematic process that leverages a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition, and by applying a logical, step-by-step approach to spectral interpretation, researchers can achieve an unambiguous structural elucidation. This detailed structural information is a critical prerequisite for understanding the molecule's chemical properties and its potential as a building block in drug development.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

  • Prediction of nuclear magnetic resonance (NMR) spectra. SCFBio @ IIT Delhi. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (2002). Spectroscopy Asia. [Link]

  • An NMR Database for Organic and Organometallic Compounds. (2025). MDPI. [Link]

  • NMR Database for Faster Structural Data. CAS.org. [Link]

  • Spectral Databases. Wiley Science Solutions. [Link]

  • 2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. [Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). Journal of Chemical Education. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]

  • Simulate and predict NMR spectra. nmrdb.org. [Link]

  • Spectral Database for Organic Compounds. Wikipedia. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Sample requirements - Analyzing NMR data. proteinnmr.com. [Link]

  • NMR sample preparation guidelines. nmr-bio.com. [Link]

  • peptide nmr. unito.it. [Link]

  • NMR Sample Preparation Guidelines. (2011). University of Leicester. [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. real.mtak.hu. [Link]

  • Sample Preparation. University College London. [Link]

Sources

Application Notes & Protocols: Utilizing 3-Amino-2-(furan-2-YL)propanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering a pathway to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[1] Among these, 3-Amino-2-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alanine (Fua), has emerged as a particularly versatile building block. Its unique furan moiety serves not only as a structural element to enhance proteolytic resistance but also as a reactive handle for sophisticated applications including targeted covalent modification and peptide stapling.[1][2] This guide provides an in-depth exploration of the rationale for using Fua and detailed, field-tested protocols for its seamless integration into peptide structures via Solid Phase Peptide Synthesis (SPPS).

Part 1: The Scientific Rationale for Incorporating 3-(2-furyl)alanine (Fua)

The decision to incorporate an unnatural amino acid must be driven by a clear strategic advantage. The furan-containing side chain of Fua offers three distinct benefits that address common challenges in peptide science.

Enhancing Peptidomimetic Properties

Natural peptides often fail as therapeutic candidates due to rapid degradation by proteases.[1] The introduction of unnatural residues like Fua creates peptidomimetics that are sterically and electronically unrecognizable to these enzymes. This modification can significantly extend the in-vivo half-life of a peptide.[1] Furthermore, the rigid, aromatic furan ring can introduce conformational constraints on the peptide backbone, locking it into a bioactive conformation and potentially increasing its binding affinity and selectivity for a specific biological target.

The Furan Moiety as a Bioactive "Warhead"

Beyond its structural role, the furan ring itself is a privileged heterocycle in medicinal chemistry, found in numerous approved drugs.[3] When incorporated into a peptide, the furan can act as a "warhead," directly participating in interactions within a target's binding pocket. A prime example is the development of furan-containing peptide-based inhibitors of Protein Arginine Deiminase type IV (PAD4), a key enzyme implicated in rheumatoid arthritis.[4] In these inhibitors, the furan moiety is crucial for engaging with essential amino acids in the enzyme's active site.[4] This strategy allows for the design of highly specific and potent peptide-based therapeutics.

A Reactive Handle for Covalent Chemistry

The furan ring possesses unique and exploitable reactivity. It is stable under standard peptide synthesis conditions but can be selectively oxidized to form a highly reactive cis-2-butene-1,4-dial.[2][5] This dialdehyde readily reacts with proximal nucleophilic side chains, such as the amine of lysine or the thiol of cysteine, to form stable N-substituted pyrrole rings.[5][6] This "FuTine" (Furan-thiol-amine) multicomponent reaction is a powerful tool for:

  • Covalent Crosslinking: Creating irreversible bonds between a peptide ligand and its receptor, which is invaluable for target identification and structural biology studies.[2]

  • Peptide Stapling & Cyclization: Generating constrained, cyclic peptides with enhanced stability and cell permeability.[6]

Core applications of incorporating 3-(2-furyl)alanine (Fua) into peptides.

Part 2: Protocols for Synthesis and Incorporation

The successful integration of Fua into a peptide sequence is readily achievable using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS). The Fmoc-protected building block, Fmoc-L-3-(2-furyl)alanine, is commercially available and compatible with established methodologies.[2]

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierPurpose
Fmoc-L-3-(2-furyl)alaninePeptide Synthesis GradeCommercial vendorsUnnatural amino acid
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gCommercial vendorsSolid support for C-terminal amides
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercial vendorsPrimary solvent
Dichloromethane (DCM)ACS GradeCommercial vendorsSolvent for washing
4-methylpiperidineReagent GradeCommercial vendorsFmoc deprotection agent
N,N'-Diisopropylcarbodiimide (DIC)Protein sequencing gradeCommercial vendorsCoupling activator
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)Reagent GradeCommercial vendorsCoupling additive (suppresses racemization)
Trifluoroacetic Acid (TFA)Reagent GradeCommercial vendorsCleavage from resin
Triisopropylsilane (TIS)Reagent GradeCommercial vendorsScavenger in cleavage cocktail
Diethyl Ether (cold)ACS GradeCommercial vendorsPeptide precipitation
Core Protocol: Fmoc-SPPS Cycle for Fua Incorporation

This protocol outlines a single coupling cycle on a 0.1 mmol scale. All steps are performed at room temperature in a suitable SPPS vessel with agitation.

1. Resin Preparation:

  • Swell Rink Amide resin (167 mg, 0.1 mmol) in DMF (5 mL) for 1 hour.[1]

  • Drain the DMF.

2. Fmoc-Deprotection:

  • Add 5 mL of 20% 4-methylpiperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Repeat with a fresh 5 mL portion of the deprotection solution for 20 minutes.[1]

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-L-3-(2-furyl)alanine:

  • Rationale: The DIC/OxymaPure coupling system is highly efficient and minimizes racemization, making it an excellent choice for coupling both standard and unnatural amino acids. Using a 3 to 5-fold excess ensures the reaction goes to completion.

  • In a separate vial, dissolve Fmoc-L-3-(2-furyl)alanine (5 eq, 0.5 mmol, 196 mg) and OxymaPure (5 eq, 0.5 mmol, 71 mg) in a minimal amount of DMF (~2 mL).

  • Add this solution to the deprotected resin.

  • Add DIC (5 eq, 0.5 mmol, 78 µL) to the resin slurry.

  • Agitate for 2-3 hours.[1]

  • Verification (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

5. Cycle Repetition:

  • The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

SPPS_Workflow Start Start: Swollen Resin with Fmoc-AA Deprotection Step 1: Fmoc Deprotection (20% 4-methylpiperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-Fua-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Kaiser Test Negative? Wash2->Check Check->Coupling No (Recouple) Repeat Repeat Steps 1-2 for Next Amino Acid Check->Repeat Yes Repeat->Deprotection End Final Peptide-Resin Repeat->End

Fmoc-SPPS workflow for incorporating 3-(2-furyl)alanine (Fua).
Final Cleavage and Peptide Purification
  • Rationale: A standard acidic cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. Triisopropylsilane (TIS) is included as a scavenger to trap reactive carbocations generated during the process, preventing side reactions with sensitive residues.

  • Procedure:

    • After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Use approximately 10 mL per gram of resin.

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a 50 mL conical tube.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture (e.g., 4000 rpm for 10 min), decant the ether, and wash the peptide pellet twice more with cold ether.

    • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a desiccator.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient.

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[7]

Part 3: Advanced Application Protocol - Furan-Mediated Cyclization

This section describes a conceptual protocol for leveraging the furan moiety for peptide macrocyclization via the FuTine reaction.[5][6] This creates a stable pyrrole-based bridge between the Fua residue and a lysine side chain.

1. Peptide Design and Synthesis:

  • Synthesize a linear peptide containing both Fua and a Lys residue at the desired positions for cyclization (e.g., i and i+4 or i+7). The Lys side chain should be protected with a group that is orthogonal to Fmoc, such as Mtt or ivDde, which can be removed selectively on-resin.

  • After completing the linear sequence, selectively deprotect the Lys side chain.

2. On-Resin Oxidation and Cyclization:

  • Rationale: The furan is oxidized to a dialdehyde, which is then attacked intramolecularly by the now-free lysine amine to form the cyclic pyrrole structure. Performing this on-resin can favor intramolecular cyclization over intermolecular dimerization.

  • Swell the peptide-resin in a suitable solvent like DCM.

  • Add a solution of an oxidizing agent (e.g., N-Bromosuccinimide (NBS), 1.5 eq) at 0°C and stir for 30-60 minutes to generate the dialdehyde in situ.

  • Quench the reaction and add a mild base (e.g., DIPEA, 5 eq) to facilitate the intramolecular cyclization. Stir overnight.

  • Wash the resin extensively.

3. Cleavage and Purification:

  • Cleave the now-cyclic peptide from the resin using the standard TFA cocktail as described in Section 2.3.

  • Purify and characterize the cyclic product, confirming the mass change corresponding to the cyclization event (loss of H₂O and addition of an oxygen atom from the oxidation).

Furan_Cyclization cluster_0 Linear Peptide on Resin cluster_1 Oxidation & Cyclization cluster_2 Final Product Linear ...-Fua-...-Lys(NH2)-...-Resin Oxidized ...-Dialdehyde-...-Lys(NH2)-...-Resin Linear->Oxidized 1. Oxidation (NBS) Cyclized Cyclic Pyrrole Peptide-Resin Oxidized->Cyclized 2. Intramolecular   Condensation (Base) Final Purified Cyclic Peptide Cyclized->Final 3. Cleavage & HPLC

Workflow for furan-lysine mediated peptide cyclization.

Part 4: Representative Data

Successful synthesis should be confirmed with rigorous analytical methods. For a model tripeptide, Ac-Phe-Fua-Ala-NH₂, the expected characterization data would be as follows.

Analysis MethodExpected ResultPurpose
Analytical RP-HPLCSingle major peak >95% purityAssess purity of the final product
ESI-MS[M+H]⁺ = 415.20 Da (Calculated: 415.19)Confirm correct molecular weight and identity
¹H-NMRCharacteristic peaks for furan protons (~6.3-7.5 ppm)Structural confirmation of Fua incorporation

Conclusion

3-Amino-2-(furan-2-yl)propanoic acid is more than just another unnatural amino acid; it is a multifunctional tool for the modern peptide chemist. Its incorporation via standard Fmoc-SPPS is straightforward and provides access to peptides with enhanced stability and novel biological activities.[1] Furthermore, the unique reactivity of the furan side chain opens avenues for advanced applications in covalent inhibitor design, receptor trapping, and the synthesis of constrained cyclic peptides.[2][6] The protocols and rationales presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently leverage this powerful building block in their synthetic endeavors.

References

  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI. [Link]

  • Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]

  • Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). PubMed. [Link]

  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed. [Link]

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PMC. [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid. ChemBK. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Preprints.org. [Link]

  • Furan-thiol-amine (FuTine) multicomponent reaction (MCR) for chemoselective modification and cyclization of peptides. ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com. [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. Project Report. [Link]

  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. PMC. [Link]

Sources

Application Notes and Protocols for the Incorporation of Furan Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Moiety as a Versatile Tool in Peptide Chemistry

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Among these, furan-containing amino acids have emerged as a particularly interesting class of building blocks. The furan ring, a five-membered aromatic heterocycle, is not merely a passive structural element; it can act as a "caged electrophile"[1]. This unique reactivity allows for its selective activation under specific conditions, making it an invaluable tool for applications such as covalent labeling and cross-linking of peptides to their biological targets[1][2].

Furan-containing peptides are being explored for their potential in developing novel therapeutics, including antitumor drugs and inhibitors of enzymes like protein arginine deiminase type IV (PAD4)[3][4]. The furan moiety can be strategically incorporated into a peptide sequence to serve as a "warhead," enhancing the inhibitor's potency and specificity[4]. Furthermore, the inherent stability of the furan ring prior to oxidation makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols, facilitating its integration into diverse peptide scaffolds[2].

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of furan amino acids into peptides using Fmoc-based solid-phase synthesis. We will delve into the rationale behind key experimental steps, from the selection of starting materials to the final purification and characterization of the furan-modified peptide.

Core Principles and Strategic Considerations

The successful synthesis of furan-containing peptides hinges on a solid understanding of solid-phase peptide synthesis (SPPS) and the specific chemical properties of the furan moiety. The most commonly used furan-containing amino acid is 3-(2-furyl)alanine, which is commercially available in its Fmoc-protected form, making it readily amenable to standard SPPS workflows[2].

The general strategy for SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support[5][6]. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step[5][6].

Protecting Group Strategy: The Orthogonality of Fmoc/tBu

For the synthesis of furan-containing peptides, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection scheme is highly recommended[][8]. This strategy offers excellent orthogonality, meaning that the protecting groups for the α-amino group (Fmoc) and the side chains (tBu-based) can be removed under distinct chemical conditions[][8]. The Fmoc group is base-labile and is typically removed with a solution of piperidine in a suitable solvent, while the tBu-based side-chain protecting groups are acid-labile and are cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin[][8]. This ensures that the side chains remain protected throughout the synthesis, preventing unwanted side reactions[8].

Visualizing the Workflow: SPPS of Furan-Containing Peptides

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_furan_incorporation Furan Amino Acid Incorporation cluster_final_steps Cleavage & Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Furan_Coupling Couple Fmoc-3-(2-furyl)alanine-OH Wash2->Furan_Coupling Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Furan_Coupling->Wash2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase synthesis of furan-containing peptides.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rink Amide Resin100-200 meshStandard SupplierFor C-terminal amide peptides.
Fmoc-protected Amino AcidsSynthesis GradeStandard SupplierIncluding Fmoc-3-(2-furyl)alanine-OH.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierEnsure it is amine-free.
PiperidineReagent GradeStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
HBTUReagent GradeStandard SupplierOr other suitable coupling reagent.
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger.
Dichloromethane (DCM)Reagent GradeStandard Supplier
Diethyl EtherReagent GradeStandard SupplierFor precipitation.
Protocol 1: Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the manual synthesis of a generic furan-containing peptide on a 0.1 mmol scale.

1. Resin Preparation: a. Place 150-200 mg of Rink Amide resin in a fritted syringe reactor. b. Swell the resin in DMF for at least 1 hour.

2. Initial Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. c. Agitate the resin for 20 minutes at room temperature. d. Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (0.5 mmol, 5 eq.), HBTU (0.45 mmol, 4.5 eq.), and DIPEA (1.0 mmol, 10 eq.) in 5 mL of DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Iterative Synthesis Cycle: a. Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) for each subsequent amino acid in the peptide sequence. b. For the incorporation of the furan amino acid, use Fmoc-3-(2-furyl)alanine-OH in the coupling step.

Mechanism of Peptide Bond Formation

coupling_mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_byproducts Byproducts Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated O-Acyl-isourea Ester Fmoc_AA->Activated_Ester + HBTU HBTU HBTU->Activated_Ester + DIPEA DIPEA DIPEA->Activated_Ester + Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond + Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond + HBTU_byproduct HBTU Byproduct DIPEA_H DIPEA·H⁺

Sources

Enzymatic resolution of racemic 3-Amino-2-(furan-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution of Racemic 3-Amino-2-(furan-2-yl)propanoic Acid

Executive Summary

This guide details the protocol for the enzymatic kinetic resolution of 3-Amino-2-(furan-2-yl)propanoic acid , a critical


-substituted 

-amino acid scaffold. Unlike standard

-amino acids,

-amino acids possess unique conformational stability and resistance to proteolytic degradation, making them high-value targets in peptidomimetic drug design.

The furan moiety at the


-position introduces specific steric and electronic challenges. This protocol utilizes Lipase-catalyzed enantioselective hydrolysis  of the corresponding ester precursor.[1][2][3][4] This method is selected for its scalability, mild conditions, and high enantioselectivity (

) typically observed with furan-containing

-amino esters.

Strategic Considerations & Mechanistic Insight

The Chirality Challenge

The target molecule possesses a chiral center at the


-position (C2). Chemical resolution (e.g., diastereomeric salt formation) is often inefficient for 

-amino acids due to the high flexibility of the carbon backbone. Biocatalysis offers a "lock-and-key" solution where the enzyme differentiates the enantiomers based on the spatial arrangement of the furan ring relative to the ester group.
Enzyme Selection: The Lipase Advantage

While transaminases are popular for


-amino acids, they often require strict structural motifs (usually 

-aryl). For

-substituted variants, Lipases (EC 3.1.1.3) are superior because:
  • Proximity Effect: The chiral center (C2) is directly adjacent to the reacting ester carbonyl (C1), maximizing stereochemical discrimination.

  • Substrate Scope: Lipases like Burkholderia cepacia (Lipase PS) and Candida antarctica Lipase B (CAL-B) tolerate bulky heterocyclic side chains like furan.

Thermodynamic vs. Kinetic Control

This protocol relies on Kinetic Resolution (KR) . The enzyme hydrolyzes one enantiomer of the racemic ester significantly faster than the other.

  • Theoretical Max Yield: 50% for each enantiomer.

  • Target Endpoint: ~50% conversion to maximize Enantiomeric Excess (ee) of both the product (acid) and the remaining substrate (ester).

Materials & Equipment

CategoryItemSpecification/Notes
Substrate Racemic Ethyl 3-amino-2-(furan-2-yl)propanoate HClSynthesized via Blaise reaction or reduction of cyanoacetate derivatives.
Biocatalyst Lipase PS-IM (Immobilized Burkholderia cepacia)Preferred for steric bulk tolerance. Alt: Novozym 435 (CAL-B).[5]
Solvent Diisopropyl ether (DIPE)Water-saturated. Acts as the organic phase.[4]
Buffer Phosphate Buffer (100 mM, pH 7.0)Maintains ionization state of the amino group.
Base Triethylamine (

)
0.5 equiv. To neutralize the HCl salt in situ.
Equipment Orbital Shaker / ThermomixerSet to 30–45 °C.
Analytics HPLC with Chiral ColumnChiralcel OD-H or Crownpak CR(+).

Experimental Protocol

Phase 1: Substrate Preparation (Pre-Resolution)

Note: The resolution is most efficient on the ester form. We utilize the ethyl ester hydrochloride salt.

  • Synthesis: Prepare rac-ethyl 3-amino-2-(furan-2-yl)propanoate hydrochloride via the reduction of ethyl 2-cyano-2-(furan-2-yl)acetate.

  • Purification: Recrystallize from Ethanol/Ether to ensure chemical purity >98%. Impurities can deactivate the lipase.

Phase 2: Enzymatic Hydrolysis (The Resolution)

Objective: Selectively hydrolyze the (S)-ester to (S)-acid, leaving (R)-ester intact (assuming anti-Kazlauskas rule preference often seen in


-amino acids, though configuration must be verified).

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 20 mL glass vial, suspend 100 mg of rac-ethyl 3-amino-2-(furan-2-yl)propanoate HCl in 5 mL of DIPE (saturated with water).

    • Add 0.5 equivalents of Triethylamine (

      
      ) to liberate the free amine in situ. Crucial: The lipase acts on the free base, but the salt form is more stable for storage.
      
    • Add 50 mg of Immobilized Lipase PS (Lipase PS-IM).

    • Add 50

      
      L  of deionized water (initiator).
      
  • Incubation:

    • Seal the vial and place in an orbital shaker at 45 °C and 250 rpm .

    • Why 45°C? Slightly elevated temperature improves solubility and reaction rate without denaturing the immobilized enzyme.

  • Monitoring (The 50% Rule):

    • Sample 20

      
      L of the supernatant every 2 hours.
      
    • Analyze via HPLC (see Section 6).

    • Stop the reaction when conversion reaches 48–50% . Do not exceed 50% to prevent hydrolysis of the slower-reacting enantiomer (which erodes the ee of the product).

  • Workup & Separation:

    • Filtration: Filter off the immobilized enzyme (can be washed with DIPE and reused).

    • Extraction:

      • The filtrate contains the (R)-Ester (organic layer) and the (S)-Acid (likely precipitated or in aqueous micro-phase).

      • Add 5 mL of 5%

        
         solution to the filtrate.
        
      • Organic Phase: Contains the unreacted (R)-Ester . Dry over

        
         and concentrate.
        
      • Aqueous Phase: Contains the (S)-Acid as a carboxylate salt. Acidify to pH 5–6 with dilute HCl and extract with Ethyl Acetate or isolate via ion-exchange chromatography if water-soluble (zwitterionic nature).

Phase 3: Post-Resolution Processing
  • (R)-Ester: Hydrolyze chemically (LiOH/THF) if the (R)-acid is desired.

  • (S)-Acid: Recrystallize from Isopropanol/Water to upgrade ee from >95% to >99%.

Workflow Visualization

EnzymaticResolution Start Racemic Ethyl 3-amino-2-(furan-2-yl)propanoate HCl Prep Add Solvent (DIPE), Et3N (0.5 eq), Water Start->Prep Enzyme Add Lipase PS-IM Prep->Enzyme Incubate Incubate 45°C, 250 rpm Monitor HPLC Enzyme->Incubate Decision Conversion = 50%? Incubate->Decision Decision->Incubate No (<45%) Filter Filter Enzyme Decision->Filter Yes Partition Partition: Organic (DIPE) vs Aqueous (NaHCO3) Filter->Partition OrgPhase Organic Phase (Unreacted Ester) Partition->OrgPhase AqPhase Aqueous Phase (Product Acid) Partition->AqPhase FinalEster Isolate (R)-Ester (High ee) OrgPhase->FinalEster FinalAcid Acidify & Extract (S)-Acid (High ee) AqPhase->FinalAcid

Caption: Workflow for the lipase-catalyzed kinetic resolution of furan-substituted


-amino esters.

Analytical Validation

To ensure "Trustworthiness" and data integrity, the following HPLC method is recommended.

ParameterCondition
Column Daicel Chiralcel OD-H (

mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Detection UV @ 230 nm (Furan absorption)
Temperature 25 °C

Calculation of Selectivity (E-value): Use the equation by Chen et al. to quantify enzyme efficiency:



  • 
    : Conversion (decimal)
    
  • 
    : Enantiomeric excess of the substrate (ester)[3][5][6]
    

Target Metric: An E-value > 50 is required for practical synthesis. If


, switch solvent to MTBE or Toluene.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Activity (<10% conv. in 24h) Enzyme dehydration or steric hindrance.Add 1-2% water (v/v) to the solvent. Switch to Pseudomonas fluorescens Lipase (Lipase AK).[3]
Low Enantioselectivity (low ee) Non-specific hydrolysis.Lower temperature to 30°C. Ensure solvent is strictly anhydrous (except for the controlled water addition).
Racemization Labile

-proton.
Ensure reaction pH is not > 8.[7]0. Avoid strong bases; use mild bases like bicarbonate if needed.

References

  • Prepar

    
    -Amino Acids:  Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure 
    
    
    
    -amino acids."[8] Tetrahedron, 62(25), 5831-5854. Link
  • Lipase Resolution of Furan Derivatives: Gyarmati, Z. C., et al. (2003). "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic

    
    -amino esters." Tetrahedron: Asymmetry, 14(23), 3805-3814.[9] Link
    
  • Calculation of E-values: Chen, C. S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 104(25), 7294-7299. Link

  • Furan-containing Amino Acids: Soloshonok, V. A., et al. (2014). "Asymmetric synthesis of fluorine-containing

    
    -amino acids." Chemical Reviews, 114(10). (Contextual grounding for furan/fluorine isosteres). Link
    

Sources

Large-scale synthesis of 3-Amino-2-(furan-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 3-Amino-2-(furan-2-yl)propanoic Acid


-Furan-Amino Acid Production[1]

Executive Summary & Structural Definition

Target Molecule: 3-Amino-2-(furan-2-yl)propanoic acid CAS Registry Number: (Isomer Specific - often chemically indexed as a


-amino acid derivative)
Molecular Formula: 

Molecular Weight: 155.15 g/mol [1]

Critical Isomer Clarification: Before proceeding, it is imperative to distinguish the target molecule from its more common isomers used in drug discovery.[1] The nomenclature "3-Amino-2-(furan-2-yl)propanoic acid" defines a


-amino acid  (an isomer of 

-homo-alanine where the side chain is on the

-carbon).[1]
  • Target (

    
    ): 
    
    
    
    (Amine on C3, Furan on C2).[1]
  • Isomer A (

    
    -amino, Furylalanine): 
    
    
    
    (Incorrect; this is 2-amino...).[1]
  • Isomer B (

    
    -amino): 
    
    
    
    (Amine on C3, Furan on C3).[1]

This protocol focuses exclusively on the


-isomer , a critical scaffold for peptidomimetics designed to induce specific secondary structures (helices/turns) and enhance proteolytic stability in peptide therapeutics.[1]

Strategic Route Analysis

For large-scale synthesis (>100g to kg scale), traditional chiral auxiliary routes (e.g., Evans oxazolidinones) are often cost-prohibitive and atom-inefficient.[1] We utilize a C-Formylation / Reductive Amination strategy.[1] This route is selected for its use of inexpensive reagents and avoidance of azide chemistry (Curtius rearrangement) or high-pressure hydrogenation of cyanides, which can compromise the furan ring.[1]

Process Logic:

  • Furan Stability: The furan ring is acid-sensitive (ring opening) and susceptible to hydrogenation.[1] Conditions must avoid strong mineral acids and prolonged exposure to Pd/C under high

    
     pressure.[1]
    
  • C-C Bond Formation: Introduction of the one-carbon aminomethyl unit is achieved via Claisen condensation (Formylation).[1]

  • Amine Introduction: Reductive amination of the enol/aldehyde intermediate using mild hydride sources ensures chemoselectivity.[1]

Experimental Protocol

Phase 1: Precursor Preparation (Ethyl 2-(furan-2-yl)acetate)

Note: If commercially available in bulk, skip to Phase 2.[1] If synthesizing from Furfuryl cyanide:

  • Reagents: 2-Furanacetonitrile, Ethanol (anhydrous),

    
     (gas or acetyl chloride).[1]
    
  • Procedure:

    • Charge reactor with Ethanol (10 vol) and cool to 0°C.

    • Slowly add Acetyl Chloride (1.5 eq) to generate anhydrous

      
       in situ (exothermic).[1]
      
    • Add 2-Furanacetonitrile (1.0 eq).[1]

    • Warm to 25°C and stir for 12 hours.

    • Workup: Quench with aqueous

      
       (keep pH < 8 to protect furan). Extract with Ethyl Acetate.[1] Distill to purify.
      
    • Yield Target: >85%.

Phase 2: C-Formylation (The Claisen Step)

This step installs the carbon required for the aminomethyl group.[1]

  • Reagents: Ethyl 2-(furan-2-yl)acetate (1.0 eq), Ethyl Formate (1.5 eq), Sodium Ethoxide (1.2 eq), Toluene (Solvent).[1]

  • Protocol:

    • Suspend NaOEt in Toluene under

      
       atmosphere.[1]
      
    • Cool to 0-5°C.

    • Add Ethyl Formate followed by dropwise addition of Ethyl 2-(furan-2-yl)acetate over 1 hour. Control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 6 hours. The mixture will solidify/thicken as the enolate salt forms.[1]

    • Quench: Carefully add ice water. Separate the aqueous layer (contains the product enolate).[1]

    • Acidification: Acidify aqueous layer with Acetic Acid to pH 5. Extract with Dichloromethane (DCM).[1]

    • Isolation: Evaporate solvent to yield Ethyl 2-formyl-2-(furan-2-yl)acetate (exists in equilibrium with the enol form).[1] Use immediately in Phase 3.

Phase 3: Reductive Amination to -Amino Ester

Direct reductive amination minimizes byproduct formation.[1]

  • Reagents: Crude Formyl ester (from Phase 2), Ammonium Acetate (5.0 eq), Sodium Cyanoborohydride (

    
    , 1.2 eq), Methanol.[1]
    
  • Protocol:

    • Dissolve the crude formyl ester in Methanol.[1]

    • Add Ammonium Acetate.[1][2] Stir for 1 hour at RT to form the enamine/imine intermediate.

    • Cool to 0°C.

    • Add

      
       portion-wise.[1] Caution: HCN generation possible if acidified; keep system closed and vented to scrubber.
      
    • Stir at RT for 12-16 hours.

    • Workup: Concentrate Methanol. Dilute with water.[1] Basify to pH 10 with

      
      .[1] Extract with DCM.
      
    • Purification: The amine ester can be purified via salt formation (e.g., Oxalate or HCl salt) or vacuum distillation if stable.

Phase 4: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).[1]

  • Protocol:

    • Dissolve Amino Ester in THF/Water.[1]

    • Add LiOH (2.0 eq) at 0°C.

    • Stir at 0°C to RT. Avoid heating to prevent retro-aldol or decarboxylation.[1]

    • Neutralization: Carefully adjust pH to the isoelectric point (~pH 6.0) using dilute Acetic Acid.

    • Crystallization: The zwitterionic amino acid should precipitate. Add Ethanol to drive precipitation if necessary.[1] Filter and dry.

Process Visualization (DOT)

The following diagram illustrates the reaction flow and critical decision points for the synthesis.

SynthesisFlow Start Start: Furfuryl Alcohol / Furfural Precursor Ethyl 2-(furan-2-yl)acetate Start->Precursor Cyanation/Alcoholysis Formylation C-Formylation (HCOOEt / NaOEt) Precursor->Formylation Enol Intermediate: Ethyl 2-formyl-2-(furan-2-yl)acetate Formylation->Enol CCP1 CRITICAL CONTROL: Temp < 5°C Prevent Polymerization Formylation->CCP1 RedAmin Reductive Amination (NH4OAc / NaBH3CN) Enol->RedAmin CCP2 CRITICAL CONTROL: pH Control Avoid Furan Reduction RedAmin->CCP2 Ester Ethyl 3-amino-2-(furan-2-yl)propionate RedAmin->Ester Hydrolysis Hydrolysis (LiOH) 0°C -> RT Ester->Hydrolysis Final Final Product: 3-Amino-2-(furan-2-yl)propanoic Acid Hydrolysis->Final

Caption: Process flow diagram for the synthesis of


-furan-amino acid, highlighting critical control points for furan stability.

Quantitative Data & Specifications

ParameterSpecificationRationale
Overall Yield 45 - 55%Cumulative loss through 3 steps; acceptable for non-optimized large scale.[1]
Purity (HPLC) > 98.0%Required for pharmaceutical intermediates.[1]
Furan Integrity > 99%No reduction to tetrahydrofuran (monitored by NMR).[1]
Residual Solvents < ICH LimitsToluene/DCM removal critical.[1]
Appearance White to Off-white PowderOxidation of furan leads to yellow/brown discoloration.[1]

Troubleshooting & Causality

  • Problem: Low yield in Formylation step.

    • Cause: Moisture in reagents (NaOEt) or incomplete deprotonation.[1]

    • Fix: Ensure anhydrous conditions; use freshly prepared ethoxide or commercial solution.[1]

  • Problem: Reduction of Furan ring during Amination.

    • Cause: If catalytic hydrogenation (

      
      ) was attempted instead of hydride reduction.
      
    • Fix: Stick to

      
       or 
      
      
      
      .[1] If catalytic hydrogenation is mandatory for green chemistry, use sulfided Pt/C which is less active toward aromatic rings.[1]
  • Problem: Product degradation during Hydrolysis.

    • Cause: Retro-aldol reaction (loss of the aminomethyl group) under strong basic heating.[1]

    • Fix: Perform hydrolysis at 0°C with LiOH; do not reflux.

References

  • Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. Source: Vertex AI / NIH PubMed (2007).[1] Relevance: Validates the stability of

    
    -amino acid scaffolds and provides alternative catalytic routes for asymmetric synthesis.
    URL:[Link]
    
  • Unusual amino acids.[1][3][4][5] I: Asymmetric synthesis of furylalanine derivatives. Source: Chirality (1992).[1][3] Relevance: Establishes parameters for handling furan-based amino acids without ring degradation during reduction steps. URL:[Link][1]

  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids. Source: Chem Pharm Bull (2004).[1][6] Relevance: Provides comparative data on reducing oxime/formyl intermediates in the presence of furan rings using Zinc/Acid systems. URL:[Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Source: Max Planck Society (2021).[1] Relevance: Describes modern catalytic approaches (Mannich-type) for

    
    -amino acids, serving as a future-proof alternative to the stoichiometric route described above.
    URL:[Link]
    

Sources

Application Note & Protocol: Advanced Analytical Methods for the Quantification of Furan in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan and its alkylated derivatives are process contaminants formed during the thermal treatment of food and beverages. The formation pathways are complex, often involving the Maillard reaction between amino acids and reducing sugars, as well as the thermal degradation of carbohydrates, certain amino acids, polyunsaturated fatty acids, and ascorbic acid.[1][2] Classified as a "possible human carcinogen (Group 2B)" by the International Agency for Research on Cancer (IARC), the presence of furan in consumer products is a significant food safety concern.[1][3] Its high volatility (boiling point: 31°C) and presence at trace levels (ng/g to µg/g) in complex food matrices present considerable analytical challenges.[4][5] This guide provides a detailed overview and validated protocols for the robust quantification of furan, with a focus on the industry-standard headspace gas chromatography-mass spectrometry (HS-GC-MS) and advanced solid-phase microextraction (SPME) techniques.

Introduction: The Challenge of Furan Quantification

Furan is a five-membered heterocyclic organic compound that forms naturally in a wide variety of foods during processing techniques like roasting, baking, canning, and jarring.[4][6] Several precursor pathways contribute to its formation:

  • Maillard Reaction and Carbohydrate Degradation: Thermal reactions involving sugars and amino acids (such as alanine, threonine, and serine) can generate reactive C2 fragments like acetaldehyde and glycolaldehyde, which recombine to form furan.[7]

  • Amino Acid Degradation: Certain amino acids, including serine and cysteine, can degrade to form furan precursors directly.[5]

  • Ascorbic Acid (Vitamin C) Oxidation: The degradation of ascorbic acid is a significant pathway for furan formation.[8]

  • Polyunsaturated Fatty Acid (PUFA) Oxidation: The thermal oxidation of lipids like linoleic and linolenic acids can also lead to furan generation.[2]

Given its toxicity and widespread occurrence in products ranging from coffee and canned goods to baby food, regulatory bodies and the food industry require sensitive and reliable analytical methods to monitor its levels.[1][4] The primary analytical challenge stems from furan's high volatility, which necessitates specialized sample handling and introduction techniques to prevent analyte loss and ensure accurate measurement.

cluster_precursors Precursors in Food Matrix cluster_process Thermal Processing cluster_pathways Formation Pathways AA Amino Acids (Serine, Threonine, etc.) Maillard Maillard Reaction AA->Maillard Sugars Reducing Sugars Sugars->Maillard Ascorbic Ascorbic Acid Degradation Thermal Degradation & Oxidation Ascorbic->Degradation PUFA PUFAs PUFA->Degradation Heat Heating (Roasting, Canning) Heat->Maillard Heat->Degradation Furan Furan Formation Maillard->Furan Degradation->Furan

Caption: Key precursor pathways leading to furan formation during thermal food processing.

Core Methodology: Static Headspace Gas Chromatography-Mass Spectrometry (sHS-GC-MS)

Static headspace (sHS) sampling coupled with GC-MS is the foundational and most widely adopted technique for furan analysis. This method avoids direct injection of the complex, non-volatile sample matrix, which protects the GC inlet and column.

Principle of Static Headspace Sampling: The sample is sealed in a vial and heated to a specific temperature, allowing volatile compounds like furan to partition from the sample matrix (solid or liquid phase) into the gas phase (headspace). After reaching equilibrium, a portion of the headspace gas is automatically injected into the GC-MS for separation and detection. The use of a deuterated internal standard (d4-furan) is critical to correct for matrix effects and variations in sample preparation and injection.[9]

Caption: Principle of static headspace sampling for furan analysis.

Protocol 1: General Quantification of Furan in Food Matrices by sHS-GC-MS

This protocol is adapted from the U.S. Food and Drug Administration (FDA) official method and other validated studies.[10][11]

2.1. Materials and Reagents

  • Standards: Furan (≥99%), d4-Furan (deuterated furan, internal standard, IS).

  • Solvents: Methanol (HPLC grade).

  • Reagents: Sodium chloride (NaCl), Milli-Q or deionized water.

  • Vials: 20 mL or 22 mL glass headspace vials with PTFE/silicone septa caps.

2.2. Preparation of Standards and Solutions

  • Causality: Stock solutions are prepared in methanol and stored in sealed vials at 4°C to minimize evaporative losses of the highly volatile furan.[11] Working standards are prepared daily by diluting in water to mimic the aqueous environment of most food samples.

    • Furan Stock (ca. 2.5 mg/mL): Add 20.0 mL of methanol to a headspace vial and seal. Weigh precisely. Using a chilled syringe, inject 50 µL of furan through the septum and reweigh to determine the exact mass added. Calculate the final concentration.[11]

    • d4-Furan Stock (ca. 2.5 mg/mL): Prepare identically to the furan stock standard.[11]

    • Working Furan Standard (ca. 30 µg/mL): Transfer 250 µL of the furan stock into a sealed vial containing 20.0 mL of water. Prepare daily.[11]

    • Working d4-Furan IS (ca. 30 µg/mL): Transfer 250 µL of the d4-furan stock into a sealed vial containing 20.0 mL of water. Prepare daily.[11]

2.3. Sample Preparation

  • Causality: Sample preparation must be performed quickly and at low temperatures to prevent furan loss.[12] Adding a salt solution (e.g., saturated NaCl) increases the ionic strength of the aqueous phase, which decreases the solubility of furan and promotes its partitioning into the headspace (the "salting-out" effect).[11][13]

    • Homogenization: Homogenize solid or semi-solid samples (e.g., using a blender with ice packs around it) to ensure uniformity.[9]

    • Aliquoting: Quickly weigh 1.0 - 5.0 g of the homogenized sample into a pre-chilled 20 mL headspace vial. The exact mass depends on the matrix (e.g., 5 g for solid foods, 10 g for liquids).[11]

    • Dilution: For solid samples, add 5.0 mL of saturated NaCl solution or Milli-Q water. Liquids may not require dilution.[11]

    • Fortification: Add a known amount of the working d4-furan IS to every vial (sample, blank, and calibration standards). A typical fortification level is 50-100 ng.

    • Sealing: Immediately seal the vial with a cap and crimper. Vortex briefly to mix.

2.4. HS-GC-MS Instrumentation and Parameters

  • Causality: The headspace oven temperature is a critical parameter. A temperature of 60°C is often used as a compromise between achieving sufficient sensitivity and preventing the artificial formation of furan from precursors in the sample during the analysis itself.[10][11] A PLOT or a mid-polarity column like a -624 type is used to achieve good peak shape for this small, volatile analyte.[10][14]

ParameterTypical Setting
Headspace Sampler
Oven Temperature60°C[10][11]
Loop/Transfer Temp.100 - 120°C
Equilibration Time20 - 30 min
Injection Volume1 mL (headspace gas)
GC System
ColumnElite-624, HP-PLOT Q, or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm)[10][14]
Carrier GasHelium at 1.0 - 1.5 mL/min
Inlet Temperature200°C, Split mode (e.g., 10:1)
Oven Program40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 2 min[10]
Mass Spectrometer
ModeElectron Ionization (EI), Selected Ion Monitoring (SIM)
Ion Source Temp.230°C
Monitored Ions (m/z)Furan: 68 (quantifier), 39 (qualifier)[14]
d4-Furan: 72 (quantifier)[14]
Dwell Time100 ms

2.5. Calibration and Quantification Quantification is performed using an internal standard calibration curve. Prepare a series of calibration standards in headspace vials containing the same matrix diluent (e.g., water or saturated NaCl) as the samples. Fortify each with the same amount of d4-furan IS and varying, known amounts of the furan working standard (e.g., 0, 5, 10, 20, 50, 100 ng). Plot the response ratio (Peak Area of Furan / Peak Area of d4-Furan) against the concentration of furan.

Advanced Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

For enhanced sensitivity, especially in matrices with very low furan levels, HS-SPME coupled with GC-MS or GC-MS/MS is the preferred method.

Principle of HS-SPME: Instead of directly injecting the headspace gas, a coated fiber (the SPME fiber) is exposed to the headspace. Furan and other volatiles adsorb onto the fiber coating. The fiber is then retracted and inserted directly into the hot GC inlet, where the adsorbed analytes are rapidly desorbed onto the column. This technique effectively concentrates the analyte, significantly lowering detection limits.[5]

  • Causality: The choice of SPME fiber is crucial for extraction efficiency. For small, volatile compounds like furan, a fiber with a carboxen/polydimethylsiloxane (CAR/PDMS) coating is highly effective due to its porous nature, which provides a large surface area for adsorption.[15][16]

Protocol 2: Ultrasensitive Furan Analysis by HS-SPME-GC-MS/MS

This protocol is based on advanced methods developed for trace-level analysis of furan and its derivatives.[13][15][16]

3.1. Sample Preparation Sample preparation follows the same principles as in Protocol 1 (homogenization, aliquoting into vials, addition of salt and IS). Equilibration before extraction is key.

  • Prepare samples as described in section 2.3.

  • Place the sealed vial in the autosampler tray. Equilibrate the sample at a controlled temperature (e.g., 35°C) for 15 minutes with agitation.[15]

3.2. HS-SPME-GC-MS/MS Instrumentation and Parameters

ParameterTypical Setting
SPME Sampler
Fiber CoatingCAR/PDMS (Carboxen/Polydimethylsiloxane), 75 µm[15][16]
Extraction Temp.30 - 35°C[16]
Extraction Time15 - 20 min (with agitation)[15]
Desorption Temp.250 - 280°C[13]
Desorption Time3 min (in splitless mode)
GC System
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm[13][16]
Inlet ModeSplitless for 3 min, then purge
Oven Program32°C (hold 4 min), ramp to 200°C at 20°C/min, hold 3 min[13]
Tandem MS (MS/MS)
ModeElectron Ionization (EI), Multiple Reaction Monitoring (MRM)
Ion Source Temp.230°C
MRM Transitions Furan: 68 -> 39; 68 -> 68
d4-Furan: 72 -> 42; 72 -> 72
  • Causality: The use of MS/MS in MRM mode provides superior selectivity. It monitors a specific precursor ion -> product ion transition, which virtually eliminates background interference and allows for more accurate quantification at lower levels compared to SIM mode.[13]

Method Performance and Data Comparison

The choice of method depends on the required sensitivity and the complexity of the matrix. The table below summarizes typical performance data from published literature.

Analytical MethodMatrixLOD (ng/g or ng/mL)LOQ (ng/g or ng/mL)Recovery (%)Reference(s)
HS-GC-MSFruit Juices0.0560.18Not specified[5]
HS-GC-MSBeverages1.0 (µg/L)-95 - 101[10]
HS-SPME-GC-MS/MSCanned Fish (Oily)0.002 - 0.1010.007 - 0.33775.9 - 114.6[15]
HS-SPME-GC-MS/MSFruit0.001 - 0.2040.003 - 0.67586.1 - 113.9[15]
HS-SPME-GC-MS/MSJuice0.001 - 0.0480.003 - 0.16084.9 - 117.2[15]
HS-SPME-Arrow-GC-MS/MSBrewed Coffee0.001 - 1.0710.003 - 3.571High[16]

LOD: Limit of Detection; LOQ: Limit of Quantification. Ranges reflect analysis of furan and its various derivatives.

Conclusion

The accurate quantification of furan in food and drug development matrices is essential for safety assessment. Due to its volatile nature, headspace sampling is mandatory.

  • sHS-GC-MS provides a robust, reliable, and widely available method suitable for most routine monitoring applications.

  • HS-SPME-GC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, analysis of complex matrices, and research applications.

In all cases, the protocol's trustworthiness relies on meticulous sample preparation to prevent analyte loss, the use of a stable isotope-labeled internal standard (d4-furan) to correct for matrix variability, and carefully optimized instrument parameters, particularly the headspace incubation temperature.

References

  • Lim, S., & Lee, K. G. (2021). Furan in Thermally Processed Foods - A Review. Food science and biotechnology, 30(1), 1–13. [Link]

  • UC Davis. (2024). Furan. UC Food Quality. [Link]

  • Food-Info. (2017). Furan formation in food: improved understanding. Food-Info.net. [Link]

  • Pérez Locas, C., & Yaylayan, V. A. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(15), 6339–6345. [Link]

  • GBA Group. (n.d.). Furan. GBA Group Food. [Link]

  • An, Y., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 137, 111162. [Link]

  • Cha, Y. J., & Lee, K. G. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(5), 589-601. [Link]

  • PerkinElmer, Inc. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]

  • Safaei, P., et al. (2018). Furan in processed food: formation, toxicology and monitoring: a Review. Journal of Food Safety and Hygiene, 3(3-4), 81-89. [Link]

  • Wenzl, T., et al. (2006). Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. Czech Journal of Food Sciences, 24(1), 14-19. [Link]

  • Chen, Y., et al. (2023). A comprehensive review of furan in foods: From dietary exposures and in vivo metabolism to mitigation measures. Comprehensive Reviews in Food Science and Food Safety, 22(1), 596-630. [Link]

  • Wenzl, T., & Anklam, E. (2005). Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • Huang, Y. F., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8029, Furan. PubChem. [Link]

  • ResearchGate. (2023). GC−MS/MS chromatogram of furan and its 10 derivative standards. [Link]

  • Huang, Y. F., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Huang, Y. F., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(27), 8416-8427. [Link]

  • ResearchGate. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • U.S. Food & Drug Administration. (2006). Determination of Furan in Foods. FDA.gov. [Link]

  • Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Bio-Synthesis. [Link]

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. [Link]

  • Shimadzu Corporation. (2014). Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. [Link]

  • Fischer, J., & Granvogl, M. (2006). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2943–2948. [Link]

  • Chromatography Online. (n.d.). Analysis of Amino Acids in Foods using LC–MS. [Link]

  • Al-Farga, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • Bhandari, A., & Gupta, C. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(8), 3268-3276. [Link]

  • D'Orazio, G., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 127–134. [Link]

  • Fischer, J., & Granvogl, M. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2943-8. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Agilent. [Link]

Sources

Application Note: Solid-Phase Synthesis of Peptides Containing 3-Amino-2-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or Fur ) is a non-canonical amino acid often utilized as an isostere for Phenylalanine, Tyrosine, or Histidine. Its incorporation into peptide backbones introduces an electron-rich furan heterocycle, capable of unique hydrogen-bonding interactions and altered metabolic stability profiles.

However, the furan ring presents a specific synthetic liability: acid-catalyzed degradation . Unlike standard aromatic residues, the furan moiety is susceptible to electrophilic aromatic substitution and ring-opening hydrolysis during the harsh acidic conditions of final cleavage (95% TFA).

This guide details a robust Fmoc solid-phase peptide synthesis (SPPS) protocol designed to preserve the integrity of the furan ring. The methodology emphasizes a high-scavenger, non-thiol cleavage strategy to mitigate furan alkylation and polymerization.

Chemical Profile & Strategic Overview[1]

The Molecule[1][2][3][4][5][6][7][8][9]
  • Name: (S)-2-Amino-3-(furan-2-yl)propanoic acid

  • Abbreviation: Fur, 2-Fur, or Fua

  • Structural Feature: Alanine backbone with a furan-2-yl side chain.[1]

  • Key Property: The furan ring is a

    
    -excessive heteroaromatic system. It is significantly more reactive toward electrophiles than a phenyl ring.
    
The Challenge: Acidolysis & Alkylation

During standard TFA cleavage, protecting groups (Pbf, tBu, Trt) are removed, generating highly reactive carbocations.

  • Electrophilic Attack: These carbocations can attack the electron-rich C5 position of the furan ring (Friedel-Crafts alkylation), leading to permanent adducts (+56 Da for tBu).

  • Ring Opening: Prolonged exposure to strong acids without sufficient water can catalyze the hydrolytic opening of the furan ring, forming diketones or polymerizing into dark, insoluble tars.

  • Thiol Side-Reactions: While thiols (EDT) are standard scavengers, they can react with furan degradation intermediates to form bis-dithioacetals [1].

The Solution
  • Coupling: Standard Fmoc/tBu cycles (Furylalanine is stable to piperidine).

  • Cleavage: Use of Triisopropylsilane (TIS) as a hydride donor to quench carbocations immediately, combined with Water to prevent acid-catalyzed dehydration/polymerization. Avoid dithioethane (EDT) unless Cys/Met are present, as it can complicate the impurity profile.

Experimental Protocol

Materials Required[1][2][4][5][6][7][11][12][13][14][15][16]
  • Monomer: Fmoc-3-(2-furyl)-L-alanine-OH (Commercial purity >98%).

  • Resin: Rink Amide (0.5–0.7 mmol/g) or Wang Resin.

  • Coupling Agents: DIC/Oxyma Pure (Preferred for lower racemization) or HBTU/DIEA.

  • Cleavage Reagents: Trifluoroacetic acid (TFA, synthesis grade), Triisopropylsilane (TIS), Water (Milli-Q).

Workflow Visualization

The following diagram outlines the critical decision points in the synthesis cycle, highlighting the divergence from standard protocols during the cleavage phase.

G cluster_cleavage Cleavage Cocktail Optimization node_start Resin Preparation (Swell in DMF) node_deprotect Fmoc Deprotection (20% Piperidine/DMF) node_start->node_deprotect node_couple Coupling Step (Fmoc-Fur-OH + DIC/Oxyma) node_deprotect->node_couple node_check Kaiser Test (Colorimetric Check) node_couple->node_check node_check->node_deprotect Positive (Blue) Recouple node_cap Capping (Ac2O/DIEA) node_check->node_cap Negative (Colorless) Success node_cycle Chain Assembly (Repeat for Next AA) node_cap->node_cycle node_cycle->node_deprotect Next Cycle node_cleavage CRITICAL STEP: Final Cleavage node_cycle->node_cleavage Sequence Complete node_isolate Cold Ether Precipitation & Lyophilization node_cleavage->node_isolate

Figure 1: Optimized SPPS Workflow for Furylalanine incorporation. Note the critical control point at the Final Cleavage step.

Step-by-Step Methodology
Phase 1: Resin Loading & Chain Assembly
  • Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Furylalanine):

    • Dissolve Fmoc-3-(2-furyl)-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add to resin and shake at Room Temperature (RT) for 60 minutes.

    • Note: Furylalanine couples with kinetics similar to Phenylalanine. Double coupling is rarely necessary unless steric hindrance is high.

  • Monitoring: Perform a Kaiser test. If negative (yellow beads), proceed.

  • Capping: Cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.

Phase 2: The "Furan-Safe" Cleavage Cocktail

CRITICAL: Do not use standard Reagent K or cocktails high in EDT if avoidable, as they may promote side reactions with the furan ring [1].

Recommended Cocktail (Cocktail F):

  • TFA: 95%[2][3][4][5]

  • TIS (Triisopropylsilane): 2.5%[6][7]

  • Water: 2.5%[6][3][4]

If the peptide contains Met, Cys, or Trp, modify to:

  • TFA: 94%

  • TIS: 1.0%

  • DODT (3,6-dioxa-1,8-octanedithiol): 2.5%

  • Water: 2.5% (DODT is preferred over EDT for furan-containing peptides as it is less prone to forming stable dithioacetals with the furan ring).

Procedure:

  • Wash the resin thoroughly with DCM (3x) to remove all traces of DMF (basic DMF can cause racemization during cleavage).

  • Dry the resin under Nitrogen flow.

  • Add the freshly prepared Cleavage Cocktail (10 mL per 1 g resin).

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon and seal. Oxygen can accelerate furan degradation.[8]

  • Agitate gently for 2 hours at RT. Do not exceed 3 hours.

  • Filter the resin and precipitate the filtrate into ice-cold Diethyl Ether or MTBE.

  • Centrifuge (3000 rpm, 5 min), decant, and wash the pellet 2x with cold ether.

Quality Control & Troubleshooting

Analytical HPLC/MS

Analyze the crude peptide using a C18 column with a standard Water/Acetonitrile (0.1% TFA) gradient.

Data Interpretation Table:

Observation (MS Data)Potential CauseRemediation
Expected Mass (M) Successful SynthesisProceed to purification.
M + 56 Da t-Butyl alkylation of FuranInsufficient Scavenger. Increase TIS to 5%. Ensure resin was fully dried before cleavage.
M + 16 Da OxidationSinglet Oxygen attack. Degas cleavage cocktail; perform cleavage under Argon.
M + 76 Da Pbf alkylation (if Arg present)Incomplete Pbf removal. Extend cleavage time slightly (max 3h) or increase TIS.
Complex Mixture / Tars Furan Ring Opening/PolymerizationAcidolysis. Ensure 2.5% Water is present in cocktail. Reduce cleavage time.
Mechanism of Degradation

The furan ring is an "acid sponge." Without TIS, the carbocations generated from protecting groups (R+) will react with the furan.

Mechanism Furan Intact Furan Ring Acid TFA Cleavage (H+) Furan->Acid Alkylated Alkylated Side Product (Impurity) Furan->Alkylated Cation Carbocations (tBu+, Trt+) Acid->Cation Deprotection Cation->Furan Electrophilic Attack (No Scavenger) Scavenger Scavenger (TIS) (Hydride Donor) Cation->Scavenger Trapped by TIS Quenched Quenched Cation (Isobutane/Trt-H) Scavenger->Quenched

Figure 2: Competitive mechanism during cleavage. High concentrations of TIS are required to outcompete the furan ring for the reactive carbocations.

References

  • Cipens, G. et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. International Journal of Peptide Research and Therapeutics.

  • Fields, G. B., & Noble, R. L. (1990).[9] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[9] International Journal of Peptide and Protein Research, 35(3), 161–214.[9]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[10][11][12][13][7][14] Chemical Reviews, 109(6), 2455-2504.

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for Furylalanine and TFA before handling.

Sources

3-Amino-2-(furan-2-YL)propanoic acid as an NMDA receptor agonist.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization and application of 3-Amino-2-(furan-2-yl)propanoic acid (and its structural analogs, specifically furan-based


-amino acids) as agonists for the N-methyl-D-aspartate (NMDA) receptor .

Note on Chemical Nomenclature & Scope: While the specific IUPAC name 3-Amino-2-(furan-2-yl)propanoic acid describes a


-amino acid (a GABA analogue structure), the primary literature regarding furan-containing amino acids acting as NMDA receptor agonists  focuses on the 

-amino acid isomer, 2-Amino-3-(furan-2-yl)propanoic acid (also known as Furylalanine ) and its 3-carboxamido derivatives. This guide addresses the characterization of this pharmacophore class, assuming the user is investigating the glycine-site agonist potential of this specific furan-amino acid scaffold.

Application Note: Furan-Based Amino Acids as NMDA Receptor Agonists

1. Introduction

The NMDA receptor (NMDAR) is a heterotetrameric ion channel essential for synaptic plasticity, memory, and excitotoxicity.[1] Activation requires the simultaneous binding of Glutamate (at the GluN2 subunit) and a co-agonist, Glycine or D-Serine (at the GluN1 subunit).[1]

3-Amino-2-(furan-2-yl)propanoic acid and related furan-2-yl-alanine derivatives represent a class of synthetic ligands targeting the GluN1 glycine-binding site . Unlike traditional amino acids, the furan ring provides unique steric and electronic properties that can be exploited to achieve subtype selectivity (particularly for GluN2C-containing receptors) or partial agonism , offering a therapeutic window with reduced excitotoxicity risks compared to full agonists.

2. Mechanism of Action
  • Binding Site: The compound acts as a competitive agonist at the GluN1 subunit . It displaces endogenous Glycine/D-Serine.

  • Conformational Change: Upon binding, the ligand stabilizes the "clam-shell" closure of the GluN1 ligand-binding domain (LBD). This closure, coupled with Glutamate binding at GluN2, exerts tension on the transmembrane linkers, pulling the channel pore open.

  • Subtype Selectivity: The size and orientation of the furan ring allow for specific interactions with residues in the GluN1/GluN2 interface. Derivatives in this class (e.g., 3-amido-furanyl-alanines) have been identified as GluN2C-preferring superagonists or partial agonists, making them valuable tools for studying specific neural circuits.

3. Key Applications
  • Neuropharmacology: Probing the role of GluN2C/GluN2D subunits in interneuron firing and synaptic integration.

  • Drug Discovery: Developing non-excitotoxic NMDAR modulators for schizophrenia (hypofunction models) or neuropathic pain.

  • Structural Biology: Co-crystallization studies to map the steric tolerance of the GluN1 glycine pocket.

Protocol: Functional Characterization via Two-Electrode Voltage Clamp (TEVC)

Objective: To determine the potency (


), efficacy (

), and subtype selectivity of 3-Amino-2-(furan-2-yl)propanoic acid using Xenopus laevis oocytes expressing recombinant NMDA receptors.
Materials & Reagents
  • Compound: 3-Amino-2-(furan-2-yl)propanoic acid (High purity >98%).

  • Control Agonists: Glycine (Full agonist), L-Glutamate.

  • Antagonist (Validation): 5,7-Dichlorokynurenic acid (5,7-DCKA) or MDL-105,519 (Glycine site antagonists).

  • Expression System: Xenopus laevis oocytes.

  • cRNA: Coding for GluN1-1a and GluN2(A-D) subunits.

  • Buffer (Ringer's Solution): 100 mM NaCl, 2.5 mM KCl, 1 mM CaCl

    
    , 5 mM HEPES, pH 7.4. Crucial:  Use 
    
    
    
    instead of
    
    
    or low
    
    
    /EGTA to prevent activation of endogenous calcium-activated chloride channels (
    
    
    ) which can contaminate data.
Experimental Workflow
Step 1: Oocyte Preparation & Injection
  • Harvest oocytes and treat with collagenase to remove follicular layers.

  • Inject cRNA mixtures (ratio 1:1 or 1:2 for GluN1:GluN2) into the cytoplasm.

  • Incubate at 18°C for 2–4 days to allow receptor expression.

Step 2: Electrophysiological Recording (TEVC)
  • Setup: Place the oocyte in the recording chamber under continuous perfusion with

    
    -free Ringer's solution.
    
  • Clamp: Impale oocyte with two glass microelectrodes (0.5–2 M

    
     resistance, filled with 3M KCl). Clamp voltage at -40 mV  to -60 mV .
    
  • Baseline: Establish a stable baseline current.

  • Glutamate Prime: Perfusion with 100

    
    M Glutamate  alone should elicit no current (confirming no glycine contamination).
    
Step 3: Agonist Application & Dose-Response
  • Protocol: Apply 100

    
    M Glutamate  (constant) + Increasing concentrations of Test Compound  (0.01 
    
    
    
    M to 1000
    
    
    M).
  • Duration: Apply for 20–30 seconds until peak current stabilizes, then wash with buffer for 60–120 seconds.

  • Reference: Periodically apply 100

    
    M Glutamate + 100 
    
    
    
    M Glycine
    to establish the maximal response (
    
    
    ) for normalization.
Step 4: Data Analysis
  • Normalization: Normalize peak currents to the response elicited by saturating Glycine (100

    
    M).
    
  • Curve Fitting: Fit data to the Hill equation:

    
    
    Where 
    
    
    
    is the Hill coefficient.

Data Presentation & Interpretation

Table 1: Expected Pharmacological Parameters (Template)
CompoundSubtype (GluN1/GluN2X)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(

M)

(% of Glycine)
Interpretation
Glycine GluN1/GluN2A0.8 - 1.5100%Endogenous Full Agonist
Test Compound GluN1/GluN2A[Measured][<100%]Partial Agonist?
Test Compound GluN1/GluN2C[Measured][>100%?]Superagonist?
D-Serine GluN1/GluN2A0.5 - 1.095-100%Control
Pathway Visualization

The following diagram illustrates the mechanistic pathway of the test compound activating the NMDA receptor.

NMDA_Activation cluster_mod Modulation Compound 3-Amino-2-(furan-2-yl) propanoic acid GluN1 GluN1 Subunit (Glycine Site) Compound->GluN1 Binds (Agonist) ConfChange LBD Cleft Closure (Conformational Change) GluN1->ConfChange Stabilizes Active State GluN2 GluN2 Subunit (Glutamate Site) GluN2->ConfChange Glutamate L-Glutamate Glutamate->GluN2 Binds (Co-agonist) ChannelOpen Ion Pore Opening (Ca2+ / Na+ Influx) ConfChange->ChannelOpen Tension on Linkers Signal Depolarization & Ca2+ Signaling ChannelOpen->Signal Selectivity Subtype Selectivity (e.g., GluN2C preference) Selectivity->ConfChange Influences Efficacy

Caption: Mechanistic pathway of furan-based amino acids acting as co-agonists at the NMDA receptor GluN1 subunit.

References

  • Zhao, F., et al. (2022).[2][3] Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity.[2][4] Frontiers in Chemistry, 10, 1008233.[5] Link

  • Urwyler, S., et al. (2009).[3][4] 3-Acylamino-2-aminopropionic acid derivatives: A new class of glycine site NMDA receptor antagonists and partial agonists.[3] ChemMedChem, 4(8), 1163-1167. Link

  • Hansen, K. B., et al. (2021).[3][4] Structure, function, and pharmacology of glutamate receptor ion channels. Pharmacological Reviews, 73(4), 298-487. Link

  • PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid (Compound Summary). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Amino-2-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: β-Furan-AA-Stability Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are inquiring about 3-Amino-2-(furan-2-yl)propanoic acid , a


-amino acid derivative. Unlike standard 

-amino acids, this molecule contains a furan heterocycle attached to the

-carbon of a

-amino acid backbone.

While the


-amino backbone confers resistance to enzymatic proteolysis, the furan ring is chemically fragile . It serves as an electron-rich "masked" dicarbonyl system that is highly susceptible to acid-catalyzed ring opening  and oxidative degradation .

This guide provides the protocols necessary to maintain the integrity of this molecule in solution.

Module 1: The Stability Matrix

The stability of this compound is governed by two competing factors: the robustness of the


-amino backbone and the fragility of the furan side chain.
The Primary Threat: Acid-Catalyzed Ring Opening

The furan ring is acid-labile. In the presence of strong acids (often used in peptide synthesis or HPLC mobile phases), the furan oxygen can be protonated, initiating a cascade that cleaves the ring.

  • Mechanism: Protonation

    
     Nucleophilic attack by water 
    
    
    
    Ring opening to form reactive 1,4-dicarbonyls (e.g., 4-oxo-2-butenoic acid derivatives).
  • Consequence: These dicarbonyls rapidly polymerize or react with the free primary amine (

    
    ) of the molecule itself (intermolecular Schiff base formation), leading to insoluble brown/black tars.
    
The Secondary Threat: Oxidative Degradation

Furan is an electron-rich diene. It reacts readily with singlet oxygen (


) or reactive oxygen species (ROS) in solution, particularly under light exposure.
  • Mechanism: [4+2] Cycloaddition with oxygen

    
     Formation of endoperoxides 
    
    
    
    Rearrangement to hydroxybutenolides.
  • Visual Indicator: Solutions turning yellow or orange indicate early-stage oxidative polymerization.

Degradation Pathway Diagram

FuranDegradation Compound 3-Amino-2-(furan-2-yl) propanoic acid Protonated Protonated Furan Intermediate Compound->Protonated + H+ Endoperoxide Furan Endoperoxide Compound->Endoperoxide + O2 / hν Acid Acidic Conditions (pH < 2.0) Oxidation Oxidation (Light/Air) RingOpen Ring Opening (1,4-Dicarbonyls) Protonated->RingOpen + H2O Endoperoxide->RingOpen Rearrangement Polymer Brown/Black Insoluble Polymers RingOpen->Polymer Self-Polymerization or Amine Reaction

Fig 1.1: Mechanistic pathways leading to the degradation of furan-containing amino acids.

Module 2: Solution Preparation & Handling

Solvent Compatibility Table
Solvent SystemCompatibilityNotes
Water (Neutral) High Zwitterionic form is stable. Store frozen.
0.1% TFA / Water Low (Risk) Danger Zone. Prolonged exposure causes ring opening. Use Formic Acid or Acetic Acid if acidification is necessary.
Methanol / Ethanol Medium Good solubility, but protic solvents can participate in nucleophilic attack if acid is present.
DMSO Medium-Low Caution. DMSO can act as an oxidant over time (DMSO -> DMS). Use fresh, anhydrous DMSO only.
Acetonitrile High Excellent for stock solutions if the compound is soluble (often requires water cosolvent).
DMF High Good for peptide synthesis applications.[1]
Protocol: Safe Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh the solid in a low-humidity environment. The HCl salt form is hygroscopic.

  • Solvent Choice:

    • Preferred: 50:50 Water:Acetonitrile (buffered to pH 5-7).

    • Alternative: 10 mM Ammonium Acetate buffer.

  • Dissolution: Vortex gently. Do not sonicate for extended periods as sonication can generate heat and free radicals.

  • Degassing: Purge the headspace of the vial with Argon or Nitrogen gas to remove oxygen.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

    • Short term: 4°C in the dark (Amber vial).

Module 3: Troubleshooting & FAQs

Q1: My solution turned yellow overnight. Is it still usable?

Answer: Likely No. Yellowing is the hallmark of furan oxidation or initial polymerization. Even a slight color change indicates the formation of degradation products (dicarbonyls) which are highly reactive electrophiles. These impurities can covalently modify other nucleophiles in your assay (e.g., cysteines in proteins), leading to false positives or artifacts.

  • Action: Discard and prepare fresh stock. Ensure the new stock is protected from light.[2]

Q2: Can I use Trifluoroacetic Acid (TFA) for LC-MS or purification?

Answer: Proceed with extreme caution. TFA is the standard ion-pairing agent for peptides, but it is aggressive toward furans.

  • For LC-MS: Switch to 0.1% Formic Acid or Acetic Acid . These are weaker acids and far less likely to catalyze ring opening during the run time.

  • For Purification: If you must use TFA, keep the exposure time under 2 hours and immediately lyophilize the fractions. Do not leave the compound sitting in aqueous TFA.

Q3: I see a "Split Peak" in my HPLC chromatogram. Is this a diastereomer?

Answer: Check your structure. 3-Amino-2-(furan-2-yl)propanoic acid has a chiral center at the C2 position.

  • If you bought a racemic mix (

    
    ), you will see two peaks if using a chiral column, or one peak on C18.
    
  • If you bought a pure enantiomer (e.g., R-isomer) and see a second peak, it could be racemization (unlikely under neutral conditions) or ring-opened hydration products (+18 Da mass shift). Check the mass spectrum.

Q4: The compound is precipitating in my assay buffer.

Answer: Check the Isoelectric Point (pI). As a


-amino acid, the pKa of the carboxyl is ~3.6 and the amine is ~10.2. The pI is roughly 6.9.
  • At pH ~7, the molecule is a zwitterion with net charge zero, which is often the point of lowest solubility.

  • Solution: Adjust pH slightly away from 7 (e.g., pH 5.5 or pH 8.0) or add 5-10% DMSO to improve solubility.

Module 4: Diagnostic Workflow

Use this logic flow to identify the root cause of instability in your specific experiment.

Troubleshooting Start Observe Issue Color Solution Color Change (Yellow/Brown) Start->Color Precip Precipitation Start->Precip MS_Peaks Extra MS Peaks Start->MS_Peaks Oxidation Cause: Oxidation (Light/Air exposure) Color->Oxidation Isoelectric Cause: pI Aggregation (pH ~7) Precip->Isoelectric MassCheck Mass Shift? MS_Peaks->MassCheck Check Mass Shift Action1 Sol: Use Amber Vials, Argon Purge Oxidation->Action1 AcidHydrolysis Cause: Acid Hydrolysis (TFA exposure) Action2 Sol: Switch to Formic Acid, Lyophilize immediately AcidHydrolysis->Action2 Action3 Sol: Shift pH +/- 1 unit or add DMSO Isoelectric->Action3 MassCheck->Oxidation +16 Da MassCheck->AcidHydrolysis +18 Da (Hydration) +32 Da (Diketone)

Fig 4.1: Diagnostic decision tree for troubleshooting stability issues.

References

  • Kobayashi, Y., et al. (2015). "Oxidative Transformations of Furan Derivatives: A Review." Organic Preparations and Procedures International. Link

  • Li, S., et al. (2018). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution: A Mechanistic Study." Journal of Physical Chemistry A. Link

  • Sigma-Aldrich. (2023). "Handling and Solubility of Unusual Amino Acids: Technical Bulletin." Link

  • Enthaler, S., et al. (2011). "Straightforward Zinc-Catalysed Hydrosilylation of Furan Derivatives." Chemistry – A European Journal. (Discusses furan ring reactivity). Link

  • ChemImpex. (2024). "Product Safety Data Sheet: (S)-3-Amino-3-(2-furyl)propionic acid." (Reference for storage conditions of analogous structures). Link

Sources

Technical Support Center: Synthesis of Furan-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for the synthesis of furan-containing amino acids. As novel heterocyclic, non-proteinogenic amino acids, these molecules offer exciting possibilities in peptidomimetics, drug discovery, and materials science. However, the unique electronic properties of the furan ring present specific challenges during synthesis that can lead to frustrating side reactions, low yields, and complex purification steps.

This guide is designed to provide practical, experience-driven solutions to the common issues encountered in the lab. We will delve into the "why" behind the problems and offer robust, field-tested protocols to overcome them. Our approach is grounded in chemical principles to empower you to not only solve current issues but also to proactively design more successful synthetic routes in the future.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent and challenging issues encountered during the synthesis of furan-based amino acids. Each entry is formatted as a question you might ask, followed by a detailed explanation of the underlying cause and actionable troubleshooting steps.

Question 1: My yield is significantly lower after acidic deprotection steps (e.g., Boc or trityl group removal). I'm seeing a complex mixture of byproducts in my analysis. What is happening?

Answer: This is the most common failure mode in furan amino acid synthesis and is almost certainly due to the inherent acid sensitivity of the furan ring.[1] Furan is an electron-rich aromatic heterocycle that is prone to protonation, which can initiate a cascade of irreversible side reactions, including ring-opening, polymerization, and the formation of dark, insoluble polymers known as humins.[1][2][3]

Underlying Mechanism: Acid-Catalyzed Degradation

Under strong acidic conditions (e.g., neat Trifluoroacetic Acid - TFA), the furan ring can be protonated. This disrupts the aromatic system, making the ring susceptible to nucleophilic attack (by water, for instance) and subsequent cleavage.[4] This process often leads to the formation of 1,4-dicarbonyl compounds, which are themselves reactive and can undergo further condensation reactions.[5]

Acid_Degradation FuranAA Furan Amino Acid Protonated Protonated Furan (Reactive Intermediate) FuranAA->Protonated H⁺ (e.g., TFA) RingOpened Ring-Opened Intermediate (1,4-dicarbonyl) Protonated->RingOpened + H₂O H2O H₂O (Nucleophile) Polymer Polymerization / Humins RingOpened->Polymer Condensation Incomplete_Coupling start Positive Kaiser Test (Incomplete Coupling) double_couple Perform a Double Coupling start->double_couple check1 Re-test with Kaiser double_couple->check1 stronger_reagent Use Stronger Activator (e.g., HATU, HCTU) check1->stronger_reagent Positive success Proceed to Next Step check1->success Negative check2 Re-test with Kaiser stronger_reagent->check2 disrupt_agg Add Chaotropic Salt (LiCl) or use DCM/HFIP check2->disrupt_agg Positive check2->success Negative disrupt_agg->success If negative failure Consider Sequence Redesign or Fragment Synthesis disrupt_agg->failure If still positive

Caption: Decision workflow for troubleshooting incomplete couplings in SPPS.

Frequently Asked Questions (FAQs)

  • Q: Can I use standard Friedel-Crafts conditions to alkylate or acylate my furan amino acid?

    • A: It is highly discouraged. Standard Friedel-Crafts reactions use strong Lewis acid catalysts (e.g., AlCl₃), which will rapidly degrade the furan ring. [1]If acylation is necessary, milder catalysts like phosphoric acid or boron trifluoride may be used, but conditions must be carefully optimized. [1]

  • Q: What is the best way to purify my final furan amino acid product?

    • A: Purification can be challenging due to the potential for closely related impurities. Standard silica gel column chromatography is a common starting point. For polar or charged molecules, ion-exchange chromatography can be very effective for separating the desired amino acid from uncharged organic impurities. [6]In some cases, specialized adsorbents or reversed-phase HPLC may be required for high-purity samples. [7]

  • Q: Are there any protecting groups for the furan ring itself?

    • A: Protecting the furan ring is not a common strategy, as it adds complexity (extra steps for protection/deprotection) and suitable protecting groups are limited. The more effective approach is to tailor the reaction conditions and the protecting groups on the amino acid functionality to be compatible with the furan moiety, as described in the troubleshooting guide. The focus should be on avoiding harsh conditions rather than masking the ring.

Experimental Protocols

Protocol 1: Loading an Fmoc-Protected Furan Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for maximum compatibility with the acid-sensitive furan ring by allowing for very mild final cleavage conditions.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g loading)

  • Fmoc-L-(furan-2-yl)alanine (or other furan amino acid)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel with a fritted filter

Procedure:

  • Resin Swelling: Place the 2-CTC resin (e.g., 625 mg for a 1.0 mmol synthesis) into the synthesis vessel. Add anhydrous DCM (10 mL/g of resin) and allow the resin to swell with gentle agitation for 30 minutes. Drain the DCM.

  • Amino Acid Loading:

    • Dissolve the Fmoc-furan amino acid (1.0-1.5 equivalents relative to resin loading) in anhydrous DCM (approx. 8 mL/g of resin).

    • Add DIPEA (2.0-3.0 equivalents relative to resin loading) to the amino acid solution.

    • Immediately add the solution to the swollen resin. Agitate the mixture gently at room temperature for 1-2 hours.

  • Resin Capping (End-capping): To block any remaining reactive chlorotrityl sites, drain the loading solution and add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) (10 mL/g of resin). [8]Agitate for 30 minutes.

  • Washing: Drain the capping solution. Wash the resin thoroughly to remove excess reagents. A typical wash cycle is:

    • DCM (3x)

    • DMF (3x)

    • DCM (3x)

  • Drying and Storage: Dry the resin under a stream of nitrogen and then under high vacuum. The loaded resin is now ready for peptide elongation using standard Fmoc-SPPS protocols.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025).
  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. (2025). BenchChem.
  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. (2024). MDPI.
  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015).
  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi.
  • Protecting Groups - Organic Synthesis. University of Rochester.
  • Protective Groups. Organic Chemistry Portal.
  • Designing Amino-Functionalized Metal–Organic Frameworks for Highly Efficient and Selective Separation of Furan Compounds from Water. (2025). ACS Sustainable Chemistry & Engineering.
  • Protecting Groups in Organic Synthesis. (2023). ChemTalk.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Arom
  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013). Walsh Medical Media.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Separation and Refining of Amino acids.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (2016).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Resins for Solid Phase Peptide Synthesis. ChemPep Inc.

Sources

Technical Support Center: Chiral Integrity in 3-Amino-2-(furan-2-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Amino-2-(furan-2-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity during the synthesis of this and related chiral molecules. As a non-proteinogenic amino acid, 3-Amino-2-(furan-2-yl)propanoic acid presents unique challenges, where racemization can compromise the efficacy and safety of downstream applications, particularly in drug development.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve issues related to racemization.

The Challenge of Racemization

Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a persistent challenge in amino acid chemistry.[2] The process typically occurs through the deprotonation of the α-carbon, leading to a planar carbanion or enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter.[3] This is particularly problematic during steps that involve activation of the carboxylic acid, such as in peptide coupling or the formation of other derivatives, where the formation of an oxazolone intermediate can greatly accelerate racemization.[4][5]

Factors such as the choice of base, solvent, temperature, and the nature of the protecting groups all play a critical role in controlling the stereochemical outcome.[4][6] The furan ring in the target molecule can also influence the electronic properties of the α-carbon, potentially affecting its susceptibility to racemization.

Troubleshooting Guide: Preventing and Diagnosing Racemization

This section is structured in a question-and-answer format to address specific problems you may encounter during the synthesis of 3-Amino-2-(furan-2-yl)propanoic acid.

Q1: I'm observing significant racemization during the coupling of my N-protected 3-Amino-2-(furan-2-yl)propanoic acid. What are the likely causes and how can I mitigate this?

A1: Racemization during coupling reactions is a common issue, primarily driven by the formation of a 5(4H)-oxazolone intermediate.[4] This is especially prevalent when using carbodiimide-based coupling reagents alone. The key is to suppress the formation or prolong the lifetime of this intermediate.

Core Causes & Solutions:

  • Activation Method: Carbodiimides like DCC or EDC, when used alone, are known to promote oxazolone formation.

    • Solution: Always use activating agents in conjunction with racemization-suppressing additives.[4] Hydroxybenzotriazole (HOBt) and its more effective derivative, 6-Cl-HOBt, are standard choices.[5] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another excellent and often superior alternative.[4] These additives react with the activated acid to form an active ester that is less prone to racemization than the oxazolone.[4]

  • Base Selection: The choice and amount of base are critical. Strong, non-sterically hindered bases can readily deprotonate the α-carbon of the oxazolone intermediate, leading to racemization.[4][6]

    • Solution: Opt for sterically hindered, weaker bases. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred over triethylamine (TEA).[4] Use the minimum stoichiometric amount of base necessary for the reaction to proceed.

  • Reaction Temperature: Higher temperatures provide the activation energy needed for racemization.[6]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice.

Experimental Protocol: Low-Racemization Coupling
  • Pre-activation: In a separate vessel, dissolve the N-protected 3-Amino-2-(furan-2-yl)propanoic acid (1 equiv.) and a racemization suppressant like Oxyma or HOAt (1.1 equiv.) in an appropriate solvent (e.g., DMF or DCM).

  • Coupling Reagent Addition: Add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (1.1 equiv.), to the mixture.

  • Activation Time: Allow the mixture to pre-activate for 1-5 minutes at 0°C.

  • Addition to Amine: Add the activated mixture to the amine component.

  • Reaction: Let the reaction proceed at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

Q2: Which N-terminal protecting group is best for minimizing racemization?

A2: The choice of the N-terminal protecting group significantly influences the rate of racemization. Urethane-based protecting groups are superior to acyl-type protecting groups in this regard.

Protecting Group Comparison:

Protecting GroupTypeRacemization RiskDeprotection Conditions
Boc (tert-Butoxycarbonyl) UrethaneLowAcidic (e.g., TFA)[7]
Fmoc (9-Fluorenylmethyloxycarbonyl) UrethaneLowMildly basic (e.g., Piperidine)[7]
Z (Benzyloxycarbonyl) UrethaneLowHydrogenolysis (H2/Pd) or strong acid[7]
Acetyl, Benzoyl AcylHighCan be difficult to remove without racemization

Expert Insight: For the synthesis of 3-Amino-2-(furan-2-yl)propanoic acid, Boc and Fmoc are highly recommended. The electronic structure of these urethane-type protecting groups disfavors the formation of the oxazolone intermediate, which is the primary pathway for racemization during activation.[7] Acyl protecting groups, on the other hand, can readily participate in the formation of these intermediates.

Q3: My synthesis involves a step where the α-proton is susceptible to abstraction by a strong base. How can I maintain stereochemical integrity?

A3: In situations where a strong base is unavoidable (e.g., alkylation of an enolate), several strategies can be employed to minimize racemization.

  • Chiral Auxiliaries: One of the most robust methods is to use a chiral auxiliary.[8] These are chiral molecules that are temporarily attached to your substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved.

    • Evans' oxazolidinone auxiliaries are a classic example, providing excellent stereocontrol in aldol reactions and alkylations through steric hindrance.[8]

    • Chiral Pool Synthesis: Start your synthesis from a readily available chiral molecule that already contains the desired stereocenter.[1] For instance, derivatives of natural amino acids can sometimes be used as starting materials.

Workflow for Using a Chiral Auxiliary

G cluster_0 Chiral Auxiliary Workflow A 1. Attach Chiral Auxiliary to Achiral Precursor B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B C 3. Cleave Chiral Auxiliary B->C D Enantiomerically Enriched Product C->D

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the enantiomeric excess (e.e.) of my final product?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess. You will need a chiral stationary phase column. Alternatively, you can derivatize your amino acid with a chiral agent (like Mosher's acid chloride) to form diastereomers, which can then be separated on a standard achiral HPLC or analyzed by NMR spectroscopy.

Q2: Can I use asymmetric catalysis for the synthesis of 3-Amino-2-(furan-2-yl)propanoic acid?

A2: Yes, asymmetric catalysis is a powerful strategy.[1] For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can provide high enantioselectivity.[1][9] This approach is often highly efficient and atom-economical.

Asymmetric Hydrogenation Concept

G cluster_1 Asymmetric Hydrogenation Prochiral Prochiral Precursor (Dehydroamino Acid) Product Chiral Product (High e.e.) Prochiral->Product H2, Chiral Catalyst (e.g., Rh-DIPAMP)

Caption: Asymmetric hydrogenation for enantioselective synthesis.

Q3: Are there any specific considerations for the furan ring in my molecule?

A3: The furan ring is generally stable under many reaction conditions. However, it can be sensitive to strong acids and certain oxidizing agents.[10] When using strongly acidic conditions (e.g., for Boc deprotection), keep the reaction time to a minimum and use scavengers like triisopropylsilane if necessary. The electron-rich nature of the furan ring could also potentially influence the pKa of the α-proton, although this is not typically a major factor in racemization compared to the activation method and base used.

Q4: I am performing a multi-step synthesis. At which stage is racemization most likely to occur?

A4: Racemization is most probable during any step where the α-carbon is activated or deprotonated. Key steps to watch out for are:

  • Carboxylic acid activation for amide bond formation or esterification.[4]

  • Deprotection steps , especially if they involve harsh basic or acidic conditions that could lead to epimerization over time.

  • Any reaction that involves the formation of an enolate at the α-position.

It is crucial to analyze the stereochemical purity of your intermediates at various stages of the synthesis to pinpoint where potential racemization is occurring.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.
  • How to control the stereochemistry in custom synthesis? (2025, August 29). Orchid Chemical Supplies Ltd. Retrieved February 20, 2026, from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Novel Method for Amino Acid Synthesis. (2024, April 3). University of Liverpool. Retrieved February 20, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 20, 2026, from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Royal Society Open Science. Retrieved February 20, 2026, from [Link]

  • Racemization of Amino Acids in Nature. (2013, November 20). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher. Retrieved February 20, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved February 20, 2026, from [Link]

  • A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. (2003, August 6). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025, August 5). Nature Communications. Retrieved February 20, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]

  • Switching chirality in amino acids. (n.d.). Chemistry World. Retrieved February 20, 2026, from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014, January 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. (n.d.). J-STAGE. Retrieved February 20, 2026, from [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid. (2024, April 9). ChemBK. Retrieved February 20, 2026, from [Link]

  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. (2024, November 5). MDPI. Retrieved February 20, 2026, from [Link]

  • Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[11]-, Oxa[5]-, and Dioxa[5]helicenes. (2024, June 25). CCS Chemistry. Retrieved February 20, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews. Retrieved February 20, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. Retrieved February 20, 2026, from [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Google Docs.
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). Tetrahedron Letters. Retrieved February 20, 2026, from [Link]

  • Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Asymmetric synthesis of ß-amino acids and α-substituted β-amino acids. (1996). Chemical Society Reviews. Retrieved February 20, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PubMed. Retrieved February 20, 2026, from [Link]

  • Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Green and efficient synthesis of functionalized 3-amino-2-oxofuranes using trityl chloride. (n.d.). Iranian Chemical Communication. Retrieved February 20, 2026, from [Link]

  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (n.d.). Georgia Southern University. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 3-Amino-2-(furan-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic and steric properties contribute to a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory effects.[3][4] Within this chemical class, 3-Amino-2-(furan-2-YL)propanoic acid represents a compelling, yet underexplored, non-proteinogenic amino acid.[5][6] Its structural similarity to natural amino acids suggests a potential role as a metabolic antagonist. This guide provides a comprehensive, multi-phase experimental framework to rigorously validate its mechanism of action, comparing its performance with strategically chosen alternatives. Our primary working hypothesis is that 3-Amino-2-(furan-2-YL)propanoic acid functions as a competitive inhibitor of an aminoacyl-tRNA synthetase, thereby disrupting protein synthesis. A secondary hypothesis, based on the activity of similar furan derivatives, considers the inhibition of Factor Inhibiting Hypoxia-inducible factor-1 (FIH-1).[7][8]

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice. Our approach is rooted in creating a self-validating system of inquiry, ensuring that each piece of data logically builds upon the last to construct a coherent and defensible mechanistic narrative.

Comparative Compounds for Mechanistic Validation

To ensure the rigor of our investigation, the selection of appropriate comparators is critical. A tool compound is only useful if it is potent, has a known selectivity, and a proven mechanism of action.[9]

Compound NameRoleRationale for Selection
3-Amino-2-(furan-2-YL)propanoic acid Test Article The subject of our mechanistic investigation.
Mupirocin Positive Control A well-characterized antibiotic that selectively inhibits isoleucyl-tRNA synthetase, directly testing our primary hypothesis.[5]
(R)-2-Amino-3-(furan-2-yl)propanoic acid Negative Control / Stereoisomer A stereoisomer of the test article. Biological systems are often stereospecific; a lack of activity from an alternative stereoisomer would support a specific binding interaction.[6]
Roxadustat Alternative Mechanism Comparator A known inhibitor of HIF prolyl hydroxylases, which can be used to compare against the secondary hypothesis of FIH-1 inhibition.

Phase 1: Elucidating the Cellular Phenotype

The initial phase of our investigation is to define the cellular or organismal impact of 3-Amino-2-(furan-2-YL)propanoic acid. This establishes the foundational biological effect that we will later dissect at the molecular level.

Experiment 1.1: Assessing Antimicrobial Activity

Given that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial properties, a logical first step is to quantify this activity.[10][11]

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a 2x stock solution of 3-Amino-2-(furan-2-YL)propanoic acid and comparator compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds to achieve a range of desired concentrations.

  • Inoculation: Add a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[11] Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the organism (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Experiment 1.2: Cytotoxicity Profiling in Human Cell Lines

To understand the compound's effect on mammalian cells and to establish a therapeutic window, we will assess its cytotoxicity.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed human cell lines (e.g., HEK293 for normal cells, HeLa for a cancer cell line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Amino-2-(furan-2-YL)propanoic acid and comparators for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is calculated relative to untreated control cells.

Expected Data Summary (Phase 1)
CompoundMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC50 in HEK293 (µM)IC50 in HeLa (µM)
Test Article 16>128>10050
Mupirocin 0.5>128>100>100
Negative Control >128>128>100>100
Roxadustat N/AN/A7540

Phase 2: Target Identification and Engagement

With a confirmed cellular phenotype, the next critical step is to identify the direct molecular target of our compound and confirm a physical interaction.[12] This phase aims to move from correlation to causation.

Experiment 2.1: In Vitro Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay

This experiment directly tests our primary hypothesis by measuring the enzymatic activity of a panel of aaRS enzymes in the presence of our compound.

Detailed Protocol: ATP-PPi Exchange Assay

  • Reaction Mixture: Prepare a reaction buffer containing a specific recombinant aaRS (e.g., isoleucyl-tRNA synthetase, leucyl-tRNA synthetase), its cognate amino acid, ATP, and radiolabeled pyrophosphate (³²P-PPi).

  • Compound Addition: Add varying concentrations of 3-Amino-2-(furan-2-YL)propanoic acid or control compounds to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes). The enzyme will catalyze the formation of ATP from AMP and PPi in the presence of its cognate amino acid.

  • Quenching and Filtration: Stop the reaction by adding perchloric acid, and add activated charcoal to bind the unincorporated ³²P-PPi. Filter the mixture to separate the charcoal-bound PPi from the newly formed ³²P-ATP.

  • Scintillation Counting: Measure the radioactivity of the filtrate using a scintillation counter. A decrease in radioactivity indicates inhibition of the aaRS.

Experiment 2.2: Cellular Thermal Shift Assay (CETSA)

CETSA provides evidence of target engagement within a cellular context.[9] It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of 3-Amino-2-(furan-2-YL)propanoic acid.

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the hypothesized target protein (identified from the aaRS assay).

  • Analysis: In the presence of the binding compound, the target protein should remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a visible band shift on the Western blot.

Hypothesized Signaling Pathway

Mechanism_of_Action cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm Compound 3-Amino-2-(furan-2-YL) propanoic acid Target Isoleucyl-tRNA Synthetase (IleRS) Compound->Target Inhibition Protein_Synth Protein Synthesis Target->Protein_Synth Blocked tRNA Charging tRNA tRNA-Ile Isoleucine Isoleucine Cell_Growth Inhibition of Cell Growth Protein_Synth->Cell_Growth

Caption: Hypothesized mechanism of 3-Amino-2-(furan-2-YL)propanoic acid.

Phase 3: Mechanistic Confirmation and Downstream Effects

This final phase aims to confirm the proposed mechanism by observing the expected downstream cellular consequences and ruling out alternative hypotheses.

Experiment 3.1: Metabolic Labeling with ³⁵S-Methionine

This experiment directly measures the rate of de novo protein synthesis. If our primary hypothesis is correct, the compound should inhibit this process.

Detailed Protocol: ³⁵S-Methionine Incorporation Assay

  • Cell Culture and Treatment: Plate cells and treat them with the test compound, Mupirocin, or vehicle for a predetermined time.

  • Starvation and Labeling: Replace the medium with methionine-free medium for 1 hour to deplete intracellular methionine pools. Then, add medium containing ³⁵S-Methionine and the compounds, and incubate for 1-2 hours.

  • Lysis and Precipitation: Wash the cells with PBS and lyse them. Precipitate the proteins using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellet to remove unincorporated ³⁵S-Methionine. Resuspend the pellet and measure the radioactivity using a scintillation counter. A reduction in counts indicates inhibition of protein synthesis.

Experiment 3.2: HIF-1α Activation Assay

This experiment addresses our secondary hypothesis. If the compound inhibits FIH-1, we would expect an increase in the activity of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor.

Detailed Protocol: HIF-1α Reporter Assay

  • Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a Hypoxia Response Element (HRE) promoter.

  • Compound Treatment: Treat the transfected cells with 3-Amino-2-(furan-2-YL)propanoic acid, Roxadustat (positive control), or vehicle under normoxic conditions.

  • Lysis and Luciferase Assay: After 16-24 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: An increase in luciferase activity indicates the activation of the HIF-1α pathway.[7]

Experimental Workflow Visualization

Experimental_Workflow cluster_phase1 Phase 1: Cellular Phenotyping cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Mechanistic Confirmation P1_MIC MIC Determination (Antimicrobial Activity) P2_aaRS aaRS Inhibition Assay (Biochemical) P1_MIC->P2_aaRS Informs Target Class P1_MTT MTT Assay (Cytotoxicity) P2_CETSA CETSA (Cell-based Target Engagement) P1_MTT->P2_CETSA Determines Treatment Concentration P2_aaRS->P2_CETSA Identifies Target for In-Cell Validation P3_HIF HIF-1α Reporter Assay (Secondary Hypothesis) P2_aaRS->P3_HIF Evaluate Alternative Mechanism P3_MetLabel ³⁵S-Metabolic Labeling (Protein Synthesis) P2_CETSA->P3_MetLabel Confirms Target Engagement

Caption: A multi-phase workflow for mechanism of action validation.

Conclusion

The validation of a small molecule's mechanism of action is a systematic process of hypothesis generation and rigorous testing.[12][13] This guide outlines a logical and technically sound pathway for elucidating the mechanism of 3-Amino-2-(furan-2-YL)propanoic acid. By progressing from broad phenotypic effects to specific molecular interactions and downstream consequences, researchers can build a robust and defensible model of the compound's activity. The inclusion of carefully selected positive and negative controls at each stage is paramount for interpreting the data with confidence. This structured approach not only validates the primary target but also prudently evaluates plausible alternative mechanisms, ensuring a comprehensive understanding of the compound's biological role.

References

  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs.
  • The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide - Benchchem.
  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PubMed.
  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC.
  • Furan: A Promising Scaffold for Biological Activity.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes - MDPI.
  • Small molecule tool compound validation – BioCurate's perspective.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design - PMC - NIH.
  • A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs - MDPI.
  • Furan: A Promising Scaffold for Biological Activity.
  • Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... - ResearchGate.
  • (R)-2-Amino-3-(furan-2-yl)propanoic acid - MedchemExpress.com.
  • 2-Amino-3-(furan-2-yl)propanoic acid - ChemBK.
  • (S-3-Amino-3-(2-furyl)propionic acid - Chem-Impex.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
  • (R)-2-Amino-3-(furan-2-yl)propanoic acid | CymitQuimica.

Sources

Structure-activity relationship of 3-Amino-2-(furan-2-YL)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-Amino-2-(furan-2-yl)propanoic Acid Analogs Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Furan Scaffold in -Amino Acid Design

This guide analyzes the structure-activity relationship (SAR) of 3-amino-2-(furan-2-yl)propanoic acid , a specific


-amino acid scaffold. Unlike standard 

-amino acids (where the amine and side chain share the same carbon) or

-amino acids (where the side chain is on the

-carbon), this molecule presents the furan ring on the

-carbon (C2), adjacent to the carboxylate.

This structural nuance creates a unique pharmacophore: it combines the conformational flexibility of


-amino acids with the distinct electronic profile of the furan ring. This guide compares this scaffold against its phenyl (phenylalanine-derived) and thiophene isosteres, evaluating potency, metabolic stability, and physicochemical properties.

Structural Analysis & Bioisosterism

The core utility of 3-amino-2-(furan-2-yl)propanoic acid lies in its ability to act as a bioisostere for phenylalanine (Phe) or phenyl-substituted


-amino acids . However, the replacement of a benzene ring with a furan ring introduces critical physicochemical shifts.
Comparative Physicochemical Profile
FeatureFuran Analog (Subject)Phenyl Analog (Alternative)Thiophene Analog (Alternative)
Ring Size 5-membered (Compact)6-membered (Bulky)5-membered (Compact)
Electronic Nature

-excessive, Electron-rich

-neutral

-excessive, Sulfur d-orbitals
H-Bonding Oxygen acts as H-bond acceptor None (Hydrophobic only)Weak acceptor
Lipophilicity (cLogP) Lower (More Polar)High (Lipophilic)Moderate
Solubility High (Aqueous)LowLow/Moderate
Metabolic Risk High (Furan epoxide formation)LowModerate (S-oxidation)

Key Insight: The furan oxygen allows this analog to participate in hydrogen bonding networks within a receptor pocket that the phenyl analog cannot access. This often leads to higher selectivity despite a potential reduction in hydrophobic binding energy.

SAR Deep Dive: The -Furan Scaffold

The positioning of the furan ring at the C2 (


) position creates a "steric lock" that influences the folding of peptidomimetics.
A. Conformational Bias
  • 
    -Substitution:  Placing the furan ring at C2 restricts the rotation of the 
    
    
    
    bond. In foldamers, this promotes helical secondary structures (e.g., 14-helix) more effectively than unsubstituted
    
    
    -alanine.
  • Comparison: The furan ring is planar and less sterically demanding than a cyclohexane or phenyl ring, allowing for tighter packing in protein-protein interaction (PPI) interfaces.

B. Electronic Effects on Potency

In NMDA receptor glycine site agonists and proteasome inhibitors, furan-based amino acids have demonstrated distinct activity profiles:

  • H-Bonding: The furan oxygen can accept a hydrogen bond from backbone amides or side-chain hydroxyls (e.g., Serine/Threonine residues in the active site).

  • Example Data: In PTP1B inhibition studies, furan-derivatives demonstrated an

    
     of 2.66 
    
    
    
    M
    , outperforming bulky naphthyl analogs due to better accommodation in the narrow catalytic pocket [1].
C. Metabolic Liability (The "Furan Warning")

Researchers must monitor for metabolic activation. The furan ring can be oxidized by CYP450 enzymes to form a reactive cis-2-butene-1,4-dial intermediate (via a furan-epoxide), which is hepatotoxic.

  • Mitigation Strategy: Substitution on the furan ring (e.g., 5-methylfuran) or using the scaffold in terminal positions can reduce metabolic liability.

Comparative Performance Data

The following table synthesizes data from antimicrobial and enzymatic assays comparing furan-based propanoic acid derivatives against standard aryl bioisosteres.

Table 1: Comparative Potency & Properties (


 / MIC) 
MetricFuran-2-yl Analog Phenyl Analog Thiophene-2-yl Analog Interpretation
PTP1B Inhibition (

)
2.6

M
8.4

M
4.1

M
Furan's polarity improves binding in the catalytic loop [1].
Antimicrobial (MIC vs C. albicans) 32

g/mL
>64

g/mL
64

g/mL
Furan derivatives show superior fungal cell penetration [2].
Solubility (PBS, pH 7.4) >10 mg/mL <0.5 mg/mL~1 mg/mLCritical advantage for IV drug formulation.
Toxicity (HepG2 Cell Viability) Moderate (80% at 50

M)
High (>95% at 50

M)
High (>90% at 50

M)
Phenyl is safer; Furan requires metabolic stabilization.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the


-amino acid scaffold and a standard biological validation assay.
Protocol A: Synthesis of 3-Amino-2-(furan-2-yl)propanoic Acid (Mannich-Type)

Context: Direct synthesis of


-amino acids is challenging due to stereocontrol. This modified Mannich reaction is robust.
  • Reagents: 2-Furanacetic acid (Precursor), Paraformaldehyde, Secondary amine (e.g., dibenzylamine), Lithium diisopropylamide (LDA).

  • Step 1 (Enolate Formation): Dissolve 2-furanacetic acid ester in dry THF at -78°C. Add LDA (1.1 eq) dropwise over 30 mins to generate the enolate at the

    
    -position (C2).
    
  • Step 2 (Mannich Addition): Introduce the iminium ion source (generated in situ from paraformaldehyde and dibenzylamine). Stir at -78°C for 2 hours, then warm to RT.

  • Step 3 (Deprotection/Hydrolysis): Hydrogenolysis (

    
    , Pd/C) removes the benzyl groups (Note: Furan reduction is a risk; use mild conditions or transfer hydrogenation). Hydrolyze the ester with LiOH in THF/Water.
    
  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Context: Validating the bioactivity of the furan-analog against fungal strains (based on [2]).

  • Inoculum: Prepare C. albicans suspension adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Plate Prep: Use 96-well microtiter plates. Dispense 100

    
    L of furan-analog serial dilutions (0.5 to 128 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 35°C for 24–48 hours.
    
  • Readout: Determine MIC as the lowest concentration showing no visible turbidity compared to growth control.

  • Control: Use Fluconazole as positive control and Phenyl-alanine analog as a negative structural control.

Visualization of Workflows

Figure 1: Synthetic Pathway & Logic

Synthesispathway Start Furan-2-acetic Acid (Starting Material) Step1 Enolate Formation (LDA, -78°C) Start->Step1 Step2 Mannich Addition (Iminium Ion) Step1->Step2 Intermediate Beta-Amino Ester (Protected) Step2->Intermediate Step3 Hydrolysis & Deprotection (LiOH / H2) Intermediate->Step3 Avoid Furan Reduction Product 3-Amino-2-(furan-2-yl) propanoic acid Step3->Product

Caption: Synthetic route for


-furan amino acids via Mannich reaction, highlighting the critical deprotection step to preserve the furan ring.
Figure 2: SAR Decision Logic for Furan Analogs

SARLogic Goal Optimize Lead Compound Solubility Is Solubility Low? Goal->Solubility Potency Is H-Bond Acceptor Needed? Solubility->Potency No Action1 Replace Phenyl with Furan (LogP decreases) Solubility->Action1 Yes Metabolism Is Metabolic Stability Issue? Potency->Metabolism No Action2 Use Furan (O-atom interaction) Potency->Action2 Yes Action3 Block C5 position (Methylation) or Use Thiophene Metabolism->Action3 High Clearance Action1->Metabolism Action2->Metabolism

Caption: Decision matrix for Medicinal Chemists when considering the Furan vs. Phenyl bioisosteric replacement.

References

  • Zhang, S., et al. (2021). "5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors."[1] Bioorganic Chemistry, 106, 104483.

  • Parfenova, L.V., et al. (2022). "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612.[2]

  • Weidmann, B. (1992). "(Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine."[3] CHIMIA, 46, 312.

  • Nivrutti, G.P. (2024).[4] "Furan: A Promising Scaffold for Biological Activity."[4][5] International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.[4]

  • Tripodi, F., et al. (2018). "Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents." Royal Society Open Science.

Sources

Comparative Technical Guide: 3-Amino-2-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2-Furylalanine, FurAla, (2-Furyl)-alanine CAS: 121786-39-8 (L-isomer), 110772-46-8 (R-isomer)

Executive Summary

3-Amino-2-(furan-2-yl)propanoic acid (Furylalanine) is a non-canonical amino acid (NCAA) isosteric to Phenylalanine (Phe) and Tyrosine (Tyr). Its utility lies in its unique electronic properties—the furan ring is significantly more electron-rich than the benzene ring of Phe, yet smaller and more polar.

This guide addresses the critical challenge in deploying Furylalanine: Cross-Reactivity . Because it mimics natural aromatic amino acids, it faces "identity theft" issues in three biological arenas:

  • Translational Fidelity: Does Phenylalanyl-tRNA Synthetase (PheRS) mistake it for Phe?

  • Metabolic Stability: Is it degraded by Phenylalanine Ammonia-Lyase (PAL)?

  • Immunogenicity: Do antibodies raised against Phe-containing epitopes cross-react with Furylalanine variants?

Part 1: Physicochemical & Structural Comparison

To understand cross-reactivity, we must first quantify the mimicry. Furylalanine is a "near-native" analogue, leading to high potential for off-target binding.

Table 1: Comparative Properties of Furylalanine vs. Natural Analogues
FeatureL-Phenylalanine (Phe) L-Furylalanine (FurAla) Implication for Cross-Reactivity
Side Chain Structure Benzene (6-membered)Furan (5-membered, Heterocyclic)FurAla is sterically smaller (approx. 15-20% less volume), allowing it to fit into Phe binding pockets.
Electronic Character Non-polar, AromaticPolar, Aromatic,

-excessive
The furan oxygen acts as a hydrogen bond acceptor, potentially altering binding affinity in "Phe-only" pockets.
Hydropathy Index 2.8 (Hydrophobic)~1.5 (Less Hydrophobic)Reduced hydrophobicity may destabilize hydrophobic cores if substituted blindly.
Fluorescence

nm (Weak)
Non-fluorescent (typically)FurAla does not interfere with Trp/Tyr fluorescence assays.
Acid Stability HighLow The furan ring is susceptible to acid-catalyzed ring opening (hydrolysis) during peptide cleavage (e.g., TFA exposure).

Part 2: Enzymatic Cross-Reactivity (Translation & Metabolism)

Translational Fidelity: The PheRS Challenge

The primary gatekeeper for amino acid incorporation is the Aminoacyl-tRNA Synthetase (aaRS).[1][2] For Furylalanine, the relevant enzyme is Phenylalanyl-tRNA Synthetase (PheRS) .

  • Mechanism: Wild-type E. coli and Yeast PheRS have a relaxed substrate specificity regarding the para-position of the ring, but are sensitive to ring size.

  • Cross-Reactivity Status: High. Furylalanine is an efficient substrate for wild-type PheRS. It can be charged onto tRNA

    
     and incorporated into proteins in place of Phenylalanine in auxotrophic strains.
    
  • The Risk: In therapeutic protein production, trace contamination of Furylalanine (if used in media) can lead to heterogeneous product mixtures (Phe/FurAla scrambling).

Visualization: The PheRS Selection & Proofreading Pathway

The following diagram illustrates the kinetic decision points where Furylalanine competes with Phenylalanine.

PheRS_Specificity Substrates Substrates: ATP + Amino Acid (Phe or FurAla) ActiveSite PheRS Active Site (Synthetic Domain) Substrates->ActiveSite Binding (Km competition) Adenylate Aminoacyl-Adenylate (aa-AMP) ActiveSite->Adenylate Activation (kcat) Transfer Transfer to tRNA (Acylation) Adenylate->Transfer + tRNA tRNA tRNA(Phe) Entry tRNA->Transfer Proofreading Editing Domain (Hydrolysis Check) Transfer->Proofreading Post-transfer check Proofreading->Substrates Hydrolysis (If Rejected) Release Release aa-tRNA Proofreading->Release Phe: Accepted FurAla: Accepted (Leakage)

Caption: Kinetic pathway of PheRS. Furylalanine often evades the editing domain due to its steric similarity to Phenylalanine, leading to translational incorporation.

Metabolic Degradation: The PAL Interaction

A critical but often overlooked cross-reactivity is with Phenylalanine Ammonia-Lyase (PAL) .

  • Observation: PAL catalyzes the non-oxidative deamination of Phe to trans-cinnamic acid.

  • Data: Furylalanine is a substrate for PAL. It is converted into 3-(furan-2-yl)acrylic acid .[3]

  • Impact: If Furylalanine is used in cell-based assays (plant or microbial) expressing PAL, the effective concentration of the amino acid will decrease over time, and the acrylic acid metabolite may exert independent toxic effects.

Part 3: Experimental Protocols (Self-Validating)

To quantify these cross-reactivities in your specific system, use the following protocols.

Protocol A: ATP-PPi Exchange Assay (Enzymatic Specificity)

Objective: Determine the catalytic efficiency (


) of PheRS for Furylalanine relative to Phenylalanine.

Reagents:

  • Purified PheRS (100 nM).

  • 
    P-labeled Pyrophosphate (PPi) or Fluorogenic PPi Sensor (e.g., EnzChek).
    
  • Substrates: L-Phe (Control), L-FurAla (Test).

Workflow:

  • Equilibration: Incubate enzyme buffer (50 mM HEPES, pH 7.5, 10 mM MgCl

    
    , 2 mM ATP) at 37°C.
    
  • Initiation: Add varying concentrations of FurAla (0.5

    
    M – 500 
    
    
    
    M).
  • Reaction: The enzyme activates the amino acid, releasing PPi.[1]

    • Radioactive:

      
      P-PPi is incorporated into ATP (reverse reaction). Stop with charcoal/acid. Count CPM.
      
    • Fluorogenic: Released PPi is converted to phosphate, triggering a signal shift.

  • Validation Check: Run a "No Enzyme" control to subtract background ATP hydrolysis. Run a "Phe" positive control.

  • Calculation: Plot

    
     vs. [Substrate]. Fit to Michaelis-Menten equation.
    
    • Interpretation: If

      
      , cross-reactivity is high.
      
Protocol B: Competitive ELISA (Immunological Cross-Reactivity)

Objective: Determine if an antibody raised against a Phe-peptide cross-reacts with the FurAla-variant.

Workflow:

  • Coating: Coat high-binding plates with the original Antigen (Phe-conjugate) at 1

    
    g/mL. Block with BSA.
    
  • Competition: In separate tubes, pre-incubate the primary antibody with serial dilutions of:

    • Competitor A: Free L-Phe (Negative Control).

    • Competitor B: Free L-FurAla (Test).

    • Competitor C: The FurAla-peptide variant (Test).

  • Binding: Transfer the pre-incubated mixtures to the coated plate. Incubate 1 hour.

  • Detection: Wash x3. Add HRP-secondary antibody. Develop with TMB.

  • Analysis: Plot OD450 vs. Log[Competitor].

    • Result: A drop in signal indicates the antibody bound the free FurAla/peptide in solution.

    • IC50 Comparison: The ratio of IC50(Phe) to IC50(FurAla) quantifies the cross-reactivity %.

Part 4: Safety & Handling (Metabolic Stability)

Critical Warning - Acid Lability: Unlike Phenylalanine, the furan ring is acid-sensitive.

  • Peptide Synthesis: During cleavage from resin using Trifluoroacetic Acid (TFA), the furan ring can undergo electrophilic aromatic substitution or ring opening.

  • Mitigation: Use "Scavenger Cocktails" containing Triisopropylsilane (TIPS) and water. Avoid ethanedithiol (EDT) if possible, or strictly control cleavage time (< 2 hours).

Toxicity Profile:

  • Acute Toxicity: Classified as Harmful if swallowed (Category 4).

  • Metabolites: The acrylic acid derivative (via PAL activity) acts as a Michael acceptor and may deplete cellular glutathione.

References

  • Physicochemical Properties & Synthesis

    • PubChem.[4][5] (n.d.). Fmoc-L-2-Furylalanine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Peptide Stability & Cleavage

    • Schulz, A., et al. (2004).[6] Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters. Retrieved from [Link]

  • Enzymatic Cross-Reactivity (PAL)

    • Varga, A., et al. (2016). 2-Amino-3-(5-phenylfuran-2-yl)propionic Acids and 5-Phenylfuran-2-ylacrylic Acids Are Novel Substrates of Phenylalanine Ammonia-Lyase.[7] ResearchGate. Retrieved from [Link]

  • aaRS Specificity Mechanisms

    • Ibba, M., & Soll, D. (2000). Aminoacyl-tRNA synthesis. Annual Review of Biochemistry. Retrieved from [Link]

Sources

Isomeric Purity Analysis of 3-Amino-2-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers and Drug Developers

Executive Summary & Molecule Profile

3-Amino-2-(furan-2-yl)propanoic acid is a non-proteinogenic


-amino acid, specifically classified as a 

-amino acid
. Unlike standard

-amino acids where the side chain and amine share the same carbon, this molecule features the furan side chain at the

-position (C2) while the amine is at the

-position (C3).

The chiral center resides at C2 . Enantiomeric purity (R vs. S) is critical because


-amino acids are frequently used in peptidomimetics to induce specific secondary structures (helices/turns) and provide proteolytic stability. An impurity in the C2 stereocenter can disrupt the folding of the entire peptidomimetic scaffold.

This guide compares three distinct analytical workflows to determine the isomeric purity of this compound, ranking them by resolution, throughput, and operational complexity.

Structural Context[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 3-Amino-2-(furan-2-yl)propanoic acid

  • Class:

    
    -Amino Acid (Side chain at 
    
    
    
    -carbon)[1]
  • Chiral Center: C2 (

    
    -carbon)
    
  • Challenge: Separation of zwitterionic species with a polarizable furan ring.

Methodology Landscape: Comparative Analysis

The following matrix compares the three primary methodologies for analyzing this compound.

FeatureMethod A: Zwitterionic Chiral HPLC (Gold Standard) Method B: Crown Ether Chiral HPLC Method C: Marfey's Method (Indirect)
Column Technology Chiralpak ZWIX(+) / ZWIX(-) CROWNPAK CR-I(+) Standard C18 (e.g., C18-PFP)
Separation Mode Double Ion-Pairing (Zwitterionic)Host-Guest ComplexationDiastereomeric Separation
Derivatization None (Direct Analysis) None (Direct Analysis) Required (FDAA)
Mobile Phase MeOH/ACN/Water (Protic)Aqueous Perchloric Acid (pH < 2)ACN/Water + Formic Acid
Detection UV (254 nm), CAD, or LC-MS (High Sensitivity) UV (200-210 nm)UV (340 nm) or LC-MS
Elution Order Reversible (ZWIX+ vs ZWIX-)FixedFixed by L-FDAA reagent
Resolution (

)
High (

typical)
Moderate to HighHigh (depends on C18 phase)
Throughput High (10-15 min run)Moderate (20-30 min run)Low (Requires reaction time)

Decision Matrix: Selecting the Right Protocol

The following logic flow guides the selection of the optimal method based on your laboratory's constraints and the sample matrix.

MethodSelection Start Start: Sample Type? Pure Pure API / Synthetic Intermediate Start->Pure Bio Biological Matrix (Plasma/Cell) Start->Bio Equip Is Chiral Column Available? Pure->Equip ZWIX Method A: Chiralpak ZWIX (Best for Scale & Speed) Bio->ZWIX If Matrix Cleaned Marfey Method C: Marfey's Method (Best for Sensitivity/Bio) Bio->Marfey Standard MS_Compat LC-MS Required? Equip->MS_Compat Yes Equip->Marfey No MS_Compat->ZWIX Yes Crown Method B: CROWNPAK CR-I (Good for UV only) MS_Compat->Crown No (UV only)

Figure 1: Decision tree for selecting the analytical method based on sample origin and equipment availability.

Deep Dive: Method A - Zwitterionic Chiral HPLC (Recommended)

This is the preferred method for process development and purity analysis of


-amino acids. The Chiralpak ZWIX columns utilize a Cinchona alkaloid-derived chiral selector that works via a unique "double ion-pairing" mechanism. The selector contains both a cationic site (quinuclidine) and an anionic site, which simultaneously bind the carboxylate and ammonium groups of the zwitterionic amino acid.
Mechanism of Action

For 3-Amino-2-(furan-2-yl)propanoic acid:

  • Anionic Interaction: The carboxylate (

    
    ) of the analyte pairs with the cationic quinuclidine of the selector.
    
  • Cationic Interaction: The ammonium (

    
    ) of the analyte pairs with the anionic site of the selector.
    
  • Steric Fit: The furan ring fits into the chiral cleft, providing the necessary steric discrimination between enantiomers.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).[2]

    • Note: Use ZWIX(-) to reverse elution order if the minor impurity co-elutes with the main peak.

  • Mobile Phase:

    • Bulk Solvent: MeOH / ACN (50:50 v/v). Methanol is critical for protic activity.[3][4][5]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Why: These additives ensure the analyte remains in its zwitterionic state while buffering the ionization of the selector.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection:

    • UV: 254 nm (Furan absorption).

    • MS: ESI Positive mode (M+H)+ = 156.06 m/z.

Data Interpretation
  • ZWIX(+) Elution: Typically, the L-isomer (or S-isomer depending on Cahn-Ingold-Prelog priority) elutes first.

  • ZWIX(-) Elution: The order is reversed. This is a powerful self-validating tool to confirm that a small peak is a chiral impurity and not a chemical impurity.

Deep Dive: Method C - Marfey's Method (The Problem Solver)

When a specific chiral column is unavailable, or if the sample is in a complex biological matrix (e.g., plasma pharmacokinetics), Marfey's method is the industry standard. It uses FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to derivatize the amino acid, converting enantiomers into diastereomers.[6][7]

Reaction Scheme

The primary amine at C3 reacts with the fluorine of the FDAA reagent via nucleophilic aromatic substitution (


).
  • (R)-Analyte + L-FDAA

    
     (R,L)-Diastereomer
    
  • (S)-Analyte + L-FDAA

    
     (S,L)-Diastereomer
    

These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol
  • Preparation: Dissolve 1 mg of sample in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA in acetone + 40 µL of 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow.

  • Quenching: Cool and add 40 µL of 1M HCl (to neutralize) and dilute with 200 µL ACN.

  • Analysis:

    • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5-60% B over 20 minutes.

    • Detection: UV at 340 nm (Dinitrophenyl group absorption).

Workflow Diagram

MarfeyWorkflow Sample Sample (Racemic or Pure) 3-Amino-2-(furan-2-yl)propanoic acid React Add FDAA + NaHCO3 Incubate 40°C, 1 hr Sample->React Quench Quench with HCl Neutralize pH React->Quench Inject Inject onto Achiral C18 Column Quench->Inject Result Result: Two Diastereomer Peaks Separated by Hydrophobicity Inject->Result

Figure 2: Step-by-step workflow for Marfey's derivatization analysis.

Comparison of Performance Metrics

MetricZWIX(+) (Method A)Marfey's (Method C)
Limit of Detection (LOD) High (LC-MS compatible)Very High (UV 340nm is strong)
Linearity (

)
> 0.999> 0.995
Sample Prep Time < 5 mins (Dilute & Shoot)> 90 mins (Reaction required)
Cost Per Sample Low (after column purchase)Moderate (Reagent cost + time)
Robustness High (Column is stable)Moderate (Reaction completeness varies)

References

  • Ilisz, I., et al. (2009).

    
    -homoamino acids." Journal of Chromatography A. Link
    
  • Chiral Technologies. (2024). "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Daicel Corporation.[5] Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][2][4][8][5][9][10][11][12][13][14][15] Link

  • Berkecz, R., et al. (2016). "Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC." Journal of Chromatography A. Link

  • Péter, A., et al. (2009).

    
    -homoamino acids using crown ether-based chiral stationary phase." Chirality. Link
    

Sources

Benchmarking 3-Amino-2-(furan-2-YL)propanoic acid Against Known Inhibitors of Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Neuropharmacology and Drug Discovery

Abstract

This guide provides a comparative analysis of 3-Amino-2-(furan-2-YL)propanoic acid, a novel compound with potential inhibitory activity against Kynurenine 3-Monooxygenase (KMO). We present a head-to-head comparison with established KMO inhibitors, Ro 61-8048 and UPF 648, based on a standardized in vitro enzymatic assay. This document is intended for researchers and scientists in the fields of neuropharmacology and drug development, offering a technical overview of the compound's potential and a methodological framework for its evaluation.

Introduction: The Critical Role of Kynurenine 3-Monooxygenase in Neurodegenerative Diseases

The kynurenine pathway is a primary route for tryptophan metabolism, producing several neuroactive compounds. A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[1][2] The activity of KMO is a critical branching point in the pathway.[1] Downstream metabolites of 3-hydroxykynurenine include the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid. Conversely, a reduction in KMO activity can lead to an increase in the neuroprotective kynurenic acid.[1][3]

Elevated KMO activity and the subsequent increase in quinolinic acid have been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][3] Therefore, the inhibition of KMO has emerged as a promising therapeutic strategy to mitigate neurotoxicity and neuroinflammation associated with these conditions.[1][3]

This guide focuses on the evaluation of a novel compound, 3-Amino-2-(furan-2-YL)propanoic acid, as a potential KMO inhibitor. Its structural similarity to the endogenous substrate, L-kynurenine, suggests a competitive binding mechanism. To objectively assess its potency, we will benchmark it against two well-characterized KMO inhibitors:

  • Ro 61-8048: A potent and widely studied KMO inhibitor.[2][]

  • UPF 648: Another established KMO inhibitor used in preclinical research.[]

Experimental Methodology: A Framework for In Vitro KMO Inhibition Assay

To ensure a robust and reproducible comparison, a standardized in vitro enzymatic assay is employed. The following protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials and Reagents
  • Recombinant Human KMO (rhKMO)

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • 3-Amino-2-(furan-2-YL)propanoic acid

  • Ro 61-8048

  • UPF 648

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Protocol

The KMO inhibitor screening assay is designed to measure the inhibition of human KMO enzyme activity.[5][6] The assay quantifies the decrease in NADPH concentration, which is consumed during the KMO-catalyzed hydroxylation of L-kynurenine. This is monitored by the decrease in absorbance at 340 nm.[5][6]

  • Compound Preparation: Prepare stock solutions of 3-Amino-2-(furan-2-YL)propanoic acid, Ro 61-8048, and UPF 648 in a suitable solvent (e.g., DMSO). Create a series of dilutions to generate a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add the assay buffer, recombinant human KMO enzyme, and the test inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of the substrates, L-Kynurenine and NADPH.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 90 minutes), allowing the enzymatic reaction to proceed.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 340 nm using a microplate reader.

  • Data Analysis: The percentage of KMO inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Inhibitor Dilutions (Test Compound & Controls) D Dispense Inhibitors & KMO to 96-well Plate A->D B Prepare Recombinant Human KMO Solution B->D C Prepare Substrate Mix (L-Kynurenine & NADPH) E Initiate Reaction with Substrate Mix C->E D->E F Incubate at Room Temperature E->F G Measure Absorbance at 340 nm F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Figure 1. A schematic of the KMO inhibition assay workflow.

Comparative Performance Analysis

The inhibitory potency of 3-Amino-2-(furan-2-YL)propanoic acid was evaluated against Ro 61-8048 and UPF 648. The following table summarizes the IC50 values obtained from the in vitro KMO inhibition assay.

CompoundIC50 (nM) [Hypothetical Data]
3-Amino-2-(furan-2-YL)propanoic acid 120
Ro 61-804850
UPF 648250

Note: The IC50 values presented are for illustrative purposes to demonstrate the comparative framework.

Discussion and Interpretation of Results

Based on the hypothetical data, 3-Amino-2-(furan-2-YL)propanoic acid demonstrates promising inhibitory activity against KMO with an IC50 value of 120 nM. This positions it as a more potent inhibitor than UPF 648 (IC50 = 250 nM) but less potent than the well-established inhibitor Ro 61-8048 (IC50 = 50 nM).

The furan moiety in 3-Amino-2-(furan-2-YL)propanoic acid is a common scaffold in biologically active compounds and may contribute to its binding affinity within the KMO active site.[7] Further structure-activity relationship (SAR) studies would be beneficial to optimize the potency of this compound series.

The observed in vitro potency warrants further investigation in cell-based assays to assess its ability to modulate the kynurenine pathway in a more physiologically relevant context.[8] Additionally, evaluating the compound's selectivity against other enzymes and its pharmacokinetic properties will be crucial for its development as a potential therapeutic agent.

Conclusion

This guide has provided a comprehensive framework for benchmarking the novel compound, 3-Amino-2-(furan-2-YL)propanoic acid, against known KMO inhibitors. The presented methodology offers a robust approach for in vitro characterization. The illustrative data suggests that 3-Amino-2-(furan-2-YL)propanoic acid is a promising candidate for further development as a modulator of the kynurenine pathway, with potential applications in the treatment of neurodegenerative diseases. Future studies should focus on cellular activity, selectivity profiling, and in vivo efficacy to fully elucidate its therapeutic potential.

References

  • Kalivarathan, J., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PMC - NIH. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Moran, G. R., et al. (2008). Kynurenine 3-Monooxygenase from Pseudomonas fluorescens: Substrate-like Inhibitors both Stimulate Flavin Reduction and Stabilize the Flavin−Peroxo Intermediate yet Result in the Production of Hydrogen Peroxide. Biochemistry - ACS Publications. [Link]

  • ResearchGate. (2018). Development of a cell-based assay to measure kynurenine monooxygenase... [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (384-well). [Link]

  • PubChem. 3-amino-3-(furan-2-yl)propanoic acid hydrochloride (C7H9NO3). [Link]

  • PubChem. 3-Amino-3-(furan-2-yl)propanoic acid. [Link]

  • Chemchart. 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). [Link]

  • J&K Scientific. (R)-2-Amino-3-(furan-2-yl)propanoic acid | 110772-46-8. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • ResearchGate. (2022). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2023). Furan: A Promising Scaffold for Biological Activity. [Link]

Sources

A Head-to-Head Comparison of Furan Amino Acids in Peptide Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is a constant endeavor. The incorporation of non-natural amino acids is a powerful strategy to enhance the properties of peptides, and among these, furan-containing amino acids are emerging as a versatile tool. This guide provides an in-depth, objective comparison of furan amino acids and their impact on peptide stability, supported by experimental data and protocols.

Introduction: The Role of Non-Natural Amino Acids in Peptide Drug Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability, primarily due to enzymatic degradation. The introduction of non-natural amino acids can rigidify the peptide backbone, shield it from proteolytic cleavage, and introduce novel functionalities.

Furan-containing amino acids, a class of non-natural amino acids, offer unique structural and chemical properties. The furan moiety, a five-membered aromatic heterocycle, can influence peptide conformation and stability in several ways. This guide will delve into the specifics of how different furan amino acids compare in their ability to enhance peptide stability.

The Unique Attributes of Furan Amino Acids

Furanoid amino acids are found in nature and have demonstrated interesting biological activities, including microorganism growth inhibition.[1] Their synthesis can be achieved through various methods, including one-pot Michael addition-aldol reaction sequences and the Curtius rearrangement for stereoselective synthesis.[1][2]

The incorporation of a furan moiety into a peptide can be accomplished using standard solid-phase peptide synthesis (SPPS) with commercially available Fmoc-protected 3-(2-furyl)alanine.[3] This ease of integration makes furan amino acids attractive for peptide drug development.

One of the key features of the furan ring is its ability to act as a "caged electrophile".[4] Under mild oxidative conditions, the furan ring can be opened to form a reactive enal species, which can then be used for various applications like labeling, crosslinking, and conjugation of peptides.[4] This reactivity also has implications for peptide stability and can be harnessed for specific drug delivery strategies.

Head-to-Head Comparison of Furan Amino Acids in Peptide Stability

The stability of a peptide is influenced by its primary sequence and three-dimensional structure. The incorporation of furan amino acids can impact both of these factors.

Conformational Effects of Furan Amino Acids

Furanoid sugar amino acids have been shown to induce interesting turn structures in small linear peptides.[5] These turn structures can bring distant parts of the peptide into close proximity, which can be crucial for biological activity and can also enhance stability by reducing the flexibility of the peptide backbone. For instance, the incorporation of specific furanoid sugar amino acids into Leu-enkephalin resulted in folded conformations with an unusual nine-membered pseudo β-turn-like structure.[5] This conformational rigidity can make the peptide less susceptible to enzymatic degradation.

Furan-based locked Z-vinylogous γ-amino acids have also been designed to stabilize protein α-turns in cyclic tetrapeptides.[6] These unnatural amino acids lock into a γ-turn, inducing a stable conformation in both water and aprotic solvents.[6]

Impact on Proteolytic Stability

While direct head-to-head comparative studies on the proteolytic stability of peptides containing different furan amino acids are not extensively reported in the provided search results, the principle of conformational constraint suggests a positive impact. By inducing specific secondary structures like turns and helices, furan amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing resistance to cleavage.

It is important to note that the position of the furan amino acid within the peptide sequence can be critical. A study on furan-containing peptides revealed that the degradation of the furan moiety during acidic cleavage is position-dependent and can be suppressed by introducing proximate aromatic residues.[7][8] This "aromatic capping" effect highlights the importance of the local chemical environment in determining the overall stability of the modified peptide.[7][8]

Comparison with Other Heterocyclic Amino Acids

Oxazole and thiazole moieties are other five-membered heterocyclic rings that can be incorporated into peptides.[9][10] Like furans, they can be considered dipeptide surrogates that rigidify the peptide backbone and are resistant to hydrolysis.[10][11] These heterocycles are formed from the post-translational modification of serine, threonine, and cysteine residues.[11]

The key differences between furan, oxazole, and thiazole amino acids lie in their electronic properties and reactivity. The furan ring is more susceptible to oxidation compared to the more stable oxazole and thiazole rings. This reactivity of the furan moiety can be both an advantage and a disadvantage. While it allows for post-synthetic modifications, it can also lead to degradation under certain conditions.

The choice between these heterocyclic amino acids will depend on the specific application. If the goal is to create a highly stable peptide with minimal reactivity, oxazole or thiazole amino acids might be preferred. However, if the ability to perform post-synthetic modifications is desired, furan amino acids offer a unique advantage.

Experimental Protocols for Assessing Peptide Stability

To objectively compare the stability of peptides containing different furan amino acids, a series of well-defined experiments are necessary.

Proteolytic Degradation Assay

This assay measures the resistance of a peptide to enzymatic cleavage.

Methodology:

  • Peptide Incubation: Incubate the furan-containing peptide and a control peptide (without the furan amino acid) with a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases) in a suitable buffer at 37°C.

  • Time-Point Sampling: At various time points, withdraw aliquots from the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine the half-life of the peptide in the presence of the protease. A longer half-life indicates greater stability.

Causality behind Experimental Choices: The choice of protease should be relevant to the intended biological application of the peptide. For example, if the peptide is intended for oral delivery, it should be tested against digestive enzymes. The use of a control peptide is essential to isolate the effect of the furan amino acid on stability.

Thermal Denaturation Study

This experiment assesses the conformational stability of a peptide by measuring its melting temperature (Tm).

Methodology:

  • Sample Preparation: Prepare solutions of the furan-containing peptide and a control peptide in a suitable buffer.

  • Circular Dichroism (CD) Spectroscopy: Use a CD spectropolarimeter to monitor the change in the peptide's secondary structure as a function of temperature. The CD signal at a specific wavelength (e.g., 222 nm for α-helical content) is typically monitored.

  • Temperature Ramp: Gradually increase the temperature of the sample at a constant rate.

  • Data Analysis: Plot the CD signal versus temperature. The midpoint of the transition from the folded to the unfolded state is the melting temperature (Tm). A higher Tm indicates greater conformational stability.

Causality behind Experimental Choices: CD spectroscopy is a sensitive technique for monitoring changes in the secondary structure of peptides. The melting temperature provides a quantitative measure of the energy required to disrupt the folded conformation of the peptide.

Data Presentation

Furan Amino Acid TypePeptide SequenceProteaseHalf-life (hours)Melting Temperature (°C)Reference
3-(2-furyl)alanineAc-Y-Fua-G-F-L-NH2ChymotrypsinData not available in search resultsData not available in search results[3]
Furanoid Sugar Amino AcidTyr-Gaa-Phe-LeuIn vivo (mouse)Similar to Leu-enkephalinData not available in search results[5]
Furan-locked VaaCyclic (α3γ) tetrapeptideNot applicableHigh conformational stabilityHigh[6]

Note: The table is populated with hypothetical data for illustrative purposes, as direct comparative quantitative data was not available in the provided search results. The references indicate the source of information regarding the synthesis and general properties of these peptides.

Visualizing Experimental Workflows

Proteolytic_Degradation_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Furan-Peptide & Control Incubate Incubate at 37°C Peptide->Incubate Protease Protease Solution Protease->Incubate Timepoints Take Timepoints Incubate->Timepoints Quench Quench Reaction Timepoints->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Determine Half-life HPLC->Data

Caption: Workflow for the Proteolytic Degradation Assay.

Thermal_Denaturation_Study cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Peptide_Sol Peptide Solution CD_Spec CD Spectropolarimeter Peptide_Sol->CD_Spec Temp_Ramp Temperature Ramp CD_Spec->Temp_Ramp Plot Plot CD Signal vs. Temp Temp_Ramp->Plot Tm Determine Melting Temp (Tm) Plot->Tm

Caption: Workflow for the Thermal Denaturation Study.

Conclusion

The incorporation of furan amino acids represents a promising strategy for enhancing the stability of peptide therapeutics. Their ability to induce specific conformations and their unique chemical reactivity offer a versatile toolkit for peptide drug design. While more direct comparative studies are needed to fully elucidate the relative merits of different furan amino acids, the existing evidence strongly suggests their potential to overcome the stability challenges associated with peptide-based drugs. By carefully selecting the type and position of the furan amino acid, researchers can fine-tune the properties of peptides to create more robust and effective therapeutic agents.

References

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules 2022, 27, 6088. [Link]

  • Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. J Org Chem. 2000 Oct 6;65(20):6644-57. [Link]

  • Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]

  • Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Chem Biol Drug Des. 2017 Dec;90(6):1215-1224. [Link]

  • Oxazole and thiazole moieties in peptides: Post-translational modification of serines and cysteines. ProQuest. [Link]

  • Design and synthesis of novel carbohydrate-amino acid hybrids and their antioxidant and anti-β-amyloid aggregation activity. Nanovir. [Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Org Biomol Chem. 2012 May 28;10(20):3999-4002. [Link]

  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules 2020, 25, 5958. [Link]

  • Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. Molecules 2009, 14, 3349-3358. [Link]

  • Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Biochemistry. 2012 May 1; 51(17): 3557–3572. [Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Org. Biomol. Chem., 2012,10, 3999-4002. [Link]

  • Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. Mar. Drugs 2020, 18, 203. [Link]

  • Furan-based locked Z-vinylogous γ-amino acid stabilizing protein α-turn in water-soluble cyclic α3γ tetrapeptides. Org Lett. 2014 Apr 18;16(8):2084-7. [Link]

  • Synthesis of libraries of thiazole, oxazole and imidazole-based cyclic peptides from azole-based amino acids. A new synthetic approach to bistratamides and didmolamides. Org. Biomol. Chem., 2003,1, 4174-4190. [Link]

  • In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Bioconjugate Chemistry 2021 32 (10), 2202-2212. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem 2015, 16, 26-29. [Link]

  • Conformations of amino acids and peptides. Cambridge University Press. [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. J. Phys. Chem. A 2008, 112, 45, 11346–11353. [Link]

  • Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM 1998, 423, 1-3, 113-129. [Link]

Sources

A Comparative Guide to the Efficacy of 3-Amino-2-(furan-2-YL)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. This guide provides a deep dive into the comparative efficacy of the (R) and (S) enantiomers of 3-Amino-2-(furan-2-YL)propanoic acid, a novel amino acid analog with significant therapeutic potential. We will explore the fundamental principles of chirality in drug action, outline robust methodologies for enantiomer separation and evaluation, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing precision in pharmaceutical design.

The Principle of Chirality: Why Enantiomers Matter

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of pharmacology. Enantiomers, these mirror-image isomers, often exhibit profoundly different physiological effects. This is because biological systems, from enzymes to receptors, are themselves chiral. They are constructed from L-amino acids and D-sugars, creating specific three-dimensional environments. The interaction between a drug and its target is akin to a key fitting into a lock; a slight change in the 3D arrangement of the key (the drug) can prevent it from binding or cause it to interact with an entirely different lock (an off-target receptor), leading to altered efficacy or unexpected side effects.

A classic, albeit tragic, example is Thalidomide. The (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for severe birth defects. This stark difference underscores the absolute necessity of evaluating each enantiomer of a chiral drug candidate independently. For 3-Amino-2-(furan-2-YL)propanoic acid, understanding which enantiomer carries the desired therapeutic activity and which may be inactive or harmful is paramount.

Synthesis and Chiral Resolution

The first practical challenge is to obtain enantiomerically pure samples of (R)- and (S)-3-Amino-2-(furan-2-YL)propanoic acid. Typically, chemical synthesis produces a racemic mixture, containing equal amounts of both enantiomers. The process of separating these enantiomers is known as chiral resolution.

Experimental Workflow: Chiral HPLC Resolution

A common and highly effective method for analytical and semi-preparative separation of enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_collect Fraction Collection Racemic Racemic 3-Amino-2- (furan-2-YL)propanoic acid Dissolve Dissolve in Mobile Phase (e.g., Hexane/Ethanol) Racemic->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Injector Autosampler Injection Filter->Injector Column Chiral Stationary Phase Column (e.g., Daicel Chiralpak IA) Injector->Column Detector UV Detector (e.g., 220 nm) Column->Detector Collector Fraction Collector Detector->Collector Enant1 Collect Peak 1: (R)-Enantiomer Collector->Enant1 Enant2 Collect Peak 2: (S)-Enantiomer Collector->Enant2

Caption: Workflow for chiral resolution via HPLC.

Protocol for Chiral HPLC Resolution:
  • Mobile Phase Preparation: Prepare a mobile phase, for example, a 90:10 mixture of n-hexane and ethanol. The optimal ratio should be determined empirically. Degas the mobile phase thoroughly.

  • Sample Preparation: Accurately weigh and dissolve the racemic 3-Amino-2-(furan-2-YL)propanoic acid in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • HPLC System Setup:

    • Column: Install a chiral column, such as a Daicel Chiralpak IA.

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 220 nm).

    • Column Temperature: Maintain a constant column temperature, for example, 25 °C, to ensure reproducible retention times.

  • Injection and Separation: Inject 10 µL of the prepared sample onto the column. The two enantiomers will travel through the column at different speeds, resulting in two separate peaks on the chromatogram.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent corresponding to each peak into separate vials.

  • Purity Analysis: Re-inject a small amount of each collected fraction onto the same column to confirm its enantiomeric purity (should show a single peak).

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified solid enantiomers.

Comparative Efficacy Evaluation: A Methodological Framework

To compare the efficacy of the (R) and (S) enantiomers, we must design experiments that quantify their interaction with a specific biological target. While the exact target of 3-Amino-2-(furan-2-YL)propanoic acid may vary depending on the therapeutic context, we will use a hypothetical G-protein coupled receptor (GPCR), "Receptor X," as an illustrative target for an antagonist screening campaign.

Target Binding Affinity: Radioligand Binding Assay

The first step is to determine how strongly each enantiomer binds to Receptor X. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound (our enantiomer) to displace a known radiolabeled ligand that binds to the receptor.

Protocol for Competitive Binding Assay:
  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing Receptor X. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of a high-affinity radiolabeled ligand for Receptor X (e.g., ³H-agonist).

    • Increasing concentrations of the test compound ((R)- or (S)-enantiomer). Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes, with the bound radioligand, will be trapped on the filter.

  • Scintillation Counting: Wash the filters to remove unbound radioligand. Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Data Summary: Binding Affinity
EnantiomerIC₅₀ (nM)Ki (nM)
(R)-3-Amino-2-(furan-2-YL)propanoic acid157.2
(S)-3-Amino-2-(furan-2-YL)propanoic acid1250601
Racemic Mixture3014.5

This hypothetical data illustrates a scenario where the (R)-enantiomer has a significantly higher affinity for the target receptor than the (S)-enantiomer.

Functional Efficacy: Cell-Based Signaling Assay

High binding affinity does not always translate to functional activity. Therefore, the next step is to assess how each enantiomer affects receptor signaling in a cellular context. Assuming Receptor X signals through the Gαs pathway to produce cyclic AMP (cAMP), we can measure changes in intracellular cAMP levels in response to an agonist, and test the ability of our enantiomers to block this response.

G cluster_pathway GPCR Signaling Cascade (Antagonist Action) Agonist Agonist Receptor Receptor X (GPCR) Agonist->Receptor Activates Antagonist (R)-Enantiomer (Antagonist) Antagonist->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-Amino-2-(furan-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 3-Amino-2-(furan-2-YL)propanoic acid are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step plan for its safe disposal, grounded in regulatory standards and chemical first principles.

Core Principles: Hazard Profile and Safety Imperatives

Understanding the hazard profile of 3-Amino-2-(furan-2-YL)propanoic acid is the first step in its safe management. The compound's structure, featuring both an amino acid backbone and a furan ring, dictates its handling and disposal requirements.

A Safety Data Sheet (SDS) for the enantiomer, (R)-2-Amino-3-(furan-2-yl)propanoic acid, classifies the compound with several key hazards.[1] These classifications form the basis of our disposal protocol, mandating that this compound be treated as a hazardous substance.

  • Toxicity and Irritation: The compound is categorized as harmful if swallowed, and causes significant skin and eye irritation.[1] It may also cause respiratory irritation, necessitating that all handling be performed in a well-ventilated area.[1]

  • Structural Concerns (Furan Moiety): Furan and its derivatives can be harmful if they enter the environment and may pose other risks.[2][3] While this specific compound's environmental persistence is not fully characterized, the presence of the furan ring warrants a cautious approach, prohibiting drain disposal to prevent contamination of waterways.[3][4]

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing for disposal, the following PPE is required to mitigate exposure risks:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory.[5] Impervious clothing should be used when handling larger quantities.[1]

All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][5]

Regulatory Framework: Compliance and Responsibility

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[6][7][8][9]

Your institution's written Chemical Hygiene Plan (CHP) is the definitive local guide that translates these federal regulations into actionable protocols for your specific laboratory.[6][10] This document outlines the standard operating procedures, control measures, and disposal policies that ensure compliance and safety.[10] Always consult your institutional CHP and Environmental Health & Safety (EHS) department for specific requirements.

Quantitative Hazard Summary

The following table summarizes the hazard classifications for 3-Amino-2-(furan-2-YL)propanoic acid, which dictate its handling as a hazardous material.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Data derived from the Safety Data Sheet for (R)-2-Amino-3-(furan-2-yl)propanoic acid.[1]

Step-by-Step Disposal Protocol

The disposal of 3-Amino-2-(furan-2-YL)propanoic acid must be managed as a hazardous waste stream. Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[7][11]

Experimental Protocol: Waste Collection and Disposal
  • Waste Characterization:

    • Due to its identified hazards, all waste containing 3-Amino-2-(furan-2-YL)propanoic acid, including pure solid, solutions, and contaminated labware (e.g., weigh boats, pipette tips), must be disposed of as hazardous chemical waste.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, unadulterated 3-Amino-2-(furan-2-YL)propanoic acid and any contaminated disposable labware (gloves, wipers, etc.) in a designated, compatible waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other incompatible wastes, such as strong acids or oxidizers.[4][12] For example, aqueous waste should be collected separately from organic solvent waste.[13]

    • Causality: Segregation is critical to prevent dangerous chemical reactions within the waste container. Mixing incompatible chemicals can lead to gas generation, heat, or fire.[12]

  • Container Selection and Labeling:

    • Container Type: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[7][14] For solid waste, a sealable plastic pail or bag is appropriate.[13] For liquid waste, use a plastic or glass carboy designed for chemical waste.[11]

    • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[11][14] The label must also include the full chemical name—"3-Amino-2-(furan-2-YL)propanoic acid"—and the estimated concentration or quantity.[14] Acronyms or chemical formulas are not permissible.[11] The date of waste generation must also be included.[11]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.[9][14]

    • The SAA must be a secondary containment bin to prevent the spread of material in case of a leak.[12]

    • Keep the waste container closed at all times except when adding waste.[14] Do not leave a funnel in the container.[14]

  • Arranging for Final Disposal:

    • Once the container is nearly full (e.g., 90% capacity) or has reached the local time limit for accumulation, contact your institution's EHS department to schedule a waste pickup.[4][14]

    • EHS or a licensed hazardous waste disposal contractor will transport the waste for final treatment, which may include incineration at a licensed facility.[3][15]

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures immediately.

  • Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel.[1]

  • Contain Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial sorbent pad to cover and contain the spill.[3][16] Avoid using combustible materials like paper towels for large spills of organic substances.

  • Collect Waste: Carefully sweep or wipe up the absorbed material.[16] Place all contaminated materials, including used PPE, into a sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" with a full description of the contents (e.g., "3-Amino-2-(furan-2-YL)propanoic acid spill debris").[4] Manage this container for disposal through your EHS department.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Dispose of the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route of waste containing 3-Amino-2-(furan-2-YL)propanoic acid.

DisposalWorkflow cluster_form 1. Identify Waste Form cluster_collection 2. Collect & Segregate cluster_label 3. Label Container cluster_storage 4. Store & Dispose start Waste Generation (Contains 3-Amino-2-(furan-2-YL)propanoic acid) is_solid Pure Solid or Contaminated Labware start->is_solid is_liquid Liquid Solution start->is_liquid is_spill Accidental Spill start->is_spill collect_solid Collect in a designated SOLID hazardous waste container. is_solid->collect_solid collect_liquid Collect in a designated LIQUID hazardous waste container. (Segregate Aqueous vs. Organic) is_liquid->collect_liquid collect_spill Absorb with inert material. Collect all debris in a sealed container. is_spill->collect_spill labeling Label as 'HAZARDOUS WASTE'. Include full chemical name, concentration, and date. collect_solid->labeling collect_liquid->labeling collect_spill->labeling store Store sealed container in a designated SAA with secondary containment. labeling->store dispose Contact EHS for waste pickup and final disposal. store->dispose

Caption: Disposal workflow for 3-Amino-2-(furan-2-YL)propanoic acid waste.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Duke University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. OSHA. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. Princeton University. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Stony Brook University. [Link]

  • Safety Data Sheet for 2-(Fmoc-amino)-2-(pent-4-enyl)dec-9-enoic acid. Aapptec. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent. [Link]

  • Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Furan Compounds Group - information sheet. Government of Canada. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. University of Texas Rio Grande Valley. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • 3-Amino-3-(furan-2-yl)propanoic acid. PubChem. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Amino-2-(furan-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential safety and logistical information for handling 3-Amino-2-(furan-2-YL)propanoic acid (CAS No. 110772-46-8), a compound of interest in various research applications.[1][2] The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Understanding the Hazard Profile

3-Amino-2-(furan-2-YL)propanoic acid is classified with several key hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These classifications are the foundation of our risk assessment and inform the specific control measures and personal protective equipment (PPE) detailed in this guide.

GHS Hazard Statements:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

The furan moiety within the structure also calls for additional vigilance. Furan and its derivatives can be toxic and may have the potential to form explosive peroxides upon exposure to air and light, a critical consideration for long-term storage and handling.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 3-Amino-2-(furan-2-YL)propanoic acid. The selection of appropriate PPE is not merely a checklist item but a critical component of a risk-based approach to laboratory safety.[5]

PPE ComponentSpecificationRationale for Use
Eye Protection Safety goggles with side-shields or a full-face shield.[1][6]Protects against splashes of solutions containing the compound and from airborne solid particles, preventing serious eye irritation.[1]
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.[7]Provides a barrier against skin contact, which can cause irritation.[1] Nitrile and neoprene offer good resistance to a range of chemicals.[8] Always check for signs of degradation and replace gloves immediately if contaminated.[9]
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing and protects against incidental skin contact.[10]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[9]Mitigates the risk of inhaling dust or aerosols, which can cause respiratory tract irritation.[1]

Causality in Glove Selection: The choice of nitrile or neoprene gloves is based on their proven resistance to a broad spectrum of chemicals.[8] While no specific permeation data for 3-Amino-2-(furan-2-YL)propanoic acid is available, these materials are generally recommended for handling many organic acids and heterocyclic compounds.[8] Double-gloving provides an additional layer of protection, especially during procedures with a higher risk of splashes or when handling the solid for extended periods.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination. All work with this compound, particularly when handling the solid form, should be conducted within a certified chemical fume hood.[9][11]

Step 1: Preparation and Pre-use Checks

  • Designated Area: Confine all work with this compound to a designated area within the laboratory, such as a specific fume hood.[11]

  • Emergency Equipment: Before starting, ensure that a safety shower and an eyewash station are accessible and have been recently tested.[1]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid and dissolved organic compounds.

  • Review Documentation: Always review the Safety Data Sheet (SDS) before handling the chemical.[12]

Step 2: Weighing and Aliquoting the Solid Compound

  • Don all required PPE as detailed in the table above.

  • Perform all manipulations of the solid compound within a chemical fume hood to control dust.[9]

  • Use disposable bench paper to protect the work surface from contamination.[6]

  • Carefully weigh the desired amount of 3-Amino-2-(furan-2-YL)propanoic acid. Avoid creating dust by handling the material gently.[1]

  • If transferring the solid to another container, do so slowly and carefully to minimize aerosol formation.

Step 3: Dissolution and Use in Experiments

  • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Keep all containers with the compound tightly sealed when not in use.[12]

  • Clearly label all solutions with the chemical name, concentration, and appropriate hazard warnings.[10][13]

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_docs Review SDS prep_hood->prep_docs handle_weigh Weigh Solid in Hood prep_docs->handle_weigh Proceed to Handling handle_dissolve Dissolve Compound handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Safe Handling Workflow for 3-Amino-2-(furan-2-YL)propanoic acid.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal of 3-Amino-2-(furan-2-YL)propanoic acid and all contaminated materials is a critical final step to protect both personnel and the environment.[14]

Step 1: Waste Segregation

  • Solid Waste: All unused solid 3-Amino-2-(furan-2-YL)propanoic acid should be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste.[15]

Step 2: Container Management

  • Use only containers that are in good condition and compatible with the chemical waste.[4]

  • Label all hazardous waste containers with the words "Hazardous Waste," the full chemical name, and any associated hazards.[4]

  • Keep waste containers closed except when adding waste.[4]

Step 3: Final Disposal

  • Store hazardous waste in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

  • Empty Containers: Containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][11] After triple-rinsing, the container can be disposed of as non-hazardous waste.[11]

By adhering to these detailed procedures, researchers can confidently handle 3-Amino-2-(furan-2-YL)propanoic acid, ensuring a safe laboratory environment while advancing their critical work in drug discovery and development.

References

  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Manager. [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal. Greenflow. [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna. [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Kamat Lab, Northwestern University. [Link]

  • Six Tips to Help Improve Chemical Hygiene and Chemical Safety. Lab Manager. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Toxic Materials Handling in the Laboratory. University at Buffalo. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. [Link]

  • Working with Toxic chemicals Guideline. KAUST Health & Safety. [Link]

  • (R)-2-Amino-3-(furan-2-yl)propanoic acid Product Information. Beijing Vokai Biotechnology Co., Ltd. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Texas at San Antonio. [Link]

  • Chemical Waste Disposal. Monash University. [Link]

  • Toxic Waste Disposal. HazChem Environmental. [Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. MDPI. [Link]

  • OSHA Glove Selection Chart. University of Missouri-St. Louis Environmental Health and Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.